3-(2-methyl-1H-1,3-benzodiazol-1-yl)propan-1-ol
Description
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Properties
IUPAC Name |
3-(2-methylbenzimidazol-1-yl)propan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O/c1-9-12-10-5-2-3-6-11(10)13(9)7-4-8-14/h2-3,5-6,14H,4,7-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVQKXBGLPLDTAJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2N1CCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Chemical properties of 3-(2-methyl-1H-1,3-benzodiazol-1-yl)propan-1-ol
An In-Depth Technical Guide to the Chemical Profile of 3-(2-methyl-1H-1,3-benzodiazol-1-yl)propan-1-ol
Abstract
This technical guide provides a comprehensive chemical and pharmacological overview of 3-(2-methyl-1H-1,3-benzodiazol-1-yl)propan-1-ol, a derivative of the medicinally significant 2-methylbenzimidazole scaffold. Benzimidazoles are recognized as "privileged structures" in drug discovery, demonstrating a vast array of biological activities including antimicrobial, anticancer, and anti-inflammatory properties.[1][2][3][4] This document elucidates the compound's predicted physicochemical properties, proposes a robust synthetic pathway with detailed protocols, outlines expected analytical characterization data, and explores its chemical reactivity. By functionalizing the core benzimidazole with a propanol side chain, this molecule serves as a versatile building block for further derivatization, making it a compound of high interest for researchers in medicinal chemistry and drug development. The insights herein are designed to equip scientists with the foundational knowledge required for its synthesis, characterization, and strategic application in discovery programs.
Introduction to the Benzimidazole Scaffold: A Privileged Core
The benzimidazole nucleus, a bicyclic system formed by the fusion of benzene and imidazole rings, is a cornerstone in modern medicinal chemistry.[5] Its structural similarity to naturally occurring purines allows it to readily interact with biological macromolecules, leading to a broad spectrum of pharmacological activities.[4] Since the discovery that 5,6-dimethylbenzimidazole is a structural component of vitamin B12, research into its derivatives has accelerated dramatically.[6]
Derivatives of this scaffold are integral to numerous clinically approved drugs, including the proton-pump inhibitor omeprazole, the antihistamine astemizole, and the anthelmintic agent albendazole.[2][3] The substitution at the 2-position is particularly critical in defining the biological profile. The 2-methylbenzimidazole derivatives, in particular, have been a major focus due to their potent and diverse activities, ranging from anticancer effects via tubulin polymerization inhibition to significant antimicrobial efficacy.[1][7]
The subject of this guide, 3-(2-methyl-1H-1,3-benzodiazol-1-yl)propan-1-ol, incorporates this potent 2-methylbenzimidazole core. The N-alkylation with a propanol side chain serves two strategic purposes: it resolves the annular tautomerism inherent to the unsubstituted benzimidazole NH, locking its chemical properties, and it introduces a primary alcohol functional group. This hydroxyl moiety acts as a crucial synthetic handle for creating prodrugs, improving pharmacokinetic properties, or linking the molecule to other pharmacophores, thereby expanding its potential in drug discovery.
Physicochemical and Predicted Properties
While extensive experimental data for this specific molecule is not widely published, its properties can be reliably predicted based on its constituent functional groups and data from analogous structures. These properties are essential for designing experimental conditions for its synthesis, purification, and formulation.
| Property | Predicted Value / Description | Rationale / Source |
| Molecular Formula | C₁₁H₁₄N₂O | Derived from structure |
| Molecular Weight | 190.24 g/mol | Calculated from formula |
| Physical State | White to off-white crystalline solid | Based on parent benzimidazole properties.[5] |
| Predicted LogP | ~1.5 - 2.5 | Estimated based on the hydrophobic benzimidazole core and the polar propanol chain. |
| Polar Surface Area | ~45.9 Ų | Calculated based on N and O atoms; crucial for predicting membrane permeability. |
| Hydrogen Bond Donors | 1 (from the -OH group) | Important for receptor binding and solubility. |
| Hydrogen Bond Acceptors | 3 (from the -OH and two N atoms) | Influences solubility and biological interactions. |
| Solubility | Soluble in polar organic solvents (e.g., Methanol, Ethanol, DMSO, DMF); sparingly soluble in water; insoluble in nonpolar solvents like hexanes. | The aromatic core confers hydrophobicity, while the propanol side chain enhances polarity.[5][8] |
| pKa (Basic) | ~4.5 - 5.5 (for the N3 nitrogen) | Benzimidazoles are weakly basic.[5] |
| pKa (Acidic) | ~13.0 - 14.0 (for the OH group) | Typical for a primary alcohol.[8] |
Synthesis and Purification Workflow
The synthesis of 3-(2-methyl-1H-1,3-benzodiazol-1-yl)propan-1-ol is most efficiently approached via a two-step sequence: first, the formation of the 2-methylbenzimidazole core, followed by its selective N-alkylation.
Caption: Proposed two-step synthesis of the target compound.
Experimental Protocol
Step 1: Synthesis of 2-Methylbenzimidazole
This procedure is based on the well-established Phillips-Ladenburg reaction, which involves the condensation of an o-diamine with a carboxylic acid.[1]
-
Reagents & Setup: To a 250 mL round-bottom flask equipped with a reflux condenser, add o-phenylenediamine (10.8 g, 0.1 mol) and 4M hydrochloric acid (40 mL).
-
Addition of Carboxylic Acid: Add glacial acetic acid (6.0 g, 0.1 mol) to the mixture.
-
Reaction: Heat the mixture to reflux (approximately 100-110 °C) and maintain for 2-3 hours. The progress can be monitored by Thin Layer Chromatography (TLC).
-
Causality: Heating in an acidic medium facilitates the initial Schiff base formation followed by intramolecular cyclization to form the stable benzimidazole ring.[1]
-
-
Workup: Cool the reaction mixture to room temperature, then place it in an ice bath. Slowly neutralize the mixture by adding concentrated ammonium hydroxide solution until the pH is approximately 8-9. This step is crucial for precipitating the free base product.
-
Isolation & Purification: Filter the resulting precipitate using a Büchner funnel, wash thoroughly with cold water to remove inorganic salts, and dry under vacuum. The crude 2-methylbenzimidazole can be purified by recrystallization from hot water or an ethanol/water mixture to yield a crystalline solid.
Step 2: Synthesis of 3-(2-methyl-1H-1,3-benzodiazol-1-yl)propan-1-ol
This step involves the nucleophilic substitution (SN2) reaction at the N1 position of the benzimidazole ring.
-
Reagents & Setup: In a 250 mL three-neck flask under a nitrogen atmosphere, dissolve 2-methylbenzimidazole (13.2 g, 0.1 mol) in anhydrous N,N-dimethylformamide (DMF, 100 mL).
-
Deprotonation: Add anhydrous potassium carbonate (K₂CO₃, 20.7 g, 0.15 mol) to the solution. Stir the suspension at room temperature for 30 minutes.
-
Causality: K₂CO₃ is a mild base sufficient to deprotonate the acidic N1-H of the benzimidazole, forming the nucleophilic benzimidazolide anion. DMF is an ideal polar aprotic solvent that solvates the cation but not the anion, enhancing its nucleophilicity.[5]
-
-
Alkylation: Add 3-chloropropan-1-ol (10.4 g, 0.11 mol) dropwise to the suspension. Heat the reaction mixture to 60-70 °C and stir for 12-18 hours, monitoring by TLC.
-
Workup: After cooling to room temperature, pour the reaction mixture into ice-cold water (500 mL). The product should precipitate out of the solution. If an oil forms, extraction is necessary.
-
Isolation & Purification: Filter the solid precipitate, wash with water, and dry. For higher purity, the crude product should be purified by column chromatography on silica gel, using a gradient of ethyl acetate in hexane as the eluent. This self-validating protocol ensures the removal of any unreacted starting material and potential N3-alkylated isomers.
Spectroscopic and Analytical Characterization
Structural confirmation of the final product relies on a combination of standard spectroscopic techniques. The following data are predicted for the title compound.
| Technique | Expected Signature |
| ¹H NMR (400 MHz, CDCl₃) | δ 7.70-7.80 (m, 1H, Ar-H), 7.20-7.35 (m, 3H, Ar-H), 4.35 (t, 2H, N-CH₂ -CH₂), 2.65 (s, 3H, CH₃ ), 2.05 (m, 2H, -CH₂-CH₂ -CH₂), 1.80 (t, 2H, -CH₂-CH₂ -OH), ~1.5 (br s, 1H, OH ). |
| ¹³C NMR (100 MHz, CDCl₃) | δ 152.5 (C2), 142.0, 135.0 (quaternary Ar-C), 122.5, 122.0, 119.5, 110.0 (Ar-CH), 60.0 (-CH₂-OH), 42.0 (N-CH₂-), 32.0 (-CH₂-CH₂-CH₂), 14.0 (CH₃). |
| IR (KBr, cm⁻¹) | 3400-3200 (broad, O-H stretch), 3050 (aromatic C-H stretch), 2950-2850 (aliphatic C-H stretch), 1620, 1480 (aromatic C=C stretch), 1275 (C-N stretch), 1050 (C-O stretch). |
| MS (ESI+) | m/z 191.12 [M+H]⁺ |
Chemical Reactivity and Potential Derivatization
The molecule possesses two primary sites of reactivity: the propanol side chain and the benzimidazole ring system. This dual reactivity makes it a highly versatile intermediate for building chemical libraries.
Caption: Key reaction pathways for derivatizing the title compound.
-
Reactions at the Propanol Side Chain: The primary alcohol is a versatile functional group.
-
Oxidation: Mild oxidation (e.g., using pyridinium chlorochromate, PCC) will yield the corresponding aldehyde, 3-(2-methyl-1H-1,3-benzodiazol-1-yl)propanal. Stronger oxidation (e.g., Jones reagent or KMnO₄) will produce the carboxylic acid, 3-(2-methyl-1H-1,3-benzodiazol-1-yl)propanoic acid.
-
Esterification: The alcohol can be readily esterified by reacting with acyl chlorides or carboxylic anhydrides in the presence of a base like pyridine. This is a common strategy for creating prodrugs that can be cleaved in vivo to release the active parent molecule.
-
Activation: The hydroxyl group can be converted into a good leaving group, such as a tosylate or mesylate, by reacting with TsCl or MsCl. This activated intermediate can then undergo nucleophilic substitution with a wide range of nucleophiles (amines, azides, thiols), enabling extensive library synthesis.
-
-
Reactions at the Benzimidazole Ring:
-
Electrophilic Aromatic Substitution: The benzene portion of the benzimidazole ring is electron-rich and susceptible to electrophilic substitution, such as nitration or halogenation.[5] These reactions typically occur at the 4- and 7-positions, though a mixture of isomers can be expected.
-
N3-Position: The pyridine-like nitrogen at the N3 position is basic and can be quaternized with strong alkylating agents under forcing conditions, forming a benzimidazolium salt.[5]
-
Potential Applications in Drug Discovery
The structural motifs within 3-(2-methyl-1H-1,3-benzodiazol-1-yl)propan-1-ol suggest several promising avenues for therapeutic development.
-
Anticancer Agents: Many 2-substituted benzimidazoles exhibit potent anticancer activity by inhibiting tubulin polymerization, leading to cell cycle arrest and apoptosis.[1][6] This compound could serve as a precursor for novel tubulin inhibitors.
-
Antimicrobial Agents: The benzimidazole scaffold is present in numerous antimicrobial and antifungal drugs.[3][7][9] Derivatives could be synthesized and screened against various bacterial and fungal strains.
-
Anti-inflammatory Agents: Benzimidazole derivatives have been shown to possess significant analgesic and anti-inflammatory effects.[2][7] The propanol side chain allows for the synthesis of ester or ether derivatives which may modulate activity and pharmacokinetic profiles.
-
Neuroprotective Agents: Recent studies have explored benzimidazole derivatives as potential neuroprotective agents by reducing oxidative stress and neuroinflammation.[10]
The presence of the hydroxyl group provides a point of attachment for linkers in applications such as Antibody-Drug Conjugates (ADCs) or Proteolysis Targeting Chimeras (PROTACs), placing this molecule at the forefront of modern drug discovery strategies.
Conclusion
3-(2-methyl-1H-1,3-benzodiazol-1-yl)propan-1-ol is a strategically designed molecule that combines the proven pharmacological potential of the 2-methylbenzimidazole core with the synthetic versatility of a primary alcohol. Its predictable physicochemical properties, straightforward synthesis, and diverse reactivity make it an exceptionally valuable building block for medicinal chemists. This guide provides the foundational framework necessary for its synthesis, characterization, and intelligent application in the development of next-generation therapeutics.
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Molecular structure and IUPAC naming of 1-(3-hydroxypropyl)-2-methylbenzimidazole
An In-Depth Technical Guide to the Molecular Structure and IUPAC Nomenclature of 1-(3-hydroxypropyl)-2-methylbenzimidazole
Abstract
The benzimidazole scaffold is a cornerstone in medicinal chemistry and materials science, recognized as a "privileged structure" due to its versatile biological activities and robust chemical properties. This guide provides a detailed examination of a specific derivative, 1-(3-hydroxypropyl)-2-methylbenzimidazole. We will deconstruct its molecular architecture, from the foundational benzimidazole core to its distinct substituents, and elucidate the systematic process of its IUPAC nomenclature. This document serves as a technical resource for researchers, offering insights into the structural rationale, naming conventions, and key chemical characteristics that define this compound.
The Benzimidazole Core: A Fused Heterocyclic System
The foundation of the target molecule is benzimidazole, a bicyclic aromatic heterocycle. Its structure arises from the fusion of a benzene ring and an imidazole ring.[1] This fusion imparts a unique combination of stability, aromaticity, and reactivity.
-
Structure and Aromaticity: The system consists of a six-membered benzene ring fused to the 4- and 5-positions of a five-membered imidazole ring. According to Hückel's rule, the entire bicyclic system is aromatic, which confers significant thermodynamic stability.
-
Numbering Convention: Per IUPAC guidelines, the numbering of the benzimidazole ring begins at one of the nitrogen atoms, designated as position 1, and proceeds around the ring to give the second nitrogen atom the lowest possible number (position 3). The carbon atoms are numbered 2, 4, 5, 6, and 7. The carbon atom situated between the two nitrogens is always position 2.[1][2]
The diagram below illustrates the standard IUPAC numbering for the parent benzimidazole scaffold.
Caption: IUPAC numbering convention for the benzimidazole ring system.
Molecular Structure of 1-(3-hydroxypropyl)-2-methylbenzimidazole
The title compound is a derivative of benzimidazole featuring two key substituents that dictate its chemical identity and potential functionality.
The Core Structure: 2-Methylbenzimidazole
The parent heterocycle is 2-methylbenzimidazole.[3][4] A methyl group (-CH₃) is attached to the C2 position. The placement at C2 is significant as this position is flanked by both nitrogen atoms, influencing the electronic properties of the ring. Synthetically, 2-substituted benzimidazoles are commonly prepared by condensing o-phenylenediamine with an appropriate aldehyde (in this case, acetaldehyde) or carboxylic acid (acetic acid), a method known as the Phillips condensation.[5][6][7]
The N1-Substituent: 3-Hydroxypropyl Group
The prefix "1-" indicates that a substituent is attached to the nitrogen atom at position 1. This substituent is a "3-hydroxypropyl" group. Let's break this down:
-
Propyl: A three-carbon alkyl chain (-CH₂CH₂CH₂-).
-
Hydroxy: A hydroxyl (-OH) functional group.
-
3-: The hydroxyl group is located on the third carbon of the propyl chain, the one furthest from the point of attachment to the benzimidazole ring.
The presence of the N-H proton in the parent 2-methylbenzimidazole makes it susceptible to alkylation by electrophiles.[8] The synthesis of this N1-substituted derivative would likely involve the reaction of 2-methylbenzimidazole with a suitable three-carbon electrophile, such as 3-chloro-1-propanol or an epoxide, in the presence of a base.
Key Structural Features and Intermolecular Interactions
The overall molecule possesses several important features:
-
Hydrogen Bond Donor: The terminal hydroxyl (-OH) group on the propyl chain is a potent hydrogen bond donor.
-
Hydrogen Bond Acceptor: The nitrogen atom at position 3 (N3) of the imidazole ring possesses a lone pair of electrons and acts as a strong hydrogen bond acceptor.[9]
-
Conformational Flexibility: The propyl chain introduces rotational freedom (rotatable bonds), allowing the molecule to adopt various conformations.
The combination of a hydrogen bond donor and acceptor within the same molecule creates the potential for strong intermolecular hydrogen bonding in the solid state or in solution, significantly influencing its physical properties like melting point and solubility. A study on the structural isomer, 2-(3-hydroxypropyl)benzimidazole, confirmed its molecules are linked by extensive O—H⋯N and N—H⋯O hydrogen bonds in the crystal lattice.[9][10] A similar network of interactions is expected for the title compound.
Caption: Annotated structure highlighting key functional groups.
Systematic IUPAC Nomenclature
The IUPAC name of a molecule is constructed systematically to provide an unambiguous description of its structure. The process for naming 1-(3-hydroxypropyl)-2-methylbenzimidazole follows a clear, logical progression.
Caption: Logical workflow for deriving the IUPAC name.
Step-by-Step Derivation:
-
Identify the Parent Heterocycle: The core structure is the fused ring system, which is named benzimidazole .[2][11]
-
Identify and Number the Ring Substituents:
-
There is a methyl group (-CH₃) on carbon atom 2. This gives the prefix 2-methyl .
-
There is a larger substituent on nitrogen atom 1.
-
-
Name the Substituent at N1:
-
The substituent is a three-carbon chain, so its base name is propyl .
-
This propyl chain has a hydroxyl (-OH) group. When named as a prefix, this is hydroxy .
-
Numbering the propyl chain starts from the point of attachment (C1') to the N1 atom. The hydroxyl group is on the third carbon (C3'). This makes the substituent a (3-hydroxypropyl) group. The parentheses are used to avoid ambiguity.
-
-
Assemble the Final Name: The substituents are listed alphabetically (hydroxypropyl before methyl). However, for substituted benzimidazoles, the substituents on the nitrogen are often cited first. The complete, unambiguous name is formed by combining these parts with their locants (position numbers).
1-(3-hydroxypropyl)-2-methylbenzimidazole
Predicted Physicochemical and Spectroscopic Data
| Property / Technique | Predicted Observation | Rationale |
| Molecular Formula | C₁₁H₁₄N₂O | Derived by counting atoms (C₇H₅N₂ core + CH₃ + C₃H₆OH). |
| Molecular Weight | 190.24 g/mol | Sum of atomic weights. |
| ¹H NMR Spectroscopy | Aromatic Protons (4H): ~7.2-7.8 ppm-N-CH₂- (2H): ~4.2-4.5 ppm (triplet)-CH₂- (2H): ~2.0-2.3 ppm (multiplet)-CH₂-OH (2H): ~3.6-3.8 ppm (triplet)-OH (1H): Broad singlet, variable ppm-CH₃ (3H): ~2.5-2.6 ppm (singlet) | Chemical shifts are based on known values for benzimidazole protons, alkyl chains adjacent to nitrogen and hydroxyl groups, and the methyl group at C2.[12][13] |
| ¹³C NMR Spectroscopy | Aromatic Carbons: ~110-145 ppmC2 Carbon: ~150-155 ppmAlkyl Carbons: ~25-60 ppm | The C2 carbon is significantly downfield due to its attachment to two nitrogen atoms. Alkyl carbons appear in the upfield region.[13] |
| Mass Spectrometry (EI) | Molecular Ion (M⁺): m/z = 190 | The molecular ion peak would correspond to the exact mass of the compound. Common fragmentation would involve loss of the side chain. |
Conclusion
1-(3-hydroxypropyl)-2-methylbenzimidazole is a well-defined chemical entity built upon the robust benzimidazole scaffold. Its molecular structure is characterized by a 2-methyl substituted heterocyclic core and an N1-linked hydroxypropyl side chain. This specific arrangement of atoms provides sites for hydrogen bonding and conformational flexibility. The IUPAC nomenclature, 1-(3-hydroxypropyl)-2-methylbenzimidazole , is derived from a systematic set of rules that unambiguously defines this precise atomic connectivity, serving as a universal identifier for scientists and researchers in the field of drug development and chemical synthesis.
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Solubility Profile of 3-(2-methyl-1H-1,3-benzodiazol-1-yl)propan-1-ol in Organic Solvents: A Technical Guide
The following technical guide details the solubility profile, thermodynamic modeling, and experimental determination protocol for 3-(2-methyl-1H-1,3-benzodiazol-1-yl)propan-1-ol , a critical intermediate in the synthesis of pharmaceutical compounds such as antihistamines and proton pump inhibitors.
Executive Summary
3-(2-methyl-1H-1,3-benzodiazol-1-yl)propan-1-ol (also known as 1-(3-hydroxypropyl)-2-methylbenzimidazole ) is a functionalized benzimidazole derivative widely used as a building block in medicinal chemistry. Its solubility profile is a critical parameter for process optimization, particularly during recrystallization, purification, and formulation.
This guide provides a comprehensive analysis of the compound's solubility behavior, supported by thermodynamic modeling frameworks (Apelblat and van't Hoff equations) and a rigorous experimental protocol for data generation. While specific empirical data for this derivative is often proprietary, this guide synthesizes data from structural analogs (e.g., 2-methylbenzimidazole) to provide a high-confidence predictive profile and the methodology to validate it.
Chemical Identity & Physicochemical Properties[1][2][3][4][5][6]
Understanding the structural moieties of the compound is essential for predicting solute-solvent interactions.
| Property | Description |
| IUPAC Name | 3-(2-methyl-1H-1,3-benzodiazol-1-yl)propan-1-ol |
| Common Name | 1-(3-Hydroxypropyl)-2-methylbenzimidazole |
| Molecular Formula | C₁₁H₁₄N₂O |
| Molecular Weight | 190.24 g/mol |
| Core Structure | Benzimidazole (Polar, Aromatic) fused with a Methyl group (Hydrophobic) and a Hydroxypropyl chain (Polar, H-bond donor/acceptor). |
| Predicted LogP | ~1.2 – 1.5 (Moderate Lipophilicity) |
| pKa (Predicted) | ~5.6 (Basic N3 nitrogen) |
| H-Bond Donors | 1 (Hydroxyl group) |
| H-Bond Acceptors | 2 (N3 of benzimidazole, Oxygen of hydroxyl) |
Solubility Profile Analysis
The solubility of 3-(2-methyl-1H-1,3-benzodiazol-1-yl)propan-1-ol is governed by the competition between the hydrophobic benzimidazole core and the hydrophilic hydroxypropyl tail.
Predicted Solubility Ranking
Based on Hansen Solubility Parameters (HSP) and experimental data for analogous benzimidazoles (e.g., 2-methylbenzimidazole), the solubility ranking in pure solvents at 298.15 K is predicted as follows:
| Solvent Class | Representative Solvents | Predicted Solubility | Mechanism of Interaction |
| Polar Aprotic | DMSO, DMF, NMP | Very High | Strong dipole-dipole interactions; disruption of crystal lattice. |
| Short-Chain Alcohols | Methanol, Ethanol | High | Hydrogen bonding with the hydroxyl group and N3 acceptor. |
| Medium-Chain Alcohols | 1-Propanol, 2-Propanol | Moderate-High | Good H-bonding, but steric hindrance increases. |
| Polar Aprotic (Volatile) | Acetone, Ethyl Acetate | Moderate | Dipole-dipole interactions; useful for crystallization. |
| Chlorinated | Chloroform, DCM | Moderate | Dispersion forces and weak polar interactions. |
| Non-Polar | Toluene, Hexane | Low / Insoluble | Lack of specific interactions; high energy cost to break lattice. |
| Water | Water (pH 7) | Moderate | Limited by the hydrophobic core; highly pH-dependent (soluble at pH < 4). |
Temperature Dependence
Solubility (
Thermodynamic Modeling Framework
To rigorously analyze solubility data, two primary models are employed. These models correlate experimental mole fraction solubility (
Modified Apelblat Equation
This semi-empirical model is the standard for correlating solubility data in pure solvents.
- : Mole fraction solubility.[1]
- : Absolute temperature (K).[2][3][4]
- : Empirical parameters representing non-ideality and temperature effects.
-
Application: Used to smooth data and interpolate solubility at unmeasured temperatures.
van't Hoff Analysis
This model extracts thermodynamic parameters from the linear region of the solubility plot (
- : Apparent enthalpy of solution (kJ/mol).
- : Apparent entropy of solution (J/mol·K).
- : Universal gas constant (8.314 J/mol·K).
-
Interpretation:
-
Positive
: Endothermic dissolution (typical for this class). -
Positive
: Entropy-driven process (disorder increases upon dissolution).
-
Experimental Protocol: Determination of Solubility
Reagents & Equipment
-
Compound: 3-(2-methyl-1H-1,3-benzodiazol-1-yl)propan-1-ol (>99% purity).
-
Solvents: HPLC grade Methanol, Ethanol, Isopropanol, Acetone, Ethyl Acetate, Toluene, Water.
-
Equipment: Orbital shaker water bath (control ±0.05 K), HPLC system (UV detector), 0.45 µm PTFE syringe filters.
Step-by-Step Methodology
-
Preparation: Add excess solid compound to 10 mL of the selected solvent in a glass vial.
-
Equilibration: Place vials in the orbital shaker at the target temperature (e.g., 298.15 K) and shake at 150 rpm for 24-48 hours to ensure equilibrium.
-
Sedimentation: Stop shaking and allow the excess solid to settle for 2-4 hours at the same temperature.
-
Sampling: Withdraw the supernatant using a pre-heated syringe. Filter immediately through a 0.45 µm filter (pre-heated to avoid precipitation).
-
Dilution: Dilute the filtrate with the mobile phase (e.g., Methanol/Water) to fit within the HPLC calibration range.
-
Quantification: Inject into HPLC.
-
Column: C18 (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150 mm, 5 µm).
-
Mobile Phase: Methanol:Water (60:40 v/v) with 0.1% Formic Acid.
-
Detection: UV at 275 nm (characteristic benzimidazole peak).
-
-
Calculation: Convert peak area to concentration (
, mol/L) using a calibration curve, then calculate mole fraction ( ).
Workflow Visualization
Caption: Figure 1. Standardized workflow for the isothermal determination of solubility, ensuring thermodynamic equilibrium and accurate quantification.
Solvent Selection Strategy
For process development (e.g., crystallization), selecting the right solvent is crucial. The following decision tree guides the selection based on the compound's properties.
Caption: Figure 2. Decision tree for solvent selection based on process goals (reaction vs. purification).
References
-
Jouyban, A. (2019). Handbook of Solubility Data for Pharmaceuticals. CRC Press. Link
-
Wang, J., et al. (2016). "Solubility of 2-methylbenzimidazole in pure and mixed solvents." Journal of Chemical & Engineering Data, 61(2), 678-685. Link
-
Apelblat, A., & Manzurola, E. (1999). "Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T = (278 to 348) K." Journal of Chemical Thermodynamics, 31(1), 85-91. Link
-
Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook. CRC Press. Link
-
Grant, D. J. W., & Higuchi, T. (1990). Solubility Behavior of Organic Compounds. Wiley-Interscience. Link
Sources
The N-Alkylated 2-Methylbenzimidazole Scaffold: A Technical Guide to Synthesis and Pharmacological Optimization
Executive Summary: The "Privileged" Scaffold
In the landscape of heterocyclic medicinal chemistry, the benzimidazole ring is classified as a "privileged scaffold" due to its ability to interact with a diverse array of biological targets. Within this family, 2-methylbenzimidazole serves as a critical, versatile "warhead." Its C2-methyl group provides steric stability and a handle for metabolic oxidation, while the N1-position remains the primary vector for lipophilic optimization via alkylation.
This guide moves beyond basic textbook definitions to address the practical engineering of these derivatives. We focus on the N-alkylation of 2-methylbenzimidazole—a reaction that dictates the solubility, bioavailability, and receptor affinity of the final drug candidate. Whether you are developing Angiotensin II receptor antagonists (sartans) or tubulin-targeting antineoplastics, mastering this alkylation step is non-negotiable.
Chemical Rationale: Why N-Alkylation Matters
The 2-methylbenzimidazole core exhibits tautomerism between the N1 and N3 positions. In its unsubstituted form, a rapid proton exchange renders these positions equivalent. However, N-alkylation breaks this symmetry, locking the molecule into a specific steric configuration.
The Strategic Value of N1-Substitution
-
Lipophilicity Tuning (LogP): The N-H bond in the parent compound is a hydrogen bond donor, often limiting membrane permeability. Alkylation removes this donor, increasing LogP and facilitating blood-brain barrier (BBB) or cell membrane penetration.
-
Metabolic Stability: Blocking the N-position prevents rapid N-glucuronidation, a common Phase II metabolic clearance pathway.
-
Receptor Fitting: In sartan-type drugs (e.g., Telmisartan), the N-alkyl group (often a biphenyl tetrazole) is the "anchor" that fits into the hydrophobic pocket of the AT1 receptor.
Synthetic Strategies: From Classical to Green Chemistry
The synthesis of N-alkylated 2-methylbenzimidazole derivatives has evolved from harsh, solvent-heavy processes to catalytic, energy-efficient methodologies.
Comparative Synthetic Workflows
The following diagram illustrates the evolution of synthetic pathways, contrasting the classical Phillips-Ladenburg condensation with modern Microwave-Assisted and Phase Transfer Catalysis (PTC) routes.
Figure 1: Comparative workflow of synthesis and N-alkylation strategies. Note the efficiency gain in Method B (Microwave) and Condition 2 (PTC).
Detailed Experimental Protocol: Phase Transfer Catalyzed N-Alkylation
-
Why? NaH requires strictly anhydrous conditions and generates explosive
gas. DMF is hepatotoxic and difficult to remove (high boiling point). -
The Solution: Solid-Liquid PTC using Potassium Carbonate (
) and Tetrabutylammonium Bromide (TBAB) in acetone or acetonitrile.
Protocol: Synthesis of 1-Benzyl-2-methyl-1H-benzimidazole
Reagents:
-
2-Methylbenzimidazole (1.0 eq)
-
Benzyl bromide (1.1 eq)
-
Potassium Carbonate (
, anhydrous, 2.0 eq) -
Tetrabutylammonium Bromide (TBAB, 0.1 eq - Catalyst)
-
Acetone (Reagent grade)
Step-by-Step Methodology:
-
Activation: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-methylbenzimidazole (10 mmol) in Acetone (30 mL). Add anhydrous
(20 mmol).-
Scientist's Note: Stir for 15 minutes before adding the alkyl halide. This allows the base to deprotonate the N-H, creating the benzimidazolide anion, which is the active nucleophile.
-
-
Catalyst Addition: Add TBAB (1 mmol).
-
Alkylation: Dropwise add Benzyl bromide (11 mmol) over 5 minutes.
-
Reaction: Reflux the mixture at 56°C for 3-5 hours. Monitor via TLC (Silica gel, Ethyl Acetate:Hexane 1:1).
-
Endpoint: Disappearance of the starting material spot (
) and appearance of the product ( ).
-
-
Workup: Filter off the solid inorganic salts (
, excess ). Evaporate the acetone filtrate under reduced pressure. -
Purification: The residue is often pure enough. If not, recrystallize from Ethanol/Water (8:2).
Validation Metrics:
-
Yield: Expect 85-92%.
-
Melting Point: 62-64°C (Lit. value).
-
1H NMR (CDCl3): Look for the N-CH2 singlet around
5.3 ppm and the C2-CH3 singlet around 2.6 ppm.
Structure-Activity Relationship (SAR) & Pharmacology[4][5]
The biological efficacy of these derivatives hinges on the substituents at the N1 (alkyl tail) and C2 (methyl head) positions.
Pharmacological Profile Table
| Therapeutic Area | Target Mechanism | Key N-Alkyl Substituent | C2-Modification Role | Ref |
| Antihypertensive | AT1 Receptor Antagonist | Biphenyl-tetrazole (bulky, lipophilic) | Methyl provides steric lock; often replaced by propyl/butyl for lipophilicity. | [1, 2] |
| Anticancer | Tubulin Polymerization Inhibition | 3,4,5-trimethoxybenzyl | Methyl fits into the colchicine binding site of tubulin. | [3, 4] |
| Antimicrobial | Cell Wall/DNA Interaction | Long chain alkyl (C8-C12) or p-chlorobenzyl | Methyl enhances metabolic stability against bacterial enzymes. | [5] |
| Antiviral | HIV-1 RT Inhibition | Thiazolo-fused rings | Methyl acts as a linker for cyclization. | [6] |
Mechanism of Action: Anticancer Pathway
The following diagram details how N-alkylated derivatives induce apoptosis in cancer cells (e.g., MCF-7, HeLa) via the tubulin pathway.
Figure 2: Mechanism of Action for anticancer benzimidazole derivatives targeting the colchicine binding site.
Future Perspectives: The "Green" Shift
Current research is pivoting toward solvent-free microwave synthesis . Using catalysts like
References
-
BenchChem. (2025).[4] Biological Activity of 2-Methylbenzimidazole Derivatives: A Technical Guide.4[5][6]
-
Salahuddin, et al. (2017). Benzimidazoles: A biologically active compounds.[1][4][7][8][9][10][11][12] Journal of Acute Medicine. Link (DOI Landing Page)
-
Sharma, B., et al. (2021).[13] Benzimidazole based Derivatives as Anticancer agents: SAR Analysis for Various Targets. Journal of Heterocyclic Chemistry.[7] 7
-
Tahlan, S., et al. (2019). Pharmacological activities of benzimidazole derivatives.[1][4][7][8][9][10][11][12][14] BMC Chemistry. Link
-
ACS Omega. (2023). Exploration of Remarkably Potential Multitarget-Directed N-Alkylated-2-(substituted phenyl)-1H-benzimidazole Derivatives.9[5][6]
-
MDPI. (2018). The Highly Efficient Synthesis of 1,2-Disubstituted Benzimidazoles Using Microwave Irradiation.[15]15[5]
Sources
- 1. Unlocking the Pharmacological Potential of Benzimidazole Derivatives: A Pathway to Drug Development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. arkat-usa.org [arkat-usa.org]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. preprints.org [preprints.org]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. eurekaselect.com [eurekaselect.com]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis and SARs of benzimidazoles: insights into antimicrobial innovation (2018–2024) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. asianpubs.org [asianpubs.org]
- 14. A Review on the Green Synthesis of Benzimidazole Derivatives and Their Pharmacological Activities | MDPI [mdpi.com]
- 15. mdpi.com [mdpi.com]
Pharmacological Potential of Benzimidazole Propanol Derivatives: A Technical Guide
Executive Summary
The benzimidazole scaffold is recognized as a "privileged structure" in medicinal chemistry due to its ability to interact with diverse biological targets, including enzymes, receptors, and nucleic acids.[1] When functionalized with a propanol linker —specifically the 2-hydroxypropyl moiety—the resulting derivatives exhibit a unique pharmacological profile. This guide analyzes the benzimidazole propanol subclass, focusing on its dual-binding capability in neurodegenerative pathways (Acetylcholinesterase inhibition), antimicrobial potency, and structural homology to
This document serves as a blueprint for researchers to synthesize, validate, and assay these derivatives, moving beyond basic literature reviews into actionable experimental logic.
Structural Rationale & Synthetic Chemistry[2][3][4][5][6][7][8]
The Pharmacophore
The benzimidazole propanol architecture combines three critical domains:
-
The Benzimidazole Core: A planar, electron-rich system capable of
stacking interactions (e.g., with Tryptophan residues in protein active sites). -
The Propanol Linker (2-hydroxypropyl): Provides rotatable flexibility and a secondary hydroxyl group essential for hydrogen bonding. This mimics the transition state of ester hydrolysis in certain enzymatic reactions.
-
The Terminal Nucleophile (Amine/Phenoxy): Determines specificity. For example, bulky amines often confer selectivity for the Peripheral Anionic Site (PAS) of cholinesterases.
Synthetic Pathway
The most robust synthetic route involves the
Visualization: Synthetic Workflow
Figure 1: The synthetic pathway prioritizes the isolation of the epoxide intermediate to prevent polymerization side-reactions.
Pharmacological Profiles: Mechanism & Causality
Neurodegeneration: AChE/BChE Inhibition
This is the most promising application area. Benzimidazole propanol derivatives act as dual-binding inhibitors of Acetylcholinesterase (AChE).
-
Mechanism: The benzimidazole ring binds to the Catalytic Active Site (CAS) via
stacking with Trp84. The propanol chain spans the enzymatic gorge, allowing the terminal group to interact with the Peripheral Anionic Site (PAS) (Trp279). -
Why Propanol? The hydroxyl group on the linker forms water-mediated hydrogen bonds within the gorge, stabilizing the inhibitor-enzyme complex more effectively than a simple alkyl chain.
Antimicrobial Activity
Derivatives bearing electron-withdrawing groups (e.g., 5-nitro, 5-chloro) on the benzimidazole ring show potent activity against MRSA and C. albicans.
-
Mechanism: These amphiphilic molecules likely disrupt bacterial cell membranes or intercalate into bacterial DNA (similar to the action of specific benzimidazole anthelmintics), inhibiting DNA gyrase.
Cardiovascular: -Adrenergic Homology
The structure
Experimental Protocols
Protocol A: Regioselective Synthesis of 1-(3-amino-2-hydroxypropyl)benzimidazole
Rationale: Using a weak base (K2CO3) prevents the degradation of the sensitive epoxide ring during the first step.
-
Epoxidation: Dissolve Benzimidazole (10 mmol) in anhydrous acetone (50 mL). Add anhydrous
(20 mmol) and stir for 30 min. -
Addition: Add Epichlorohydrin (15 mmol) dropwise. Reflux at 60°C for 8 hours. Monitor via TLC (Mobile phase: CHCl3/MeOH 9:1).
-
Workup: Filter inorganic salts. Evaporate solvent. Recrystallize the intermediate from ethanol to obtain 1-(2,3-epoxypropyl)benzimidazole.
-
Ring Opening: Dissolve the epoxide intermediate (5 mmol) in ethanol. Add the secondary amine (e.g., piperidine, morpholine) (5.5 mmol).
-
Reflux: Reflux for 6-12 hours. The epoxide ring opens at the less hindered carbon (C-3), yielding the secondary alcohol.
-
Purification: Evaporate solvent. Purify via column chromatography (Silica gel, EtOAc:Hexane gradient).
Protocol B: Ellman’s Assay for AChE Inhibition
Rationale: This colorimetric assay measures the production of thiocholine, a product of AChE activity. Self-validation is achieved by using Donepezil as a positive control.
-
Buffer Prep: Prepare 0.1 M phosphate buffer (pH 8.0).
-
Enzyme Mix: Add 140
L buffer, 20 L of test compound (various concentrations in DMSO), and 20 L of AChE enzyme solution (0.2 U/mL) to a 96-well plate. -
Incubation: Incubate at 25°C for 15 minutes. (Allows inhibitor binding).
-
Substrate Addition: Add 10
L of DTNB (Ellman's reagent) and 10 L of Acetylthiocholine iodide (substrate). -
Measurement: Monitor absorbance at 412 nm for 10 minutes using a microplate reader.
-
Calculation: % Inhibition =
.
Structure-Activity Relationship (SAR) Analysis
Understanding substituent effects is critical for optimizing potency.
Visualization: Pharmacophore Interaction Map
Figure 2: The propanol linker acts as a bridge, allowing the benzimidazole and terminal amine to simultaneously occupy the catalytic and peripheral sites of AChE.
Table 1: SAR Summary of Benzimidazole Propanol Derivatives
| Position | Substituent | Effect on Pharmacological Activity | Causality |
| Benzimidazole C-5 | Electron Withdrawing ( | Increased (Antimicrobial & AChE) | Increases acidity of NH (if un-alkylated) and alters |
| Benzimidazole C-2 | Methyl / Ethyl | Variable | Steric bulk here can hinder binding if the pocket is tight; small alkyls generally tolerated. |
| Propanol Linker | -OH Group | Essential | Removal of -OH drastically reduces potency due to loss of H-bond donor capability. |
| Terminal Amine | Morpholine / Piperidine | Moderate | Good solubility, but moderate binding affinity. |
| Terminal Amine | High | Additional aromatic rings facilitate |
References
-
Alpan, A. S., et al. (2019).[2] Synthesis and AChE-Inhibitory Activity of New Benzimidazole Derivatives. Molecules. Link
-
Mishra, A. K., et al. (2016). Synthesis and antimicrobial activity of some newer benzimidazole derivatives – an overview. Journal of Pharmacy Research. Link
-
Sarikaya, M., et al. (2021). Benzimidazole Derivatives in Identifying Novel Acetylcholinesterase Inhibitors: A Combination of 3D-QSAR, Docking and Molecular Dynamics Simulation. Physical Chemistry Research. Link
-
Lalloz, L., et al. (1981). 2-Benzodioxinylaminoethanols: a new class of beta-adrenergic blocking and antihypertensive agents.[3] Journal of Medicinal Chemistry. Link
-
Anand, P., et al. (2016). A review on benzimidazole: A promising pharmacophore. International Journal of Research in Pharmacy and Chemistry. Link
Sources
An In-depth Technical Guide to the Thermodynamic Stability Assessment of 3-(2-methyl-1H-1,3-benzodiazol-1-yl)propan-1-ol
Executive Summary
The thermodynamic stability of an active pharmaceutical ingredient (API) is a cornerstone of drug development, directly influencing its safety, efficacy, and shelf-life. This guide provides a comprehensive framework for evaluating the intrinsic stability of 3-(2-methyl-1H-1,3-benzodiazol-1-yl)propan-1-ol, a molecule belonging to the pharmacologically significant benzimidazole class. By integrating theoretical analysis with detailed, field-proven experimental protocols, this document serves as a technical resource for researchers, scientists, and drug development professionals. We will explore the molecule's structural liabilities, design a robust stability testing program based on International Council for Harmonisation (ICH) guidelines, and detail the necessary analytical methodologies for accurate assessment. The protocols herein are designed to be self-validating systems, ensuring data integrity and regulatory compliance.
Introduction: The Benzimidazole Core and the Importance of Stability
The benzimidazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous successful drugs, including proton pump inhibitors (e.g., omeprazole) and anthelmintics (e.g., albendazole).[1] 3-(2-methyl-1H-1,3-benzodiazol-1-yl)propan-1-ol combines this heterocyclic aromatic system with a flexible propanol side chain, suggesting potential applications where this combination of rigidity and flexibility is advantageous.
Chemical Structure:
Figure 1: Chemical structure of 3-(2-methyl-1H-1,3-benzodiazol-1-yl)propan-1-ol
The purpose of stability testing is to provide evidence on how the quality of a drug substance varies over time under the influence of environmental factors like temperature, humidity, and light.[2][3] For a novel entity like 3-(2-methyl-1H-1,3-benzodiazol-1-yl)propan-1-ol, a thorough understanding of its degradation pathways is critical for:
-
Formulation Development: Identifying liabilities to design a stable drug product.
-
Shelf-Life Determination: Establishing appropriate storage conditions and expiration dating.[][5]
-
Safety Assessment: Ensuring that degradation products are not toxic.
-
Regulatory Submission: Providing the necessary data package for agencies like the EMA and FDA.[5][6]
Theoretical Stability Assessment: Structural Liabilities
Before embarking on experimental studies, a theoretical analysis of the molecule's structure can predict potential degradation pathways.
-
The Benzimidazole Ring: The imidazole portion of the benzimidazole system is susceptible to oxidation .[7][8] Oxidative attack can occur at the electron-rich heterocyclic ring, potentially leading to ring-opening or the formation of N-oxides. The benzene ring is also a target, particularly the carbocyclic ring adjacent to the imidazole nucleus.[8]
-
The 2-Methyl Group: While alkyl groups are generally stable, the methyl group at the 2-position may influence the electronic properties of the imidazole ring. Studies on related benzimidazoles suggest that methyl substituents can sometimes increase thermal stability.[9]
-
The N-Propanol Side Chain: The primary alcohol functional group is a potential site for oxidation to an aldehyde and subsequently to a carboxylic acid. The ether-like linkage to the nitrogen atom is generally stable but could be susceptible to hydrolysis under extreme pH conditions.
-
Photostability: Benzimidazole derivatives are known to be highly photosensitive in solution, though they exhibit greater stability in solid form.[10][11][12] Photodegradation can involve complex pathways, including ring cleavage and reactions initiated by radical cations.[13]
Experimental Design for a Comprehensive Stability Program
A robust stability program integrates forced degradation studies with long-term, real-time studies as mandated by ICH guidelines.[2][14] This dual approach rapidly identifies degradation pathways and provides definitive data on shelf-life.
Overall Workflow
The following diagram outlines the logical flow of a complete stability assessment for the target molecule.
Caption: Workflow for Thermodynamic Stability Assessment.
Detailed Experimental Protocols
The following protocols are foundational for executing the stability program. A validated stability-indicating analytical method is paramount for the success of these studies.[15]
Protocol 4.1: Stability-Indicating HPLC Method Development
Objective: To develop a High-Performance Liquid Chromatography (HPLC) method capable of separating the parent API from all potential degradation products.
Rationale: HPLC is the most widely used technique in stability testing due to its high sensitivity, accuracy, and versatility.[16] A photodiode array (PDA) detector is crucial for assessing peak purity and identifying the emergence of new chromophores.
Methodology:
-
Column Selection: Start with a C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase:
-
Solvent A: 0.1% Formic Acid in Water
-
Solvent B: Acetonitrile
-
-
Gradient Elution: Develop a gradient from 10% B to 90% B over 20 minutes to ensure elution of both polar and non-polar compounds.
-
Flow Rate: 1.0 mL/min.
-
Detection: PDA detector scanning from 200-400 nm. Monitor at the λmax of the API (e.g., ~275 nm for benzimidazoles).
-
Validation: Validate the method according to ICH Q2(R1) guidelines for specificity, linearity, accuracy, precision, and robustness. Specificity will be confirmed by analyzing samples from the forced degradation studies.
Protocol 4.2: Forced Degradation (Stress Testing)
Objective: To intentionally degrade the API to identify likely degradation products and establish degradation pathways.[][17][18]
Rationale: Stress testing provides insight into the intrinsic stability of the molecule and is a regulatory requirement to demonstrate the specificity of the analytical method.[19][20] A target degradation of 5-20% is generally recommended to avoid the formation of irrelevant secondary degradants.[20]
Methodology: Prepare a stock solution of the API in a suitable solvent (e.g., acetonitrile/water) at a concentration of 1 mg/mL.
-
Acid Hydrolysis:
-
Mix 1 mL of API stock with 1 mL of 0.1 M HCl.[17]
-
Incubate at 60°C for 2, 4, 8, and 24 hours.
-
At each time point, withdraw an aliquot, neutralize with an equivalent amount of 0.1 M NaOH, and dilute for HPLC analysis.
-
-
Base Hydrolysis:
-
Mix 1 mL of API stock with 1 mL of 0.1 M NaOH.[17]
-
Incubate at 60°C for 2, 4, 8, and 24 hours.
-
At each time point, withdraw an aliquot, neutralize with 0.1 M HCl, and dilute for HPLC analysis.
-
-
Oxidative Degradation:
-
Mix 1 mL of API stock with 1 mL of 3% H₂O₂.[17]
-
Store at room temperature, protected from light, for 2, 4, 8, and 24 hours.
-
Analyze directly by HPLC at each time point.
-
-
Thermal Degradation:
-
Place the solid API powder in a controlled temperature oven at 80°C.
-
Sample at 1, 3, and 7 days. Dissolve the sample in the diluent for HPLC analysis.
-
-
Photolytic Degradation:
-
Expose both the solid API and a solution of the API (1 mg/mL) to a light source conforming to ICH Q1B guidelines (minimum of 1.2 million lux hours and 200 watt hours/m²).[14][20]
-
A parallel sample should be wrapped in aluminum foil to serve as a dark control.
-
Analyze the samples after the exposure period.
-
Protocol 4.3: Long-Term Stability Study (as per ICH Q1A(R2))
Objective: To determine the shelf-life and recommended storage conditions for the API.[6]
Rationale: This study simulates real-world storage conditions over an extended period, providing the definitive data required for regulatory approval.
Methodology:
-
Sample Preparation: Place a sufficient quantity of at least three representative batches of the API into containers that are inert and impermeable.
-
Storage Conditions: Place samples into validated stability chambers set to the conditions specified by ICH guidelines.[21]
-
Long-term: 25°C ± 2°C / 60% RH ± 5% RH
-
Accelerated: 40°C ± 2°C / 75% RH ± 5% RH
-
-
Testing Schedule:
-
Accelerated: Pull samples at 0, 3, and 6 months.
-
Long-term: Pull samples at 0, 3, 6, 9, 12, 18, 24, and 36 months.[21]
-
-
Analysis: At each time point, test the samples for appearance, assay (potency), purity (degradation products), and any other critical quality attributes.
Data Analysis and Interpretation
The data generated from the stability studies must be carefully analyzed to establish a comprehensive stability profile.
Quantitative Data Summary
All quantitative results should be tabulated for clear comparison and trend analysis.
Table 1: Example Data Summary from Forced Degradation Studies
| Stress Condition | Duration | Assay (%) | Major Degradant 1 (% Area) | Major Degradant 2 (% Area) | Total Impurities (%) | Mass Balance (%) |
| 0.1 M HCl, 60°C | 24 h | 92.5 | 4.8 (RRt 0.85) | 1.5 (RRt 1.15) | 7.1 | 99.6 |
| 0.1 M NaOH, 60°C | 8 h | 95.1 | 3.2 (RRt 0.91) | Not Detected | 4.5 | 99.6 |
| 3% H₂O₂, RT | 24 h | 88.3 | 8.9 (RRt 1.30) | Not Detected | 11.2 | 99.5 |
| Solid, 80°C | 7 days | 99.1 | Not Detected | Not Detected | 0.7 | 99.8 |
| Photolytic (Soln) | 1.2M lux·h | 85.7 | 6.2 (RRt 0.79) | 5.5 (RRt 1.42) | 13.9 | 99.6 |
RRt = Relative Retention Time
Table 2: Example Data from Long-Term Stability Study (25°C/60%RH)
| Time Point | Assay (%) | Total Impurities (%) | Appearance |
| 0 Months | 99.8 | 0.15 | White Crystalline Powder |
| 3 Months | 99.7 | 0.18 | Conforms |
| 6 Months | 99.8 | 0.20 | Conforms |
| 12 Months | 99.6 | 0.25 | Conforms |
Structure Elucidation
For any significant degradation product (typically >0.1%), structural elucidation is necessary. This is most effectively achieved using Liquid Chromatography-Mass Spectrometry (LC-MS/MS). By comparing the mass-to-charge ratio (m/z) and fragmentation patterns of the degradants with the parent API, a probable structure can be proposed.
Conclusion and Recommendations
This guide outlines a scientifically rigorous and compliant approach to assessing the thermodynamic stability of 3-(2-methyl-1H-1,3-benzodiazol-1-yl)propan-1-ol. Based on the theoretical assessment, the molecule is most likely susceptible to degradation via oxidation and photolysis, particularly when in solution. The experimental results from the forced degradation studies will confirm these liabilities and uncover any additional pathways. Data from the long-term ICH stability study will provide the ultimate evidence for establishing a re-test period or shelf-life and defining appropriate storage conditions, ensuring the final drug product is both safe and effective throughout its lifecycle.
References
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Ragno, G., Risoli, A., Ioele, G., & De Luca, M. (2006). Photo- And Thermal-Stability Studies on Benzimidazole Anthelmintics by HPLC and GC-MS. Chemical & Pharmaceutical Bulletin, 54(6), 802-806. Available from: [Link]
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Rath, S. (2023). Analytical Methods to Determine the Stability of Biopharmaceutical Products. LCGC North America. Available from: [Link]
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Separation Science. (n.d.). Analytical Techniques In Stability Testing. Separation Science. Available from: [Link]
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European Medicines Agency. (2023). ICH Q1 guideline on stability testing of drug substances and drug products. European Medicines Agency. Available from: [Link]
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International Council for Harmonisation (ICH). (n.d.). Quality Guidelines. ICH. Available from: [Link]
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AMSbiopharma. (2024). ICH Guidelines: Drug Stability Testing Essentials. AMSbiopharma. Available from: [Link]
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Slideshare. (n.d.). Ich guideline for stability testing. Slideshare. Available from: [Link]
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European Medicines Agency. (2003). ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline. European Medicines Agency. Available from: [Link]
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ResearchGate. (n.d.). Photodegradation Pattern of Benzimidazole Anthelmintics. ResearchGate. Available from: [Link]
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CPL. (n.d.). Ensuring the Quality of Active Pharmaceutical Ingredients. CPL. Available from: [Link]
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ResearchGate. (2006). Photo- and Thermal-Stability Studies on Benzimidazole Anthelmintics by HPLC and GC-MS. ResearchGate. Available from: [Link]
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Donkor, K. K., & Kratochvil, B. (2001). Determination of thermodynamic aqueous acid-base stability constants for several benzimidazole derivatives. Journal of Chemical & Engineering Data, 46(4), 959-961. Available from: [Link]
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Cousens, A. (2021). Spotlight on stability: API and drug product testing. Chemicals Knowledge Hub. Available from: [Link]
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ResearchGate. (n.d.). Photochemical degradation of sunscreen agent 2-phenylbenzimidazole-5-sulfonic acid in different water matrices. ResearchGate. Available from: [Link]
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The Ascendant Role of 2-Methylbenzimidazole Alcohols in Coordination Chemistry: A Technical Guide for Drug Development and Catalysis
Foreword: Unveiling the Potential of a Versatile Ligand Scaffold
In the landscape of modern medicinal and materials science, the benzimidazole core stands as a privileged scaffold, celebrated for its profound biological activities and versatile coordination capabilities. The strategic introduction of a 2-methyl group and an alcohol functionality bestows upon this core a unique combination of steric and electronic properties, opening new avenues for the design of sophisticated metal complexes. This technical guide serves as an in-depth exploration of the coordination chemistry potential of 2-methylbenzimidazole alcohols, offering researchers, scientists, and drug development professionals a comprehensive resource to navigate the synthesis, characterization, and application of these promising compounds. We will delve into the nuanced interplay of structure and reactivity, providing not just protocols, but the scientific rationale that underpins them, thereby empowering the reader to innovate within this exciting field.
I. The Strategic Synthesis of 2-Methylbenzimidazole Alcohol Ligands
The journey into the coordination chemistry of 2-methylbenzimidazole alcohols begins with the artful synthesis of the ligands themselves. The choice of synthetic route is paramount, as it dictates not only the yield and purity of the final product but also the feasibility of generating a diverse library of derivatives.
A. Foundational Synthetic Strategy: The Phillips-Ladenburg Condensation
The Phillips-Ladenburg condensation remains a cornerstone for the synthesis of the benzimidazole core. This acid-catalyzed reaction between an o-phenylenediamine and a carboxylic acid offers a straightforward and robust method. For the synthesis of 2-methylbenzimidazole alcohols, a hydroxy-functionalized carboxylic acid is employed.
A prevalent and effective method for synthesizing 2-methylbenzimidazole derivatives involves the condensation of o-phenylenediamine with acetic acid or its derivatives.[1][2] A well-established approach is the Phillips-Ladenburg reaction, which entails heating o-phenylenediamine with a carboxylic acid in the presence of an acid catalyst like hydrochloric acid.[3]
Protocol 1: Synthesis of 2-(α-hydroxyethyl)benzimidazole
This protocol details the synthesis of 2-(α-hydroxyethyl)benzimidazole, a representative 2-methylbenzimidazole alcohol, via the Phillips-Ladenburg condensation.[4]
Step 1: Reaction Setup
-
In a round-bottom flask, dissolve o-phenylenediamine (1 equivalent) and DL-lactic acid (1.1 equivalents) in 4 M hydrochloric acid.
-
The use of a slight excess of the carboxylic acid ensures complete consumption of the diamine, while the acidic medium catalyzes the condensation and subsequent cyclization.
Step 2: Reflux and Monitoring
-
Heat the reaction mixture to reflux (typically around 100°C) for 2-4 hours.
-
The progress of the reaction can be monitored by Thin Layer Chromatography (TLC), observing the disappearance of the o-phenylenediamine spot.
Step 3: Workup and Purification
-
After cooling to room temperature, carefully neutralize the reaction mixture with a 10% sodium hydroxide solution until it is just alkaline to litmus paper. This step is critical as the product may be soluble in acidic conditions as its salt.
-
The crude product often precipitates upon neutralization and can be collected by suction filtration.
-
Wash the precipitate with cold water to remove inorganic salts.
-
For further purification, recrystallization from a suitable solvent such as methanol or ethanol is recommended to obtain a product with a sharp melting point, indicative of high purity.[4]
dot graph "synthesis_of_2_hydroxyethylbenzimidazole" { layout=dot; rankdir="LR"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];
} Caption: Synthetic workflow for 2-(α-hydroxyethyl)benzimidazole.
B. Alternative Synthetic Pathways
While the Phillips-Ladenburg condensation is widely used, other methods offer advantages in terms of milder reaction conditions or compatibility with sensitive functional groups. One such alternative involves the use of a heterogeneous catalyst, which simplifies product purification and allows for catalyst recycling.[2] Another approach is the direct dehydrogenative coupling of primary alcohols and aromatic diamines, a green chemistry approach that generates water and hydrogen gas as the only byproducts.[5]
II. The Nuances of Coordination: How 2-Methylbenzimidazole Alcohols Bind to Metals
The coordination behavior of 2-methylbenzimidazole alcohols is a fascinating interplay of the electronic and steric influences of the benzimidazole core, the methyl group, and the alcohol functionality. Understanding these interactions is key to designing metal complexes with desired geometries and properties.
A. Primary Coordination Site: The Imidazole Nitrogen
The pyridine-type nitrogen atom (N3) of the imidazole ring is the primary and most common coordination site for metal ions.[6] This nitrogen acts as a Lewis base, donating its lone pair of electrons to the metal center to form a stable coordinate bond. The formation of this M-N bond is readily confirmed by spectroscopic techniques. In the infrared (IR) spectrum, the C=N stretching vibration of the benzimidazole ring typically shifts to a lower frequency upon coordination, indicating a weakening of the double bond character due to electron donation to the metal.[7]
B. The Role of the Alcohol Functional Group: A Tale of Direct and Indirect Interactions
The presence of the alcohol group introduces a secondary potential coordination site, leading to a richer and more diverse coordination chemistry.
-
Direct Coordination of the Hydroxyl Group: The oxygen atom of the hydroxyl group can directly coordinate to the metal center, forming a chelate ring with the imidazole nitrogen. This bidentate N,O-coordination mode is particularly favored as it leads to the formation of a thermodynamically stable five- or six-membered chelate ring.[3][8] X-ray crystallography is the definitive technique to confirm this coordination mode, providing precise bond lengths and angles. For example, in the crystal structure of a zinc complex with 2-(2-hydroxyphenyl)benzimidazole, the ligand chelates to the zinc ion through the imidazole nitrogen and the deprotonated hydroxyl oxygen.[3]
-
Hydrogen Bonding and Supramolecular Assembly: Even when not directly coordinated to the metal center, the alcohol group plays a crucial role in the supramolecular architecture of the resulting complexes through hydrogen bonding. The hydroxyl group can act as both a hydrogen bond donor and acceptor, leading to the formation of intricate one-, two-, or three-dimensional networks.[9] These hydrogen bonding interactions can significantly influence the crystal packing and, consequently, the physical properties of the material, such as solubility and thermal stability.
dot graph "coordination_modes" { layout=dot; rankdir="TB"; node [shape=plaintext, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];
} Caption: Potential coordination modes of 2-methylbenzimidazole alcohols.
III. Characterization of Metal Complexes: A Multi-Technique Approach
A thorough characterization of the synthesized metal complexes is essential to elucidate their structure, purity, and properties. A combination of spectroscopic and analytical techniques provides a comprehensive picture.
| Technique | Information Gained | Key Observables |
| ¹H and ¹³C NMR Spectroscopy | Elucidation of the ligand's structure and confirmation of complex formation. | Shifts in the chemical shifts of protons and carbons near the coordination sites upon complexation. Broadening of signals can also indicate coordination.[1][4] |
| Infrared (IR) Spectroscopy | Identification of functional groups and confirmation of coordination. | Shift in the C=N stretching frequency of the imidazole ring. Appearance of new bands corresponding to M-N and M-O vibrations in the low-frequency region.[7][10] |
| UV-Vis Spectroscopy | Information about the electronic transitions and coordination geometry. | Ligand-to-metal charge transfer (LMCT) and d-d transitions in the visible region for transition metal complexes. |
| Mass Spectrometry | Determination of the molecular weight and stoichiometry of the complex. | Molecular ion peak corresponding to the complex. |
| X-ray Crystallography | Definitive determination of the three-dimensional structure, including bond lengths, bond angles, and coordination geometry. | Precise coordinates of all atoms in the crystal lattice.[9][11][12] |
| Elemental Analysis | Determination of the elemental composition and confirmation of the empirical formula. | Percentage of C, H, N, and the metal in the complex. |
IV. Applications in Drug Development and Catalysis
The unique structural features of 2-methylbenzimidazole alcohol metal complexes translate into a wide range of promising applications, particularly in the fields of drug development and catalysis.
A. Anticancer Agents: A New Frontier in Metallodrugs
Benzimidazole-containing compounds have long been recognized for their anticancer properties, and their metal complexes often exhibit enhanced activity.[7][13] The proposed mechanisms of action are multifaceted and often involve the interaction of the complex with DNA and the generation of reactive oxygen species (ROS).
Mechanism of Action: A Two-Pronged Attack
-
DNA Binding and Cleavage: Many metal complexes of benzimidazole derivatives have been shown to bind to DNA, either through intercalation between the base pairs or by binding to the major or minor grooves.[7][14] This interaction can disrupt DNA replication and transcription, ultimately leading to apoptosis (programmed cell death). The planar benzimidazole moiety facilitates intercalation, while the overall geometry and charge of the complex influence its groove-binding preference. Some complexes can also induce DNA cleavage, often through a hydrolytic or oxidative mechanism.[15][16]
-
Generation of Reactive Oxygen Species (ROS): Certain metal ions in the complexes, particularly copper, can participate in redox cycling, leading to the generation of ROS such as superoxide radicals and hydroxyl radicals.[17] These highly reactive species can cause oxidative damage to cellular components, including DNA, proteins, and lipids, inducing oxidative stress and triggering apoptotic pathways in cancer cells.
dot graph "anticancer_mechanism" { layout=dot; rankdir="TB"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];
} Caption: Proposed anticancer mechanism of action.
B. Catalysis: Driving a Green Chemical Transformation
The ability of certain metal complexes to catalyze the dehydrogenation of alcohols is of great interest for green chemistry, as it provides an atom-economical route to valuable carbonyl compounds and carboxylic acids, with hydrogen gas as the only byproduct.[16] Ruthenium complexes of benzimidazole-based ligands have shown particular promise in this area.[4][15]
The Catalytic Cycle of Alcohol Dehydrogenation
The catalytic cycle for alcohol dehydrogenation by a ruthenium complex typically involves the following key steps:
-
Alcohol Coordination: The alcohol substrate coordinates to the ruthenium center.
-
β-Hydride Elimination: A hydride is transferred from the α-carbon of the alcohol to the ruthenium center, forming a ruthenium-hydride species and releasing the corresponding aldehyde or ketone.
-
Reductive Elimination: Two hydride ligands on the ruthenium center combine to form dihydrogen (H₂), which is released, regenerating the active catalyst.
The electronic and steric properties of the benzimidazole alcohol ligand can be tuned to optimize the catalytic activity and selectivity of the complex. For instance, electron-donating groups on the benzimidazole ring can enhance the catalytic performance.[16]
dot graph "alcohol_dehydrogenation_cycle" { layout=dot; node [shape=ellipse, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];
} Caption: Simplified catalytic cycle for alcohol dehydrogenation.
V. Conclusion and Future Outlook
The coordination chemistry of 2-methylbenzimidazole alcohols presents a rich and fertile ground for scientific exploration and technological innovation. The synergistic interplay of the benzimidazole core, the methyl substituent, and the versatile alcohol functionality gives rise to a class of ligands capable of forming a diverse array of metal complexes with tunable properties. From the rational design and synthesis of these ligands to the detailed characterization and application of their metal complexes, this technical guide has aimed to provide a comprehensive and insightful overview of the field.
The demonstrated potential of these compounds as anticancer agents and catalysts for green chemical transformations underscores their significance. Future research in this area will undoubtedly focus on the development of more sophisticated ligand designs, the exploration of a wider range of metal ions, and a deeper understanding of the mechanisms that govern their activity. As our knowledge and capabilities in coordination chemistry continue to expand, the future for 2-methylbenzimidazole alcohol-based metal complexes in drug development, catalysis, and beyond is exceptionally bright.
VI. References
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Investigation of DNA binding mechanism, photoinduced cleavage activity, electrochemical properties and biological functions of mixed ligand copper(II) complexes with benzimidazole derivatives: synthesis and spectral characterization. Taylor & Francis Online. [Link]
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Investigation of DNA binding mechanism, photoinduced cleavage activity, electrochemical properties and biological functions of mixed ligand copper(II) complexes with benzimidazole derivatives: synthesis and spectral characterization. PubMed. [Link]
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Benzimidazole-Coordinated Copper(II) Complexes as Effectual Chemotherapeutics against Malignancy. PMC. [Link]
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What is the procedure for 2 (1-hydroxyethyl) benzimidazole synthesis? ResearchGate. [Link]
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Synthesis, DNA binding and biological evaluation of benzimidazole Schiff base ligands and their metal(ii) complexes. PMC. [Link]
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Exploration of Regulation of Alcohol Dehydrogenation Reaction of Dibenzimidazole-Based Ruthenium Complexes. MDPI. [Link]
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Synthesis, crystal structure and Hirshfeld surface analysis of (2-amino-1-methylbenzimidazole-κN3)aquabis(4-oxopent-2-en-2-olato-κ2O,O′)nickel(II) ethanol monosolvate. PMC. [Link]
-
Involvement of reactive oxygen species in the anti-cancer activity of fenbendazole, a benzimidazole anthelmintic. Korea Science. [Link]
-
Fig. S1 1 H NMR of 2-(hydroxymethyl)benzimidazole. ResearchGate. [Link]
-
Structural elucidation, spectroscopic, and metalochromic studies of 2-(2-hydroxy phenyl)-1-H –benzimidazole complexes: Metal ions sensing, DNA binding, and antimicrobial activity evaluation. ResearchGate. [Link]
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Metal complexes of benzimidazole-derived as potential anti-cancer agents: synthesis, characterization, combined experimental and computational studies. Royal Society Publishing. [Link]
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Synthesis, characterization and corrosion inhibition study of 2-(α-hydroxyethyl)benzimidazole. EUDL. [Link]
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Characterization of Metal-Bound Benzimidazole Derivatives, Effects on Tumor Cells of Lung Cancer. MDPI. [Link]
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An ammonium molybdate deposited amorphous silica coated iron oxide magnetic core-shell nanocomposite for the efficient synthesis of 2-benzimidazoles using hydrogen peroxide. The Royal Society of Chemistry. [Link]
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Benzimidazol-2-ylidene ruthenium complexes for C–N bond formation through alcohol dehydrogenation. PMC. [Link]
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Metal complexes of benzimidazole-derived as potential anti-cancer agents: synthesis, characterization, combined experimental and computational studies. PMC. [Link]
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Evaluation of Transition Metal Complexes of Benzimidazole-Derived Scaffold as Promising Anticancer Chemotherapeutics. PMC. [Link]
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Synthesis, DNA binding and biological evaluation of benzimidazole Schiff base ligands and their metal(ii) complexes. RSC Publishing. [Link]
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Nickel(II) complexes with 2-aminomethylbenzimidazole: crystal structures and Hirshfeld surface analysis. ResearchGate. [Link]
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Quantum mechanical and spectroscopic (FT-IR, FT-Raman, 1H NMR and UV) investigations of 2-(phenoxymethyl)benzimidazole. ScienceDirect. [Link]
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Synthesis and Anti-Inflammatory Activity Evaluation of Some Benzimidazole Derivatives. Pharmacia. [Link]
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Benzimidazole synthesis. Organic Chemistry Portal. [Link]
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ChemInform Abstract: Coordination Behavior of Benzimidazole, 2-Substituted Benzimidazoles and Benzothiazoles Towards Transition Metal Ions. ResearchGate. [Link]
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IR spectra of benzimidazole and the complexes. ResearchGate. [Link]
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Metal complexes of a novel heterocyclic benzimidazole ligand formed by rearrangement-cyclization of the corresponding Schiff base. Electrosynthesis, structural characterization and antimicrobial activity. Dalton Transactions. [Link]
-
SYNTHESIS OF SOME NOVEL BENZIMIDAZOL-2-ONE DERIVATIVES. World Science. [Link]
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The synthesis and characterization of Various metal complexes of 2-(4-nitrophenyl)-1H-benzimidazole and its mono schiff base precursor. PubMed. [Link]
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An In-Depth Technical Guide to the Ionization and pKa Determination of 3-(2-methyl-1H-1,3-benzodiazol-1-yl)propan-1-ol
Abstract
The ionization constant (pKa) is a critical physicochemical parameter that dictates the pharmacokinetic and pharmacodynamic profiles of a drug candidate. For ionizable molecules, the pKa value determines the degree of ionization at a given pH, which in turn governs fundamental properties such as aqueous solubility, membrane permeability, and target binding affinity. This technical guide provides a comprehensive analysis of the ionization behavior of 3-(2-methyl-1H-1,3-benzodiazol-1-yl)propan-1-ol, a molecule featuring the medicinally significant benzimidazole scaffold.[1][2][3] We will explore the structural basis for its acid-base properties, present detailed, field-proven methodologies for its empirical pKa determination, and discuss the profound implications of its ionization state in the context of drug discovery and development. This document is intended for researchers, medicinal chemists, and formulation scientists seeking a deeper, actionable understanding of this compound class.
Introduction: The Significance of the Benzimidazole Scaffold and pKa
The benzimidazole ring system, a fusion of benzene and imidazole, is recognized as a "privileged scaffold" in medicinal chemistry.[2] Its structural resemblance to naturally occurring purines allows it to interact with a wide array of biological targets, leading to diverse pharmacological activities including antiulcer, anthelmintic, anticancer, and antiviral properties.[1][3][4] The compound of interest, 3-(2-methyl-1H-1,3-benzodiazol-1-yl)propan-1-ol, combines this potent core with a flexible N-substituted side chain, presenting a unique physicochemical profile.
A molecule's acid-base properties, quantified by its pKa value(s), are paramount in drug development.[5] The pKa dictates the charge state of a molecule in different physiological environments, such as the acidic milieu of the stomach or the near-neutral pH of the bloodstream and cytoplasm. This charge state directly influences:
-
Solubility: Ionized species are generally more water-soluble, affecting dissolution and formulation.
-
Absorption: The neutral, more lipophilic form of a molecule is often better able to permeate cellular membranes via passive diffusion.
-
Distribution & Target Engagement: The charge state can affect plasma protein binding, tissue distribution, and the specific ionic interactions required for binding to a biological target.[2]
Therefore, an accurate determination and thorough understanding of the pKa of 3-(2-methyl-1H-1,3-benzodiazol-1-yl)propan-1-ol are not merely academic exercises; they are essential prerequisites for rational drug design and successful clinical translation.[6]
Theoretical Analysis of Ionization Behavior
To predict the ionization behavior of 3-(2-methyl-1H-1,3-benzodiazol-1-yl)propan-1-ol, we must analyze its structure to identify all ionizable functional groups.
Identification of Ionizable Centers
The molecule possesses two potential sites for proton exchange:
-
The Benzimidazole Ring: The imidazole portion of the scaffold contains a pyridine-like nitrogen atom (N3) which is basic and can accept a proton. This is the primary site of ionization in the physiologically relevant pH range.
-
The Propanol Hydroxyl Group: The terminal alcohol (-OH) group is a very weak acid and can donate a proton only under strongly basic conditions.
Primary Ionization: Protonation of the Benzimidazole Ring
The benzimidazole ring system is weakly basic. The protonation occurs at the sp²-hybridized nitrogen (N3), as the lone pair of the pyrrole-like nitrogen (N1) is part of the aromatic π-system. The parent compound for this core is 2-methylbenzimidazole, which has a reported experimental pKa of approximately 6.19 for its conjugate acid.[7]
-
Effect of the C2-Methyl Group: The methyl group is weakly electron-donating, which slightly increases the electron density in the ring and enhances the basicity of the N3 nitrogen compared to the unsubstituted benzimidazole (pKa ≈ 5.4).
-
Effect of the N1-Propanol Group: The 3-hydroxypropyl substituent is attached to the N1 nitrogen. Due to its distance and the insulating effect of the saturated alkyl chain, its electronic influence on the basicity of the N3 nitrogen is expected to be minimal. Its primary contribution is to the overall polarity and solubility of the molecule.
Therefore, the pKa of 3-(2-methyl-1H-1,3-benzodiazol-1-yl)propan-1-ol is predicted to be very close to that of 2-methylbenzimidazole. This pKa value (pKa₁) represents the equilibrium between the neutral base and its protonated, cationic form.
Secondary Ionization: Deprotonation of the Alcohol
The terminal primary alcohol is an extremely weak acid. The pKa of simple aliphatic alcohols is typically in the range of 16-18.[8] This pKa value (pKa₂) is well outside the physiological pH range and is generally not relevant for biological activity or pharmacokinetic behavior in aqueous systems. Deprotonation to form the alkoxide would only occur under very high pH conditions.
The overall ionization equilibrium is illustrated below.
Caption: Ionization equilibrium of the target molecule.
Predicted Ionization Profile
Based on this analysis, we can summarize the expected physicochemical properties and ionization state at key pH values.
Table 1: Predicted Physicochemical & Ionization Properties
| Property | Value / Description | Rationale |
|---|---|---|
| Molecular Formula | C₁₁H₁₄N₂O | - |
| Molecular Weight | 190.24 g/mol | - |
| Predicted pKa₁ (Base) | ~ 6.0 - 6.4 | Based on the pKa of 2-methylbenzimidazole (~6.19) with minimal influence from the N1-substituent.[7] |
| Predicted pKa₂ (Acid) | > 16 | Typical for a primary aliphatic alcohol; not relevant in physiological conditions.[8] |
Table 2: Predicted Ionization State at Different pH Values
| pH | Environment | Dominant Species | Approximate Ratio (Protonated:Neutral) | Key Implications |
|---|---|---|---|---|
| 2.0 | Gastric Fluid | Protonated (Cationic) | > 10,000 : 1 | High aqueous solubility, poor membrane permeability. |
| 6.2 | Duodenum / pKa | Equilibrium | 1 : 1 | Mixed properties; region of rapid change in solubility/permeability. |
| 7.4 | Blood / Cytoplasm | Neutral (Base) | 1 : 16 | Predominantly neutral and lipophilic, favoring membrane crossing. |
| 10.0 | High pH | Neutral (Base) | < 1 : 1000 | Fully in the neutral form (alcohol remains protonated). |
Methodologies for Experimental pKa Determination
While theoretical prediction is invaluable, experimental determination is the gold standard. Several robust methods are available, with potentiometric titration and UV-Vis spectrophotometry being the most common and reliable for compounds like this.[9][10]
Method 1: Potentiometric Titration
Potentiometric titration is a high-precision technique that directly measures the pH of a solution as a titrant is added, allowing for the determination of the pKa from the resulting titration curve.[10][11] The pKa is the pH at which the molecule is 50% protonated, corresponding to the midpoint of the buffer region on the curve.[12]
Caption: Experimental workflow for pKa determination by potentiometric titration.
-
Preparation of the Analyte Solution:
-
Causality: The low aqueous solubility of many benzimidazoles often necessitates a co-solvent.[13][14][15] A methanol/water mixture is a common choice.
-
Step 1: Accurately weigh a sample of 3-(2-methyl-1H-1,3-benzodiazol-1-yl)propan-1-ol and dissolve it in a suitable solvent (e.g., 50% v/v methanol in water) to achieve a final concentration between 1 mM and 10 mM. A concentration below 10⁻⁴ M may not produce a discernible inflection point.[11]
-
Step 2: Add a concentrated solution of an inert salt (e.g., KCl) to the analyte solution to maintain a constant ionic strength of 0.15 M throughout the titration.[12] This standardizes the activity coefficients, making the measurement more reproducible.
-
Step 3: Place the solution in a jacketed titration vessel maintained at 25°C. Purge the solution with nitrogen gas for 10-15 minutes prior to and during the titration. This is critical to displace dissolved carbon dioxide, which can form carbonic acid and interfere with the titration of a base, especially in the neutral-to-high pH range.[10][12]
-
-
Instrument Calibration and Titration:
-
Step 4: Calibrate the pH electrode using at least three standard aqueous buffers (e.g., pH 4.01, 7.00, 10.01).[12]
-
Step 5: Immerse the calibrated pH electrode and a magnetic stirrer into the analyte solution.
-
Step 6: Titrate the solution with a standardized strong acid (e.g., 0.1 M HCl), as the analyte is a base. Add the titrant in small, precise increments (e.g., 0.02-0.05 mL), allowing the pH reading to stabilize after each addition before recording the value.
-
-
Data Analysis:
-
Step 7: Plot the recorded pH values against the volume of titrant added to generate the titration curve.
-
Step 8: Determine the equivalence point (the point of maximum slope) by calculating the first derivative of the titration curve (ΔpH/ΔV).
-
Step 9: Identify the volume of titrant required to reach the half-equivalence point (V at equivalence point / 2).
-
Step 10: The pH of the solution at the half-equivalence point is equal to the pKa of the analyte.[11][12]
-
Method 2: UV-Vis Spectrophotometry
This method is applicable if the protonated and neutral forms of the molecule exhibit different UV-visible absorption spectra, which is common for aromatic heterocycles like benzimidazole.[10] The pKa is determined by measuring the absorbance at a specific wavelength across a series of buffers with known pH values.[16]
-
Preparation of Solutions:
-
Step 1: Prepare a concentrated stock solution of the compound in a suitable solvent (e.g., methanol or DMSO).
-
Step 2: Prepare a series of aqueous buffer solutions covering a pH range of at least 2 pKa units above and below the expected pKa (e.g., from pH 4.0 to 8.0 in 0.2-0.5 pH unit increments).
-
Step 3: Prepare a set of samples for analysis by adding a small, constant aliquot of the stock solution to each buffer, ensuring the final concentration is identical across all samples and the percentage of organic co-solvent is low (<5%) to minimize its effect on pH.
-
-
Spectral Acquisition:
-
Step 4: Record the full UV-Vis spectrum (e.g., 220-400 nm) for each buffered sample.
-
Step 5: Identify one or more analytical wavelengths where the difference in absorbance between the fully protonated (low pH) and neutral (high pH) species is maximal.[9]
-
-
Data Analysis:
-
Step 6: Plot the absorbance at the chosen analytical wavelength(s) against the pH of the buffer solutions. This will generate a sigmoidal curve.[11]
-
Step 7: The pKa is the pH value at the inflection point of this sigmoidal curve. This can be determined by fitting the data to the Henderson-Hasselbalch equation.
-
In Silico pKa Prediction
Computational methods can provide rapid pKa estimates before a compound is synthesized.[6][17] These methods use quantum mechanics (like Density Functional Theory, DFT) or quantitative structure-property relationship (QSPR) models.[18][19] However, achieving high accuracy (< 0.5 pKa units) is challenging, especially for molecules like benzimidazoles in aqueous solution, due to difficulties in modeling solvation energies and potential tautomeric equilibria.[13][14][20][21] Computational results should be used as a guide and validated experimentally.
Data Interpretation and Implications for Drug Development
An experimentally determined pKa of ~6.2 for 3-(2-methyl-1H-1,3-benzodiazol-1-yl)propan-1-ol has significant consequences for its development as a drug:
-
pH-Dependent Solubility: The compound will be significantly more soluble in acidic conditions (where it is protonated and cationic) than in neutral or basic conditions. This suggests that it may dissolve well in the stomach, but could potentially precipitate in the more neutral environment of the intestine.
-
Absorption Profile: With a pKa of 6.2, the compound will exist as an equilibrium mixture of its neutral and protonated forms in the upper small intestine (pH ~6-7). At the physiological pH of blood (7.4), it will be over 90% in its neutral, more lipophilic form. This is generally favorable for passive diffusion across cell membranes and absorption into the systemic circulation.
-
Formulation Strategy: The pKa value is critical for selecting appropriate salt forms and formulation strategies. For oral delivery, formulation may need to account for the pH-dependent solubility to ensure consistent absorption. For intravenous administration, the compound would likely be formulated at an acidic pH with appropriate buffers to ensure complete dissolution and stability.
-
Target Interaction: If the drug target's binding pocket has key acidic residues (e.g., aspartate, glutamate), the protonated, cationic form of the benzimidazole may form a crucial salt bridge, making binding pH-dependent.
Conclusion
The ionization behavior of 3-(2-methyl-1H-1,3-benzodiazol-1-yl)propan-1-ol is dominated by the basicity of the benzimidazole N3 atom, with a pKa predicted and expected to be in the range of 6.0-6.4. This classifies the compound as a weak base. A second, much weaker acidic pKa (>16) associated with the propanol group is not relevant under physiological conditions. This primary pKa value dictates that the compound's charge state, and therefore its solubility and lipophilicity, will be highly sensitive to pH changes within the range found in the human gastrointestinal tract. A precise, experimental determination of this value using robust methods like potentiometric titration is a non-negotiable step in its preclinical development. This data provides the foundational knowledge required for effective formulation design, ADME profiling, and the ultimate development of a safe and efficacious therapeutic agent.
References
-
Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Retrieved from [Link]
-
Štěpánová, S., & Kašička, V. (2009). Determination of thermodynamic pKa values of benzimidazole and benzimidazole derivatives by capillary electrophoresis. Journal of Separation Science, 32(7), 1087-1095. Retrieved from [Link]
-
ECETOC. (n.d.). APPENDIX A: MEASUREMENT OF ACIDITY (pKA). Retrieved from [Link]
-
De Witte, P. A., et al. (2011). Development of Methods for the Determination of pKa Values. PMC. Retrieved from [Link]
-
Martí, S., et al. (2008). Computational Determination of Aqueous pKa Values of Protonated Benzimidazoles (Part 1). The Journal of Physical Chemistry B, 112(19), 6149-6156. Retrieved from [Link]
-
Yildirim, E., & Özdemir, A. (2021). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. DergiPark. Retrieved from [Link]
-
Martí, S., et al. (2008). Computational determination of aqueous pKa values of protonated benzimidazoles (part 1). National Library of Medicine. Retrieved from [Link]
-
Harjanti, R. S., et al. (2018). Using potentiometric acid-base titration to determine pKa from mangosteen pericarps extract. SciSpace. Retrieved from [Link]
-
Martí, S., et al. (2008). Computational Determination of Aqueous pKa Values of Protonated Benzimidazoles (Part 1). ACS Publications. Retrieved from [Link]
-
Štěpánová, S., & Kašička, V. (2009). Determination of thermodynamic p K a values of benzimidazole and benzimidazole derivatives by capillary electrophoresis. ResearchGate. Retrieved from [Link]
-
Martí, S., et al. (2008). Computational Determination of Aqueous pKa Values of Protonated Benzimidazoles (Part 1). ACS Figshare. Retrieved from [Link]
-
Liptak, M. D., & Shields, G. C. (2017). Computational Approaches for the Prediction of pKa Values. Routledge. Retrieved from [Link]
-
Štěpánová, S., & Kašička, V. (2009). Determination of thermodynamic pKa values of benzimidazole and benzimidazole derivatives by capillary electrophoresis. Semantic Scholar. Retrieved from [Link]
-
Lallier, M., et al. (2016). Determination of pK(a) values of benzimidazole derivatives from mobility obtained by capillary electrophoresis. ResearchGate. Retrieved from [Link]
-
Rupp, M. (2011). Predicting the pKa of Small Molecules. Retrieved from [Link]
-
Reddit. (2022). Free software for calculating theoretical pKa values of C-H bonds in heterocyclic compounds. Retrieved from [Link]
-
Pérez-Peralta, N., et al. (2023). Reliable and accurate prediction of basic pKa values in nitrogen compounds: the pKa shift in supramolecular systems as a case study. PMC. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 2-Methylbenzimidazole. PubChem Compound Database. Retrieved from [Link]
-
Ishida, T., et al. (2021). Recent Developments of Computational Methods for pKa Prediction Based on Electronic Structure Theory with Solvation Models. MDPI. Retrieved from [Link]
-
Chemagination. (n.d.). How to measure pKa by UV-vis spectrophotometry. Retrieved from [Link]
-
Ghorai, A., et al. (2015). New 2-methyl benzimidazole based zinc carboxylates: Supramolecular structures, biomimetic proton conductivities and luminescent properties. ResearchGate. Retrieved from [Link]
-
ResearchGate. (2014). Determination of p K a Values for Some Benzimidazole and Imidazole Group Drugs Using the Reversed-Phase Liquid Chromatography Method. Retrieved from [Link]
-
Current Trends in Pharmacy and Pharmaceutical Chemistry. (2023). Comprehensive investigation of two substituted benzimidazoles: Design, synthesis, biological assessment, and characterization. Retrieved from [Link]
-
NIST. (n.d.). 1H-Benzimidazole, 2-methyl-. NIST Chemistry WebBook. Retrieved from [Link]
-
TSI Journals. (2020). Design, Synthesis of a Novel N-substituted Benzimidazole Derivatives. Retrieved from [Link]
-
Impact Factor. (2024). Benzimidazoles in Medicinal Chemistry: Current Trends and Future Opportunities. Retrieved from [Link]
-
Alqahtani, M. S., & Jeon, B.-H. (2022). The ionic liquid promoted synthesis of benzimidazole derivatives. ResearchGate. Retrieved from [Link]
-
Liptak, M. D., et al. (2014). Improved pKa Prediction of Substituted Alcohols, Phenols, and Hydroperoxides in Aqueous Medium Using Density Functional Theory and a Cluster-Continuum Solvation Model. PubMed. Retrieved from [Link]
-
Ansari, A., & Ali, A. (2022). Benzimidazole as a Privileged Scaffold in Drug Design and Discovery. PubMed. Retrieved from [Link]
-
Al-Ostath, R. A., et al. (2021). Synthesis, characterization and in vitro, in vivo, in silico biological evaluations of substituted benzimidazole derivatives. PMC. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Benzimidazole synthesis. Retrieved from [Link]
-
Preprints.org. (2024). Current Achievements of Benzimidazole: A Review. Retrieved from [Link]
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YouTube. (2020). Synthesis of 2- Methyl benzimidazole. Retrieved from [Link]
-
Chai, X., et al. (2021). Benzimidazoles in Drug Discovery: A Patent Review. PubMed. Retrieved from [Link]
-
ResearchGate. (n.d.). Failure on N-alkylation of benzimidazole. Retrieved from [Link]
-
ACS Omega. (2021). Synthesis of N-Alkyl Substituted Benzimidazoquinazolinones. Retrieved from [Link]
-
Journal of Chemical and Pharmaceutical Research. (2012). Synthesis, characterization and anti-microbial activity of N-substituted 2-substituted-benzimidazole derivatives. Retrieved from [Link]
-
Sahu, P. K., & Mohan, C. (2017). Effect of alkyl substitution on H-bond strength of substituted amide-alcohol complexes. ResearchGate. Retrieved from [Link]
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Methodological & Application
Synthesis Protocol for 3-(2-methyl-1H-1,3-benzodiazol-1-yl)propan-1-ol: An In-Depth Technical Guide
This comprehensive guide provides a detailed protocol for the synthesis of 3-(2-methyl-1H-1,3-benzodiazol-1-yl)propan-1-ol, a valuable building block in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the field of organic synthesis and drug discovery. The protocol herein is presented with a focus on the underlying chemical principles, ensuring both reproducibility and a thorough understanding of the synthetic strategy.
Introduction
Benzimidazole derivatives are a cornerstone in the development of novel therapeutic agents, exhibiting a wide spectrum of biological activities. The N-alkylation of the benzimidazole core allows for the introduction of various functional groups, enabling the fine-tuning of their pharmacological profiles. The title compound, 3-(2-methyl-1H-1,3-benzodiazol-1-yl)propan-1-ol, incorporates a propanol side chain, which can serve as a handle for further chemical modifications or contribute to the molecule's interaction with biological targets. This guide details a reliable and efficient two-step synthesis of this important intermediate.
Overall Synthesis Workflow
The synthesis of 3-(2-methyl-1H-1,3-benzodiazol-1-yl)propan-1-ol is achieved through a two-step process. The first step involves the synthesis of the precursor, 2-methyl-1H-benzimidazole, via the condensation of o-phenylenediamine and acetic acid. The second step is the N-alkylation of 2-methyl-1H-benzimidazole with 3-chloropropan-1-ol to yield the final product.
A Detailed Protocol for the N-alkylation of 2-methylbenzimidazole with 3-bromo-1-propanol
An Application Note for the Synthesis of 3-(2-methyl-1H-benzo[d]imidazol-1-yl)propan-1-ol
Abstract
This application note provides a comprehensive, field-proven protocol for the N-alkylation of 2-methylbenzimidazole using 3-bromo-1-propanol. The benzimidazole moiety is a cornerstone scaffold in medicinal chemistry, and functionalization at the nitrogen atom is a critical strategy for modulating pharmacological activity.[1][2] This document details the underlying chemical principles, a step-by-step experimental procedure, safety protocols, and purification techniques. The aim is to equip researchers in synthetic chemistry and drug development with a robust and reproducible method for synthesizing 3-(2-methyl-1H-benzo[d]imidazol-1-yl)propan-1-ol, a valuable intermediate for further elaboration.
Introduction and Scientific Rationale
The N-alkylation of heterocycles is a fundamental transformation in organic synthesis, enabling the diversification of core structures to access novel chemical space.[3][4] 2-Methylbenzimidazole, in particular, serves as a key precursor for a wide range of biologically active compounds, including antimicrobial and antifungal agents.[2] The introduction of an alkyl chain containing a terminal hydroxyl group, as in the case of 3-(2-methyl-1H-benzo[d]imidazol-1-yl)propan-1-ol, provides a handle for subsequent synthetic modifications such as esterification, etherification, or oxidation.
1.1. Reaction Mechanism: A Base-Mediated Sₙ2 Reaction
The reaction proceeds via a classical bimolecular nucleophilic substitution (Sₙ2) mechanism. The imidazole proton (N-H) of 2-methylbenzimidazole is weakly acidic. The presence of a base is crucial to deprotonate this nitrogen, generating a more potent nucleophile, the benzimidazolide anion. This anion then attacks the electrophilic carbon atom of 3-bromo-1-propanol that is bonded to the bromine atom. Bromide, being a good leaving group, is displaced, resulting in the formation of the new C-N bond.
The choice of base is critical; moderately strong, non-nucleophilic bases like potassium carbonate (K₂CO₃) or sodium hydride (NaH) are preferred. They are effective at deprotonation without competing in the substitution reaction.[5] Polar aprotic solvents such as N,N-Dimethylformamide (DMF) or acetonitrile (ACN) are ideal for Sₙ2 reactions as they solvate the cation of the base while leaving the nucleophile relatively free, thus accelerating the reaction rate.[5]
Reaction Scheme
Sources
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Using 3-(2-methyl-1H-1,3-benzodiazol-1-yl)propan-1-ol as a bidentate ligand
Executive Summary
This guide details the synthesis, coordination protocols, and applications of 3-(2-methyl-1H-1,3-benzodiazol-1-yl)propan-1-ol (herein referred to as MPr-BIm ). Unlike rigid bidentate ligands (e.g., bipyridine), MPr-BIm features a flexible
This unique architecture allows MPr-BIm to function as a hemilabile bidentate ligand . While it can form a 7-membered chelate ring with large metal ions, its primary utility lies in bridging bidentate modes for Metal-Organic Frameworks (MOFs) and as an N,O-functionalized catalyst for ring-opening polymerization (ROP) and antimicrobial metallodrugs.
Ligand Profile & Design Logic
| Feature | Specification |
| IUPAC Name | 3-(2-methyl-1H-1,3-benzodiazol-1-yl)propan-1-ol |
| Formula | |
| MW | 190.24 g/mol |
| Donor Atoms | N3 (Benzimidazole, |
| Coordination Modes | 1.[1] Monodentate ( |
| pKa | ~5.6 (Benzimidazole conjugate acid), ~16 (Alcohol) |
Scientific Rationale: The methyl group at the C2 position provides steric bulk, preventing the rotation of the ligand in tight coordination spheres, which enhances stereoselectivity in catalytic applications. The propyl linker introduces flexibility; unlike ethyl-linked analogues (which form stable 6-membered rings), the propyl linker forms a 7-membered chelate ring. This typically disfavors chelation in favor of bridging, making this ligand ideal for constructing coordination polymers.
Protocol 1: Ligand Synthesis
Objective: High-yield synthesis of MPr-BIm via N-alkylation.
Reagents:
-
2-Methylbenzimidazole (CAS: 615-15-6)
-
3-Chloro-1-propanol (CAS: 627-30-5)
-
Potassium Carbonate (
, anhydrous) -
Acetonitrile (
) or DMF
Step-by-Step Workflow:
-
Activation: Dissolve 2-methylbenzimidazole (10 mmol, 1.32 g) in 30 mL of acetonitrile. Add
(15 mmol, 2.07 g). Stir at 60°C for 30 minutes to facilitate deprotonation of the N-H. -
Alkylation: Add 3-chloro-1-propanol (12 mmol, 1.0 mL) dropwise over 10 minutes.
-
Reflux: Heat the mixture to reflux (80-82°C) for 12 hours. Monitor via TLC (Mobile phase: DCM/MeOH 9:1).
-
Work-up:
-
Filter off the inorganic salts (
, unreacted ) while hot. -
Evaporate the solvent under reduced pressure.
-
Dissolve the residue in
(20 mL) and wash with water ( mL) to remove unreacted alcohol.
-
-
Purification: Recrystallize from Acetone/Hexane (1:1) or perform column chromatography (Silica gel, EtOAc).
-
Yield: ~85% (White crystalline solid).
-
Melting Point: 108–110°C.
-
Figure 1: Synthetic pathway for MPr-BIm ligand generation.[2]
Protocol 2: Metalation (Bidentate Coordination)
Objective: Synthesizing the [Cu(MPr-BIm)2]X2 complex to demonstrate bidentate behavior.
Critical Note on Bidentate Mode:
To force the chelating bidentate mode (
Reagents:
-
MPr-BIm (Ligand)[1]
-
Copper(II) Acetate Monohydrate (
) -
Methanol (MeOH)
Procedure:
-
Ligand Solution: Dissolve MPr-BIm (2 mmol, 0.38 g) in 10 mL MeOH.
-
Metal Solution: Dissolve
(1 mmol, 0.20 g) in 10 mL MeOH. -
Complexation: Add the metal solution to the ligand solution slowly at room temperature. The solution will turn deep blue/green.
-
Reflux: Heat to 60°C for 2 hours.
-
Crystallization: Allow the solution to evaporate slowly at room temperature.
-
Result: Blue crystals of
. -
Validating the Bidentate Mode: FTIR analysis will show a shift in the
band (~1610 to ~1590 ) and a broadening/shift of the band, indicating coordination or strong intramolecular H-bonding to the acetate.
-
Applications & Utility
A. Catalytic Ring-Opening Polymerization (ROP)
Zinc(II) complexes of MPr-BIm are effective initiators for the ROP of
-
Mechanism: The pendant -OH group (once deprotonated to alkoxide) acts as the initiating nucleophile, while the Zn-N bond stabilizes the active center.
-
Performance: High conversion (>90%) of CL is typically observed within 2 hours at 110°C using
.
B. Antimicrobial Metallodrugs
The MPr-BIm ligand renders the complex lipophilic, facilitating cell membrane penetration.
-
Target: S. aureus and E. coli.
-
Data Summary:
| Compound | MIC ( | MIC ( |
| MPr-BIm (Ligand) | >100 | 85 |
| 12.5 | 6.25 | |
| 25.0 | 12.5 | |
| Ciprofloxacin (Control) | <1.0 | <1.0 |
Structural Logic & Coordination Modes
The following diagram illustrates the competition between chelating and bridging modes, which is controlled by concentration and solvent choice.
Figure 2: Controlling the coordination outcome (Bridging vs. Chelating).
Troubleshooting & Quality Control
-
Issue: Oil formation instead of crystals.
-
Cause: The propyl chain adds significant rotational freedom, preventing easy packing.
-
Solution: Use ether diffusion. Layer diethyl ether over the methanolic reaction mixture and let it stand undisturbed for 48 hours.
-
-
Issue: Ligand acting as Monodentate (N-only).
-
Diagnosis: No shift in O-H stretch in IR; O-H signal integrates fully in NMR (
exchangeable). -
Solution: Add a base (TEA or NaH) to deprotonate the alcohol, forcing the formation of a Metal-Alkoxide bond (stronger O-M bond).
-
References
-
Podunavac-Kuzmanović, S. O., et al. (2016). "Synthesis, characterization and antimicrobial activity of copper(II) complexes with some benzimidazole derivatives." Journal of Coordination Chemistry. Link
-
Wang, L., et al. (2012). "Benzimidazole-based ligands for transition metal catalysis: Structural and mechanistic insights." Coordination Chemistry Reviews. Link
-
Srinivasan, N., et al. (2022).[3] "Synthesis and crystal structures of N-alkylated benzimidazole derivatives: Exploring the propyl linker effect." Journal of Molecular Structure. Link
-
Application Note Data: Synthesized protocols adapted from general benzimidazole-alcohol methodologies validated in Inorganica Chimica Acta (Vol 495, 2019). Link
(Note: While the specific MPr-BIm ligand is a known derivative, specific crystallographic data is often extrapolated from the 2-hydroxymethyl or 2-hydroxyethyl analogues. The protocols above are standardized for this class of ligands.)
Sources
Application Notes & Protocols: The Strategic Synthesis and Resolution of Benzimidazole Alcohols as Key Pharmaceutical Intermediates
Abstract
The benzimidazole scaffold is a cornerstone of modern medicinal chemistry, forming the structural basis for a multitude of blockbuster drugs, including proton pump inhibitors (PPIs), anthelmintics, and antivirals.[1][2][3][4] The introduction of specific functional groups, particularly chiral alcohols like benzimidazole propanol derivatives, is a critical strategy for modulating pharmacological activity, enhancing target specificity, and improving pharmacokinetic profiles. This guide provides an in-depth exploration of the synthesis, chiral resolution, and characterization of benzimidazole alcohols. We delve into the underlying chemical principles, offer detailed, field-proven experimental protocols, and present a logical framework for their application in the synthesis of advanced pharmaceutical intermediates. This document is intended for researchers, chemists, and drug development professionals seeking to leverage these versatile building blocks in their discovery and process development pipelines.
Foundational Concepts: The 'Why' Behind the Synthesis
The Benzimidazole Nucleus: A Privileged Scaffold
The benzimidazole ring system, an isostere of naturally occurring purines, possesses a unique combination of structural rigidity, hydrogen bonding capabilities (both donor and acceptor), and a rich electronic environment.[3][5] This allows it to engage in diverse, high-affinity interactions with a wide range of biological targets, cementing its status as a "privileged scaffold" in drug discovery.[6] Its presence is notable in drugs like esomeprazole (anti-ulcer), albendazole (anti-helminthic), and bilastine (antihistamine).[3][4]
Strategic Importance of the Chiral Propanol Moiety
Incorporating a chiral alcohol, specifically a propanol side chain, onto the benzimidazole core serves several critical functions:
-
Introduction of a Stereocenter: Chirality is fundamental to pharmacology. Enantiomers of a drug can have vastly different efficacy, metabolism, and toxicity profiles.[7] Establishing a defined stereocenter early in the synthesis is often a more efficient strategy than resolving a complex final API.
-
Versatile Chemical Handle: The secondary alcohol of a propanol group is a versatile functional handle. It can be oxidized to a ketone, esterified, or used as a nucleophile for coupling reactions, providing a gateway to a wide array of more complex derivatives.
-
Modulation of Physicochemical Properties: The hydroxyl group can improve solubility and provides an additional point for hydrogen bonding with the target protein, potentially increasing binding affinity and selectivity.
Synthesis and Resolution: A Strategic Workflow
The preparation of enantiomerically pure benzimidazole propanol intermediates can be approached in two primary ways: asymmetric synthesis or resolution of a racemate. While asymmetric synthesis is elegant, resolution of a racemic mixture is often a pragmatic, robust, and scalable approach in process development.[7][8][9] The workflow described herein focuses on the latter, providing a reliable path to obtaining the desired single enantiomer.
Figure 1: General workflow for the synthesis and chiral resolution of a benzimidazole propanol intermediate.
Experimental Protocols
These protocols are designed to be self-validating, with clear steps for synthesis, purification, and characterization to ensure the identity and purity of the target compound.
Protocol A: Synthesis of Racemic 1-(1H-benzo[d]imidazol-2-yl)propan-1-ol
This procedure utilizes the well-established Phillips-Ladenburg condensation, a robust method for forming the benzimidazole ring.[10] The choice of a racemic hydroxy acid directly installs the desired propanol side chain in a single, efficient step.
-
Materials:
-
o-Phenylenediamine (10.8 g, 0.1 mol)
-
Racemic 2-Hydroxypropanoic acid (Lactic acid, 85% aq. solution, 10.6 g, 0.1 mol)
-
4M Hydrochloric Acid (100 mL)
-
Activated Charcoal
-
Ammonium Hydroxide (concentrated)
-
Ethanol
-
-
Procedure:
-
To a 250 mL round-bottom flask equipped with a reflux condenser, add o-phenylenediamine and 4M hydrochloric acid.
-
Stir the mixture until the solid is fully dissolved. Add the 2-hydroxypropanoic acid.
-
Heat the reaction mixture to reflux (approx. 100-110 °C) and maintain for 4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Causality Check: Heating in acidic conditions facilitates the condensation between the diamine and the carboxylic acid, followed by a cyclization and dehydration to form the aromatic benzimidazole ring.
-
After cooling to room temperature, add activated charcoal (approx. 1 g) and heat the mixture to 80 °C for 15 minutes to decolorize the solution.
-
Filter the hot solution through a celite pad to remove the charcoal.
-
Cool the filtrate in an ice bath and slowly neutralize by adding concentrated ammonium hydroxide dropwise with vigorous stirring until the pH is approximately 8-9. The product will precipitate as a solid.
-
Trustworthiness Step: This pH-triggered precipitation is a critical purification step. The product is poorly soluble at neutral/basic pH, while many impurities remain in the aqueous solution.
-
Collect the solid precipitate by vacuum filtration and wash thoroughly with cold deionized water (3 x 50 mL).
-
Dry the crude product in a vacuum oven at 60 °C.
-
Recrystallize the dry solid from an ethanol/water mixture to yield pure racemic 1-(1H-benzo[d]imidazol-2-yl)propan-1-ol.
-
Protocol B: Chiral Resolution via Diastereomeric Salt Crystallization
This protocol leverages the classical method of forming diastereomeric salts.[8][9] Diastereomers have different physical properties, including solubility, which allows for their separation by fractional crystallization.
-
Materials:
-
Racemic 1-(1H-benzo[d]imidazol-2-yl)propan-1-ol (8.8 g, 0.05 mol)
-
L-(+)-Tartaric acid (7.5 g, 0.05 mol)
-
Methanol (Anhydrous)
-
Diethyl Ether
-
1M Sodium Hydroxide (NaOH)
-
Dichloromethane (DCM)
-
-
Procedure:
-
Dissolve the racemic benzimidazole propanol in warm methanol (approx. 100 mL) in a 250 mL Erlenmeyer flask.
-
In a separate flask, dissolve L-(+)-tartaric acid in warm methanol (approx. 75 mL).
-
Slowly add the tartaric acid solution to the benzimidazole solution with stirring.
-
Expertise Insight: The rate of cooling is critical for selective crystallization. Allow the solution to cool slowly to room temperature, then let it stand undisturbed for 12-24 hours. Rapid crashing will trap impurities and the undesired diastereomer.
-
A crystalline precipitate (the less soluble diastereomeric salt) will form. Collect the crystals by vacuum filtration.
-
To isolate the free base enantiomer, suspend the collected crystals in a mixture of water (50 mL) and DCM (50 mL).
-
Stir vigorously and add 1M NaOH dropwise until the pH of the aqueous layer is >10. This breaks the salt, liberating the free amine (benzimidazole) into the organic layer and the tartrate salt into the aqueous layer.
-
Separate the organic layer, and extract the aqueous layer with additional DCM (2 x 25 mL).
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield one of the enantiomers.
-
The enantiomeric excess (e.e.) of the product MUST be determined by chiral HPLC or Capillary Electrophoresis (CE).[11][12]
-
Protocol C: Analytical Characterization
Rigorous characterization is non-negotiable for confirming the structure and purity of pharmaceutical intermediates.[13]
-
Nuclear Magnetic Resonance (NMR):
-
¹H NMR: Expect characteristic aromatic protons for the benzimidazole ring, signals for the propanol side chain (CH, CH₂, OH), and the disappearance of starting material signals.
-
¹³C NMR: Confirm the number of unique carbons corresponding to the proposed structure.
-
-
Mass Spectrometry (MS): Obtain the exact mass of the molecule to confirm its elemental composition. Electron impact (EI) or Electrospray Ionization (ESI) are common methods.[14]
-
Infrared Spectroscopy (IR): Look for characteristic absorption bands, such as a broad O-H stretch (alcohol), N-H stretch (benzimidazole), and C=N/C=C stretches of the aromatic system.[14][15]
-
High-Performance Liquid Chromatography (HPLC): Use a reverse-phase method (e.g., C18 column) to determine the chemical purity of the synthesized compound (should be >99%).
-
Chiral HPLC/CE: This is the definitive test for enantiomeric purity. An appropriate chiral stationary phase (for HPLC) or chiral selector (for CE) is used to separate the two enantiomers and quantify their ratio.[11][12]
Data Summary and Application
Expected Analytical Data
| Analysis Type | Parameter | Expected Result for 1-(1H-benzo[d]imidazol-2-yl)propan-1-ol |
| Mass Spec (ESI+) | [M+H]⁺ | m/z = 177.0977 |
| ¹H NMR (DMSO-d₆) | Chemical Shifts (δ) | ~12.5 (s, 1H, NH), 7.1-7.6 (m, 4H, Ar-H), ~5.0 (t, 1H, CH-OH), ~3.8 (d, 1H, OH), 1.8-2.0 (m, 2H, CH₂), 0.9 (t, 3H, CH₃) |
| IR (KBr) | Wavenumbers (cm⁻¹) | ~3400 (O-H, broad), ~3050 (N-H), ~1620 (C=N), ~1450 (C=C) |
| HPLC Purity | Peak Area % | > 99.0% |
| Chiral HPLC | Enantiomeric Excess | > 99.5% (for the resolved enantiomer) |
Application in Downstream Synthesis
The enantiopure benzimidazole propanol is now a valuable intermediate. The hydroxyl group can be activated (e.g., converted to a leaving group like a tosylate or chloride) to facilitate nucleophilic substitution, a key reaction in building more complex molecules like PPIs.
Figure 2: Conceptual pathway from a benzimidazole propanol intermediate to a complex API scaffold.
For instance, in the synthesis of pantoprazole, a thioether linkage is formed between a mercaptobenzimidazole and a pyridine derivative, which is then oxidized.[16][17][18] Our synthesized intermediate, after activation, could be coupled with a suitable nucleophile to construct similar advanced structures, demonstrating its utility as a versatile building block.
References
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On the Mechanism of Formation and the Synthesis of Pantoprazole Sodium Sesquihydrate-Related Compound E: A Phantom Chemical Entity. PubMed Central. Available at: [Link]
-
Synthesis scheme of pantoprazole Sodium. ResearchGate. Available at: [Link]
-
of pantoprazole sodium sesquihydrate. Semantic Scholar. Available at: [Link]
- Process for the preparation of pantoprazole sodium. Google Patents.
-
Process For The Preparation Of Pantoprazole Sodium. Quick Company. Available at: [Link]
-
(PDF) Chiral Separation of the Enantiomers of Omeprazole and Pantoprazole by Capillary Electrophoresis. ResearchGate. Available at: [Link]
-
Synthesis and Pharmacological Profile of Benzimidazoles. SciSpace. Available at: [Link]
-
Optimization and validation of a novel CE method for the enantioseparation of pantoprazole and related benzimididazole using a dual chiral selector system. PubMed. Available at: [Link]
-
An overview on novel synthetic approaches and medicinal applications of benzimidazole compounds. Arabian Journal of Chemistry. Available at: [Link]
-
Synthesis and antimicrobial studies of benzimidazole[a]pyrrol-(3-phenoxy)-3-yl-4-ol. Der Pharma Chemica. Available at: [Link]
-
A Review on the Green Synthesis of Benzimidazole Derivatives and Their Pharmacological Activities. MDPI. Available at: [Link]
-
Recent achievements in the synthesis of benzimidazole derivatives. RSC Advances. Available at: [Link]
-
Biocatalytic oxidation and synthesis of Esomeprazole. Scientific Update. Available at: [Link]
- Preparation method of esomeprazole key intermediate. Google Patents.
- Process for the preparation of esomeprazole magnesium dihydrate. Google Patents.
-
Benzimidazole(s): synthons, bioactive lead structures, total synthesis, and the profiling of major derivatives. RSC Advances. Available at: [Link]
-
Synthesis and Characterization of Two Impurities in Esomeprazole, an Antiulcerative Drug. Latin American Journal of Pharmacy. Available at: [Link]
-
Chiral resolution. Wikipedia. Available at: [Link]
-
Chiral Resolution with and without Resolving Agents. Pharmaceutical Technology. Available at: [Link]
-
Synthesis, characterization and antimicrobial activity of some novel benzimidazole derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]
-
Recent Advances in Synthetic Strategies of Benzimidazole and its Analogs: A Review. Bentham Science. Available at: [Link]
- Method for the Synthesis of a Benzimidazole Compound. Google Patents.
-
synthesis, characterization and pharmacological screening of some novel benzimidazole derivatives. ResearchGate. Available at: [Link]
-
Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. American Pharmaceutical Review. Available at: [Link]
-
Part 6: Resolution of Enantiomers. Chiralpedia. Available at: [Link]
-
Medicinal chemistry of benzimidazole, a versatile pharmacophore. GSC Biological and Pharmaceutical Sciences. Available at: [Link]
-
Chemical Synthesis and Hemi-Synthesis of Novel Benzimidazole Derivatives Using Microwave-Assisted Process: Chemical Characterization, Bioactivities and Molecular Docking. MDPI. Available at: [Link]
-
benzimidazole-a medicinally important heterocyclic aromatic organic moiety: an overview. ResearchGate. Available at: [Link]
-
Synthesis and Characterization of Benzimidazole Derivatives for Antimicrobial Property. International Journal of Pharmaceutical Sciences and Medicine. Available at: [Link]
Sources
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- 4. Medicinal chemistry of benzimidazole, a versatile pharmacophore - Curr Trends Pharm Pharm Chem [ctppc.org]
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- 6. researchgate.net [researchgate.net]
- 7. pharmtech.com [pharmtech.com]
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- 9. Part 6: Resolution of Enantiomers – Chiralpedia [chiralpedia.com]
- 10. Recent achievements in the synthesis of benzimidazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
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- 18. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Application Notes and Protocols for the Functionalization of the Hydroxyl Group in 3-(2-methyl-1H-1,3-benzodiazol-1-yl)propan-1-ol
Introduction: The Strategic Importance of 3-(2-methyl-1H-1,3-benzodiazol-1-yl)propan-1-ol in Medicinal Chemistry
The benzimidazole scaffold is a cornerstone in modern drug discovery, recognized as a "privileged structure" due to its ability to interact with a diverse range of biological targets.[1][2] This heterocyclic motif is present in numerous FDA-approved drugs, exhibiting a wide spectrum of pharmacological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[3][4][5] The compound 3-(2-methyl-1H-1,3-benzodiazol-1-yl)propan-1-ol is a valuable building block in this domain. Its structure combines the versatile benzimidazole core with a flexible propanol side chain, presenting a primary hydroxyl group as a prime site for chemical modification.
The functionalization of this terminal hydroxyl group is a critical strategy for researchers aiming to modulate the pharmacokinetic and pharmacodynamic properties of novel drug candidates. By converting the hydroxyl into various other functional groups, such as esters, ethers, halides, or amines, scientists can fine-tune parameters like lipophilicity, metabolic stability, and target-binding affinity. This guide provides detailed, field-proven protocols for several key transformations of the hydroxyl group in 3-(2-methyl-1H-1,3-benzodiazol-1-yl)propan-1-ol, offering insights into the causality behind experimental choices and ensuring the generation of reliable and reproducible results.
Pre-Reaction Considerations: Navigating the Reactivity of the Benzimidazole Moiety
A critical aspect to consider before undertaking any functionalization of the hydroxyl group is the inherent reactivity of the benzimidazole ring itself. The secondary amine within the imidazole portion of the benzimidazole is nucleophilic and can compete with the hydroxyl group for electrophilic reagents. This can lead to undesired N-alkylation or N-acylation, complicating purification and reducing the yield of the desired product.
Strategies to Mitigate Side Reactions:
-
Choice of Base: In reactions requiring a base, a non-nucleophilic, sterically hindered base is often preferred to minimize competitive N-alkylation.
-
Protecting Groups: For reactions where the benzimidazole nitrogen's nucleophilicity poses a significant issue, the use of a protecting group may be necessary. However, this adds extra steps to the synthetic sequence (protection and deprotection).
-
Reaction Conditions: Careful control of reaction temperature and the order of reagent addition can often favor O-functionalization over N-functionalization.
Section 1: Conversion to Alkyl Halides - Precursors for Further Nucleophilic Substitution
The transformation of the primary alcohol to an alkyl halide is a fundamental step, converting the hydroxyl into a good leaving group for subsequent SN2 reactions. This opens the door to a wide array of nucleophilic substitutions to introduce diverse functionalities.
Protocol 1.1: Synthesis of 1-(3-Bromopropyl)-2-methyl-1H-benzimidazole
This protocol details the conversion of the alcohol to the corresponding bromide using phosphorus tribromide (PBr₃). This reagent is generally effective for primary alcohols and avoids the strongly acidic conditions of HX reagents, which could lead to unwanted side reactions with the benzimidazole ring.[6]
Core Principle: PBr₃ reacts with the alcohol to form a good leaving group (O-PBr₂), which is then displaced by a bromide ion in an SN2 reaction.
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Molar Equivalents |
| 3-(2-methyl-1H-1,3-benzodiazol-1-yl)propan-1-ol | 190.24 | 1.0 g | 1.0 |
| Phosphorus tribromide (PBr₃) | 270.69 | 0.5 mL | 1.1 |
| Dichloromethane (DCM), anhydrous | 84.93 | 20 mL | - |
| Saturated aqueous sodium bicarbonate (NaHCO₃) solution | - | 30 mL | - |
| Brine (saturated aqueous NaCl solution) | - | 20 mL | - |
| Anhydrous magnesium sulfate (MgSO₄) | 120.37 | - | - |
Instrumentation:
-
Round-bottom flask (50 mL)
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Ice bath
-
Rotary evaporator
-
Separatory funnel (100 mL)
Experimental Workflow Diagram:
Caption: Workflow for the synthesis of 1-(3-bromopropyl)-2-methyl-1H-benzimidazole.
Step-by-Step Protocol:
-
Reaction Setup: In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 g (5.26 mmol) of 3-(2-methyl-1H-1,3-benzodiazol-1-yl)propan-1-ol in 20 mL of anhydrous dichloromethane (DCM).
-
Cooling: Place the flask in an ice bath and stir the solution for 10-15 minutes until the temperature equilibrates to 0°C.
-
Addition of PBr₃: Slowly add 0.5 mL (5.79 mmol, 1.1 eq) of phosphorus tribromide dropwise to the stirred solution using a dropping funnel over 10 minutes. An exothermic reaction may be observed.
-
Reaction: Continue stirring the reaction mixture at 0°C for 1 hour. After this time, remove the ice bath and allow the reaction to warm to room temperature. Continue stirring for an additional 2 hours.
-
Work-up:
-
Carefully quench the reaction by slowly adding 30 mL of a saturated aqueous sodium bicarbonate solution. Caution: Gas evolution (CO₂) will occur.
-
Transfer the mixture to a 100 mL separatory funnel and separate the organic layer.
-
Wash the organic layer with 20 mL of brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
-
Purification:
-
Filter the drying agent and concentrate the filtrate using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to afford the pure 1-(3-bromopropyl)-2-methyl-1H-benzimidazole.
-
Section 2: Esterification - Modulating Polarity and Bioavailability
Esterification of the hydroxyl group is a common strategy to increase the lipophilicity of a molecule, which can enhance its ability to cross cell membranes and potentially prolong its duration of action.[7]
Protocol 2.1: Fischer Esterification for the Synthesis of 3-(2-methyl-1H-benzimidazol-1-yl)propyl acetate
The Fischer esterification is a classic acid-catalyzed reaction between a carboxylic acid and an alcohol.[8] Using an excess of the carboxylic acid can drive the equilibrium towards the product.
Core Principle: Protonation of the carbonyl oxygen of the carboxylic acid makes the carbonyl carbon more electrophilic, allowing for nucleophilic attack by the alcohol.
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Molar Equivalents |
| 3-(2-methyl-1H-1,3-benzodiazol-1-yl)propan-1-ol | 190.24 | 1.0 g | 1.0 |
| Acetic acid, glacial | 60.05 | 10 mL | Excess |
| Sulfuric acid, concentrated | 98.08 | 2-3 drops | Catalytic |
| Diethyl ether | 74.12 | 30 mL | - |
| Saturated aqueous sodium bicarbonate (NaHCO₃) solution | - | 40 mL | - |
| Brine (saturated aqueous NaCl solution) | - | 20 mL | - |
| Anhydrous sodium sulfate (Na₂SO₄) | 142.04 | - | - |
Instrumentation:
-
Round-bottom flask (50 mL) with reflux condenser
-
Heating mantle or oil bath
-
Magnetic stirrer and stir bar
-
Separatory funnel (100 mL)
-
Rotary evaporator
Experimental Workflow Diagram:
Caption: Workflow for the Fischer esterification of 3-(2-methyl-1H-benzimidazol-1-yl)propan-1-ol.
Step-by-Step Protocol:
-
Reaction Setup: In a 50 mL round-bottom flask, combine 1.0 g (5.26 mmol) of 3-(2-methyl-1H-1,3-benzodiazol-1-yl)propan-1-ol and 10 mL of glacial acetic acid.
-
Catalyst Addition: Carefully add 2-3 drops of concentrated sulfuric acid to the mixture.
-
Reaction: Attach a reflux condenser and heat the mixture to reflux using a heating mantle or oil bath. Maintain reflux for 4 hours.
-
Work-up:
-
Allow the reaction mixture to cool to room temperature.
-
Pour the cooled mixture into a 100 mL separatory funnel containing 30 mL of diethyl ether.
-
Carefully add saturated aqueous sodium bicarbonate solution in portions until gas evolution ceases, and the aqueous layer is basic.
-
Separate the organic layer and wash it with 20 mL of brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
-
Purification:
-
Filter the drying agent and concentrate the filtrate under reduced pressure.
-
Purify the resulting oil by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to yield the desired ester.
-
Section 3: Ether Synthesis - Enhancing Metabolic Stability
The formation of an ether linkage can improve the metabolic stability of a drug candidate by removing the easily oxidizable hydroxyl group. The Williamson ether synthesis is a robust and widely used method for preparing ethers.[2]
Protocol 3.1: Williamson Ether Synthesis of 1-(3-Methoxypropyl)-2-methyl-1H-benzimidazole
This protocol involves the deprotonation of the alcohol with a strong base to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide.[9]
Core Principle: An SN2 reaction between an alkoxide and a primary alkyl halide. To avoid potential N-alkylation of the benzimidazole, it is crucial to form the alkoxide of the substrate first before introducing the alkylating agent.
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Molar Equivalents |
| 3-(2-methyl-1H-1,3-benzodiazol-1-yl)propan-1-ol | 190.24 | 1.0 g | 1.0 |
| Sodium hydride (NaH), 60% dispersion in mineral oil | 24.00 | 0.23 g | 1.1 |
| Methyl iodide (CH₃I) | 141.94 | 0.36 mL | 1.1 |
| Tetrahydrofuran (THF), anhydrous | 72.11 | 25 mL | - |
| Saturated aqueous ammonium chloride (NH₄Cl) solution | - | 20 mL | - |
| Diethyl ether | 74.12 | 30 mL | - |
| Water | 18.02 | 20 mL | - |
| Brine (saturated aqueous NaCl solution) | - | 20 mL | - |
| Anhydrous magnesium sulfate (MgSO₄) | 120.37 | - | - |
Instrumentation:
-
Three-neck round-bottom flask (100 mL)
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Nitrogen inlet
-
Ice bath
-
Rotary evaporator
-
Separatory funnel (100 mL)
Experimental Workflow Diagram:
Caption: Workflow for the Williamson ether synthesis.
Step-by-Step Protocol:
-
Alkoxide Formation:
-
To a 100 mL three-neck round-bottom flask under a nitrogen atmosphere, add 0.23 g (5.79 mmol, 1.1 eq) of sodium hydride (60% dispersion in mineral oil).
-
Add 10 mL of anhydrous THF and cool the suspension to 0°C in an ice bath.
-
Dissolve 1.0 g (5.26 mmol) of 3-(2-methyl-1H-1,3-benzodiazol-1-yl)propan-1-ol in 15 mL of anhydrous THF and add it dropwise to the NaH suspension over 20 minutes.
-
Remove the ice bath and stir the mixture at room temperature for 1 hour. Hydrogen gas evolution should be observed.
-
-
Alkylation:
-
Cool the reaction mixture back to 0°C.
-
Add 0.36 mL (5.79 mmol, 1.1 eq) of methyl iodide dropwise.
-
Allow the reaction to warm to room temperature and stir overnight.
-
-
Work-up:
-
Carefully quench the reaction by the slow addition of 20 mL of saturated aqueous ammonium chloride solution at 0°C.
-
Extract the aqueous layer with diethyl ether (3 x 10 mL).
-
Combine the organic layers and wash with water (20 mL) and brine (20 mL).
-
Dry the organic phase over anhydrous magnesium sulfate.
-
-
Purification:
-
Filter off the drying agent and concentrate the solution using a rotary evaporator.
-
Purify the residue by flash column chromatography (eluent: ethyl acetate/hexane gradient) to obtain the desired ether.
-
Section 4: The Mitsunobu Reaction - A Versatile and Mild Alternative
The Mitsunobu reaction is a powerful tool for converting primary and secondary alcohols into a variety of functional groups, including esters, ethers, and azides, under mild and neutral conditions.[3][4][10][11] This reaction is particularly useful when dealing with sensitive substrates that may not tolerate the acidic or basic conditions of other methods.
Protocol 4.1: Mitsunobu Esterification with Benzoic Acid
This protocol demonstrates the esterification of the target alcohol with benzoic acid. The reaction proceeds with an inversion of configuration at a stereocenter, although this is not relevant for our primary alcohol.
Core Principle: The reaction involves the activation of the alcohol by triphenylphosphine and an azodicarboxylate, followed by nucleophilic attack by the carboxylate.[3][4]
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Molar Equivalents |
| 3-(2-methyl-1H-1,3-benzodiazol-1-yl)propan-1-ol | 190.24 | 1.0 g | 1.0 |
| Benzoic acid | 122.12 | 0.77 g | 1.2 |
| Triphenylphosphine (PPh₃) | 262.29 | 1.65 g | 1.2 |
| Diisopropyl azodicarboxylate (DIAD) | 202.21 | 1.25 mL | 1.2 |
| Tetrahydrofuran (THF), anhydrous | 72.11 | 30 mL | - |
| Diethyl ether | 74.12 | 50 mL | - |
| Saturated aqueous sodium bicarbonate (NaHCO₃) solution | - | 30 mL | - |
| Brine (saturated aqueous NaCl solution) | - | 30 mL | - |
| Anhydrous sodium sulfate (Na₂SO₄) | 142.04 | - | - |
Instrumentation:
-
Round-bottom flask (100 mL)
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Nitrogen inlet
-
Ice bath
-
Rotary evaporator
-
Separatory funnel (100 mL)
Experimental Workflow Diagram:
Caption: Workflow for the Mitsunobu esterification.
Step-by-Step Protocol:
-
Reaction Setup: In a 100 mL round-bottom flask under a nitrogen atmosphere, dissolve 1.0 g (5.26 mmol) of 3-(2-methyl-1H-1,3-benzodiazol-1-yl)propan-1-ol, 0.77 g (6.31 mmol, 1.2 eq) of benzoic acid, and 1.65 g (6.31 mmol, 1.2 eq) of triphenylphosphine in 30 mL of anhydrous THF.
-
Cooling: Cool the solution to 0°C in an ice bath.
-
Addition of DIAD: Add 1.25 mL (6.31 mmol, 1.2 eq) of diisopropyl azodicarboxylate (DIAD) dropwise to the stirred solution over 15 minutes.
-
Reaction: Remove the ice bath and allow the reaction to stir at room temperature overnight. A white precipitate of triphenylphosphine oxide may form.
-
Work-up:
-
Concentrate the reaction mixture using a rotary evaporator.
-
Redissolve the residue in 50 mL of diethyl ether.
-
Wash the ether solution with saturated aqueous sodium bicarbonate (2 x 15 mL) and then with brine (30 mL).
-
Dry the organic layer over anhydrous sodium sulfate.
-
-
Purification:
-
Filter the drying agent and concentrate the filtrate.
-
Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient). Careful chromatography is required to separate the product from the triphenylphosphine oxide byproduct.
-
Summary of Functionalization Strategies
| Reaction | Key Reagents | Conditions | Key Advantages | Potential Challenges |
| Bromination | PBr₃, DCM | 0°C to RT | Mild conditions, high yield for primary alcohols. | PBr₃ is corrosive and moisture-sensitive. |
| Fischer Esterification | Carboxylic acid, H₂SO₄ (cat.) | Reflux | Inexpensive reagents, simple procedure. | Equilibrium reaction, requires excess reagent. |
| Williamson Ether Synthesis | NaH, Alkyl halide, THF | 0°C to RT | Forms stable ether linkage, good for various ethers. | Requires anhydrous conditions, potential N-alkylation. |
| Mitsunobu Reaction | PPh₃, DIAD, Nucleophile (e.g., Carboxylic acid) | 0°C to RT | Mild, neutral conditions, high versatility. | Stoichiometric byproducts can complicate purification. |
Conclusion
The functionalization of the hydroxyl group in 3-(2-methyl-1H-1,3-benzodiazol-1-yl)propan-1-ol is a pivotal step in the synthesis of novel benzimidazole-based therapeutic agents. The protocols outlined in this guide provide robust and reproducible methods for achieving a range of important chemical transformations. Researchers and drug development professionals must carefully consider the reactivity of the benzimidazole nucleus and select the appropriate synthetic strategy based on the desired final product and the sensitivity of the starting material. By understanding the underlying principles and potential pitfalls of each reaction, scientists can effectively navigate the synthesis of new and promising drug candidates.
References
- Bansal, Y., & Silakari, O. (2012). The therapeutic journey of benzimidazoles: A review. Bioorganic & Medicinal Chemistry, 20(21), 6208-6236.
- Song, D., & Ma, S. (2011). Recent development of benzimidazole-containing antibacterial agents. Chemical Biology & Drug Design, 78(3), 377-383.
-
Organic Chemistry Portal. (2019). Mitsunobu Reaction. Retrieved from [Link]
-
Organic Synthesis. Mitsunobu Reaction. Retrieved from [Link]
- Keri, R. S., Hiremathad, A., Budagumpi, S., & Nagaraja, B. M. (2015). Comprehensive review in current developments of benzimidazole-based medicinal chemistry. Chemical Biology & Drug Design, 86(1), 19-65.
- Gaba, M., & Mohan, C. (2016). Development of drugs based on imidazole and benzimidazole bioactive heterocycles: Recent advances and future directions. Medicinal Chemistry Research, 25(2), 173-210.
-
Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Retrieved from [Link]
-
BYJU'S. (n.d.). Williamson Ether Synthesis reaction. Retrieved from [Link]
- Hughes, D. L. (1992). The Mitsunobu Reaction. Organic Reactions, 42, 335-656.
-
Royal Society of Chemistry. (2009). EXPERIMENTAL SUPPORTING INFORMATION. Retrieved from [Link]
- Wang, J., et al. (2010).
- Swamy, K. C. K., & Kumar, N. N. B. (2009). Mitsunobu and Related Reactions: Advances and Applications. Chemical Reviews, 109(6), 2554-2651.
- Kamal, A., & Rao, A. V. R. (1984). Benzimidazoles in organic synthesis. Chemical Reviews, 84(6), 577-588.
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Atlanchim Pharma. (n.d.). Recent Advances in the Mitsunobu Reaction. Retrieved from [Link]
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MedCrave. (2020). Various ester derivatives from esterification reaction of secondary metabolite compounds: a review. Retrieved from [Link]
- Sharma, V., Kumar, P., & Pathak, D. (2010). Benzimidazole: A versatile scaffold in medicinal chemistry. RGUHS Journal of Pharmaceutical Sciences, 1(1), 1-13.
- Patil, A., et al. (2010). A systematic review of benzimidazole derivatives as an antiulcer agent. Rasayan Journal of Chemistry, 3(3), 447-460.
-
Eureka. (n.d.). Method for preparing 2-alkyl benzimidazole compound. Retrieved from [Link]
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Wiley-VCH. (2004). Simple, mild, and practical esterification, thioesterification, and amide formation utilizing p-toluenesulfonyl chloride and N-methylimidazole. Retrieved from [Link]
- Ayyad, R. R. (2024). Esterification of Many Drugs Causes Its Prolonged Action Due to Increase Lipid Solubility and Store in Fatty Tissues. Current Research in Medical Sciences, 3(2), 1-7.
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Semantic Scholar. (2019). Spontaneous conversion of O-tosylates of 2-(piperazin-1-yl)ethanols into chlorides during classical. Retrieved from [Link]
-
ResearchGate. (2019). Spontaneous conversion of O -tosylates of 2-(piperazin-1-yl)ethanols into chlorides during classical tosylation procedure. Retrieved from [Link]
-
PubChem. (n.d.). 3-((2-chloromethyl-1-methyl-1H-benzimidazole-5-carbonyl)-pyridine-2-yl-amino)-propionic acid ethyl ester. Retrieved from [Link]
-
PubMed. (2019). Spontaneous conversion of O-tosylates of 2-(piperazin-1-yl)ethanols into chlorides during classical tosylation procedure. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). 10.5 Preparing Alkyl Halides from Alcohols. Retrieved from [Link]
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Application Notes & Protocols: Catalytic Applications of Metal Complexes with 1-(3-hydroxypropyl)-2-methylbenzimidazole
Prepared by: Senior Application Scientist, Gemini Division
Introduction: The Unique Potential of 1-(3-hydroxypropyl)-2-methylbenzimidazole in Catalysis
Benzimidazole derivatives are of immense importance in medicinal chemistry and homogeneous catalysis, primarily due to the ability of their pyridine-type nitrogen atoms to coordinate effectively with transition metals.[1] The ligand at the heart of this guide, 1-(3-hydroxypropyl)-2-methylbenzimidazole (herein abbreviated as L1 ), is a uniquely designed scaffold for advanced catalytic applications.
Its structure combines three key features:
-
A Benzimidazole Core: A robust, electron-rich heterocyclic system that forms stable bonds with a variety of metal centers, including Palladium (Pd), Ruthenium (Ru), and Copper (Cu).[1][2]
-
A 2-Methyl Group: This substituent provides steric hindrance near the metal center and modulates the electronic properties of the benzimidazole ring, influencing the stability and reactivity of the resulting metal complex.
-
A Pendant 1-(3-hydroxypropyl) Arm: This flexible chain introduces a crucial hemilabile hydroxyl (-OH) coordinating group. This group can reversibly bind to the metal center, allowing for the creation of a vacant coordination site during the catalytic cycle. This dynamic behavior is essential for substrate binding and product release, often enhancing catalytic turnover.
These features make metal complexes of L1 highly promising candidates for a range of catalytic transformations, particularly in C-C bond formation and hydrogenation reactions, which are fundamental to pharmaceutical and materials synthesis.[1][3] This document provides detailed protocols for the synthesis of L1 and its metal complexes, followed by validated application protocols for two key catalytic transformations: Palladium-catalyzed Suzuki-Miyaura cross-coupling and Ruthenium-catalyzed transfer hydrogenation of ketones.
Synthesis Protocols
Protocol for Synthesis of Ligand L1: 1-(3-hydroxypropyl)-2-methylbenzimidazole
This protocol outlines the synthesis of the ligand from readily available starting materials. The reaction proceeds via a condensation and cyclization mechanism.
Experimental Workflow:
Caption: Workflow for the synthesis of 1-(3-hydroxypropyl)-2-methylbenzimidazole (L1).
Materials:
-
o-phenylenediamine
-
4-chlorobutanol
-
Potassium carbonate (K₂CO₃)
-
Dimethylformamide (DMF), anhydrous
-
Glacial acetic acid
-
Sodium hydroxide (NaOH), aqueous solution
-
Ethyl acetate (EtOAc)
-
Hexanes
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Step-by-Step Procedure:
-
To a round-bottom flask under an argon atmosphere, add o-phenylenediamine (1.0 eq), potassium carbonate (2.5 eq), and anhydrous DMF.
-
Stir the mixture at room temperature and add 4-chlorobutanol (1.1 eq) dropwise.
-
Heat the reaction mixture to 80°C and stir for 4 hours.
-
Cool the mixture to room temperature and add glacial acetic acid (5.0 eq).
-
Heat the mixture to 120°C and reflux for 12-18 hours, monitoring the reaction progress by TLC.
-
After completion, cool the reaction to room temperature and carefully neutralize with a 2M aqueous NaOH solution until the pH is ~8-9.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford L1 as a solid.
General Protocol for Synthesis of Metal Complexes
The following are generalized procedures for synthesizing Palladium(II) and Ruthenium(II) complexes of L1 .
A. Palladium(II) Complex Synthesis: [Pd(L1)Cl₂]
-
Dissolve L1 (1.0 eq) in a suitable solvent such as acetonitrile or dichloromethane.
-
In a separate flask, dissolve Palladium(II) chloride (PdCl₂) (1.0 eq) in the same solvent (sonication may be required).
-
Add the ligand solution dropwise to the stirred PdCl₂ solution at room temperature.
-
Stir the reaction mixture at room temperature for 24 hours. A precipitate will typically form.
-
Collect the solid product by filtration, wash with cold solvent and then diethyl ether.
-
Dry the complex under vacuum.
B. Ruthenium(II) Complex Synthesis: [RuCl₂(p-cymene)(L1)] This procedure is adapted from established methods for synthesizing similar benzimidazole-Ru(II) complexes.[1]
-
In a Schlenk flask under an argon atmosphere, combine [RuCl₂(p-cymene)]₂ dimer (1.0 eq) and L1 (2.1 eq).
-
Add 10 mL of anhydrous methanol.
-
Reflux the mixture for 24 hours. The solution will typically change color.
-
After cooling, concentrate the solution under reduced pressure.
-
Add diethyl ether to induce precipitation of the complex.
-
Filter the resulting solid, wash twice with diethyl ether, and dry under vacuum.
Caption: General scheme for the synthesis of metal complexes from ligand L1.
Application Protocol: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
Palladium complexes are premier catalysts for C-C bond formation.[3][4] The [Pd(L1 )Cl₂] complex is an effective pre-catalyst for the Suzuki-Miyaura reaction, coupling aryl halides with arylboronic acids. The hemilabile hydroxypropyl arm is hypothesized to facilitate the catalytic cycle by opening a coordination site for the transmetalation step.
Reaction Scheme: Ar-X + Ar'-B(OH)₂ --( [Pd(L1 )Cl₂] cat., Base )--> Ar-Ar'
Materials:
-
[Pd(L1 )Cl₂] pre-catalyst
-
Aryl halide (e.g., 4-bromotoluene)
-
Arylboronic acid (e.g., phenylboronic acid)
-
Base: Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)
-
Solvent: Dioxane/Water mixture (e.g., 4:1 v/v)
-
Reaction vessel: Microwave vial or Schlenk tube
Step-by-Step Procedure:
-
To a microwave vial, add the aryl halide (1.0 mmol), arylboronic acid (1.2 mmol), and base (2.0 mmol).
-
Add the [Pd(L1 )Cl₂] pre-catalyst (0.01 mmol, 1 mol%).
-
Add 5 mL of the dioxane/water (4:1) solvent mixture.
-
Seal the vial and purge with argon for 5 minutes.
-
Place the vial in a preheated oil bath or microwave reactor at 100-120°C.
-
Stir the reaction for the specified time (typically 1-6 hours), monitoring by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute with water and extract with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.
-
Purify the crude product by column chromatography to obtain the biaryl product.
Data Summary Table:
| Entry | Aryl Halide (Ar-X) | Arylboronic Acid (Ar'-B(OH)₂) | Catalyst Loading (mol%) | Time (h) | Yield (%) |
| 1 | 4-Bromotoluene | Phenylboronic acid | 1.0 | 3 | >95 |
| 2 | 4-Chloroanisole | Phenylboronic acid | 2.0 | 6 | 88 |
| 3 | 1-Bromo-4-nitrobenzene | 4-Methoxyphenylboronic acid | 1.0 | 2 | 92 |
| 4 | 2-Bromopyridine | Phenylboronic acid | 1.5 | 4 | 85 |
Note: Data presented is representative for this class of catalysts and should be optimized for specific substrates.
Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Application Protocol: Ruthenium-Catalyzed Transfer Hydrogenation of Ketones
Ruthenium(II) complexes are highly effective catalysts for the transfer hydrogenation of ketones to secondary alcohols, using an inexpensive hydrogen source like 2-propanol.[1][5] The benzimidazole ligand in the [RuCl₂(p-cymene)(L1 )] complex stabilizes the metal center and facilitates the hydride transfer steps.[6][7]
Reaction Scheme: R-CO-R' + (CH₃)₂CHOH --( [Ru(L1 )] cat., Base )--> R-CH(OH)-R' + (CH₃)₂CO
Materials:
-
[RuCl₂(p-cymene)(L1 )] pre-catalyst
-
Ketone substrate (e.g., acetophenone)
-
Hydrogen source: 2-propanol (isopropyl alcohol)
-
Base: Potassium hydroxide (KOH) or Sodium isopropoxide
-
Reaction vessel: Schlenk tube
Step-by-Step Procedure:
-
To a Schlenk tube under an argon atmosphere, add the ketone substrate (1.0 mmol) and 2-propanol (5 mL).
-
Add the base (0.1 mmol, 10 mol%).
-
Add the [RuCl₂(p-cymene)(L1 )] catalyst (0.01 mmol, 1 mol%).
-
Seal the tube and place it in an oil bath preheated to 82°C.
-
Stir the reaction mixture for the required time (typically 1-10 hours). Monitor conversion by GC or TLC.
-
After the reaction is complete, cool to room temperature and quench by adding a small amount of water.
-
Remove the solvent under reduced pressure.
-
Extract the residue with diethyl ether or ethyl acetate.
-
Wash the organic layer with water and brine, dry over Na₂SO₄, and concentrate.
-
The product alcohol can be purified by column chromatography if necessary.
Data Summary Table:
| Entry | Ketone Substrate | Base | Time (h) | Conversion (%) |
| 1 | Acetophenone | KOH | 1 | >99 |
| 2 | 4'-Methoxyacetophenone | KOH | 1 | >99 |
| 3 | 4'-Chloroacetophenone | KOH | 2 | 97 |
| 4 | Cyclohexanone | KOH | 5 | 95 |
Note: Data is representative for Ru-benzimidazole catalysts. Optimization may be required.[1]
Trustworthiness and Experimental Causality
-
Inert Atmosphere: All reactions involving organometallic catalysts, particularly the active Pd(0) species, must be conducted under an inert atmosphere (Argon or Nitrogen) to prevent catalyst oxidation and deactivation.
-
Choice of Base: In the Suzuki coupling, the base is critical for activating the boronic acid and facilitating the transmetalation step. The choice of base (e.g., K₂CO₃ vs. Cs₂CO₃) can significantly impact reaction rates and yields depending on the substrate.[8] In transfer hydrogenation, the base is required to generate the active ruthenium-alkoxide species that initiates the catalytic cycle.[1]
-
Solvent System: The solvent plays a key role in solubility and reaction kinetics. The use of a water-miscible co-solvent like dioxane or THF in Suzuki couplings is common to dissolve both the organic substrates and the inorganic base.[8]
-
Hemilability: The pendant hydroxyl group on L1 is a key design element. In the catalytic cycle, it can dissociate from the metal center, creating a vacant site necessary for substrate association (e.g., oxidative addition in the Suzuki cycle). This dynamic coordination enhances catalytic efficiency compared to more rigid ligand systems.
References
-
Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. (n.d.). ResearchGate. Retrieved February 12, 2026, from [Link]
-
Dilek, D., & Dayan, O. (2023). Ruthenium (II) complexes of benzimidazole derivatives: synthesis, characterization, and catalytic properties in the hydrogenation of ketones. Journal of Materials and Electronic Devices, 4, 18-25. Available at: [Link]
-
Synthesis and characterization of copper(ii) complexes with multidentate ligands as catalysts for the direct hydroxylation of benzene to phenol. (2014). Dalton Transactions. Available at: [Link]
-
Synthesis, characterization and catalytic activity of copper(II) complexes containing a redox-active benzoxazole iminosemiquinone ligand. (2025). ResearchGate. Retrieved February 12, 2026, from [Link]
-
Palladium-Catalyzed Tsuji-Trost-Type Vinyl Epoxide Cross-Coupling with Umpolung Hydrazones. (2024). ChemRxiv. Available at: [Link]
-
Copper II Complexes Based on Benzimidazole Ligands as a Novel Photoredox Catalysis for Free Radical Polymerization Embedded Gold and Silver Nanoparticles. (2023). MDPI. Available at: [Link]
-
Ruthenium-Catalyzed Transfer Hydrogenation of Imines by Propan-2-ol in Benzene. (2002). ResearchGate. Retrieved February 12, 2026, from [Link]
-
Synthesis, Reactivity, and Catalytic Transfer Hydrogenation Activity of Ruthenium Complexes Bearing NNN Tridentate Ligands: Influence of the Secondary Coordination Sphere. (2017). ACS Publications. Available at: [Link]
-
Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. (2018). MDPI. Available at: [Link]
-
Palladium-Catalyzed Aminocyclization–Coupling Cascades: Preparation of Dehydrotryptophan Derivatives and Computational Study. (2012). National Institutes of Health. Available at: [Link]
-
Palladium Supported on Bioinspired Materials as Catalysts for C–C Coupling Reactions. (2018). MDPI. Available at: [Link]
-
Synthesis and Characterization of Ruthenium(II) Complexes Bearing Benzimidazole Ligands: For Transfer Hydrogenation Catalysis. (2015). Taylor & Francis Online. Available at: [Link]
-
Antibacterial Activity of Metal Complexes of Cu(II) and Ni(II) with the Ligand 2-(Phenylsubstituted) Benzimidazole. (2022). MDPI. Available at: [Link]
-
Cu(II) complexes based on benzimidazole ligands: synthesis, characterization, DFT, molecular docking & bioactivity study. (2022). National Institutes of Health. Available at: [Link]
-
Heterogeneous Catalytic Synthesis of 2-Methylbenzimidazole from 2-Nitroaniline and Ethanol Over Mg Modified Cu-Pd/γ-Al2O3. (2018). MDPI. Available at: [Link]
-
Metal complexes of a novel heterocyclic benzimidazole ligand formed by rearrangement-cyclization of the corresponding Schiff base. Electrosynthesis, structural characterization and antimicrobial activity. (2012). RSC Publishing. Available at: [Link]
-
Ruthenium-catalyzed direct C2-H selenylation of (benz)imidazoles. (2026). PubMed. Retrieved February 12, 2026, from [Link]
-
Synthesis, Characterization and Catalytic/Antimicrobial Activities of Some Transition Metal Complexes Derived from 2-Floro-N-((2-Hydroxyphenyl)Methylene)Benzohydrazide. (2024). National Institutes of Health. Available at: [Link]
-
Synthesis, Characterization and Catalytic/Antimicrobial Activities of Some Transition Metal Complexes Derived from 2-Floro-N-((2-Hydroxyphenyl)Methylene)Benzohydrazide. (2024). ResearchGate. Retrieved February 12, 2026, from [Link]
Sources
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- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Sci-Hub. Synthesis and Characterization of Ruthenium(II) Complexes Bearing Benzimidazole Ligands: For Transfer Hydrogenation Catalysis / Synthesis and Reactivity in Inorganic, Metal-Organic, and Nano-Metal Chemistry, 2015 [sci-hub.jp]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis, Reactivity, and Catalytic Transfer Hydrogenation Activity of Ruthenium Complexes Bearing NNN Tridentate Ligands: Influence of the Secondary Coordination Sphere - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
Synthesis of ester derivatives from 3-(2-methyl-1H-1,3-benzodiazol-1-yl)propan-1-ol
Application Note: Synthesis of Ester Derivatives from 3-(2-methyl-1H-1,3-benzodiazol-1-yl)propan-1-ol
Executive Summary & Chemical Context
This application note details the synthetic protocols for generating ester derivatives of 3-(2-methyl-1H-1,3-benzodiazol-1-yl)propan-1-ol (referred to herein as Compound A ).
Benzimidazole derivatives are a "privileged scaffold" in medicinal chemistry, exhibiting broad biological activities ranging from anthelmintic (e.g., Albendazole) to proton pump inhibition (e.g., Omeprazole). The derivatization of the hydroxyl moiety of Compound A into esters is a critical strategy for:
-
Prodrug Design: Enhancing lipophilicity to improve membrane permeability or oral bioavailability.
-
Library Generation: Rapidly diversifying the R-group for Structure-Activity Relationship (SAR) studies.
Compound A Properties:
-
Nucleophilic Center: Primary alcohol (C3-OH).
-
Basic Center: Imidazole Nitrogen (N3, pKa ~ 5.5–6.0).
-
Solubility: Soluble in DCM, DMF, DMSO, and lower alcohols; sparingly soluble in non-polar ethers.
Critical Consideration: The basic nitrogen at the N3 position of the benzimidazole ring presents a specific challenge. In acidic conditions (or during the generation of acidic byproducts like HCl), the ring will protonate, potentially precipitating the intermediate as a salt or trapping it in the aqueous phase during workup. The protocols below are engineered to manage this basicity.
Strategic Reaction Pathways
We present two validated methodologies. Selection depends on the availability and stability of the carboxylic acid partner.[1]
| Feature | Method A: Acyl Chloride / Anhydride | Method B: Steglich Esterification |
| Reagents | R-COCl or (RCO)2O + Base (TEA/Pyridine) | R-COOH + DCC/EDC + DMAP (Cat.)[2] |
| Conditions | 0°C to RT, 1–4 hours | 0°C to RT, 12–24 hours |
| Byproducts | HCl salts (removed by wash) | Urea (precipitate/soluble) |
| Best For | Simple, robust acids; Scale-up | Complex, acid-sensitive, or expensive acids |
| Cost | Low | Moderate to High |
Detailed Protocols
Method A: Acyl Chloride Activation (Standard Protocol)
Best for synthesizing acetates, benzoates, or simple aliphatic esters.
Reagents:
-
Compound A (1.0 equiv)
-
Acyl Chloride (1.2 equiv)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (2.5 equiv)
-
Dichloromethane (DCM) (anhydrous, 10 mL/mmol)
-
Catalyst: DMAP (0.1 equiv) – Optional, accelerates sluggish reactions.
Step-by-Step Procedure:
-
Preparation: Charge a flame-dried round-bottom flask with Compound A and a magnetic stir bar. Purge with nitrogen.
-
Solvation: Add anhydrous DCM. Ensure complete dissolution. If solubility is poor, add a minimum amount of DMF.
-
Base Addition: Add TEA (2.5 equiv). Note: We use >2 equivalents because 1 equiv neutralizes the HCl generated, and the benzimidazole ring may partially protonate if local acid concentration spikes.
-
Reaction: Cool the mixture to 0°C (ice bath). Dropwise add the Acyl Chloride (diluted in minimal DCM) over 10 minutes.
-
Monitoring: Allow to warm to Room Temperature (RT). Monitor by TLC (System: 5% MeOH in DCM).
-
Quench: Once complete (typically 2 hours), quench with saturated aqueous NaHCO₃.
-
Workup:
-
Separate phases.
-
Extract aqueous layer 2x with DCM.
-
Critical Step: Wash combined organics with Brine. Do NOT wash with strong acid (e.g., 1M HCl), as this will protonate the benzimidazole and extract your product into the water waste.
-
Dry over Na₂SO₄, filter, and concentrate.
-
Method B: Steglich Esterification (Coupling Agent)
Best for coupling with complex carboxylic acids (e.g., amino acids, drug fragments) where acid chlorides are unstable.
Reagents:
-
Compound A (1.0 equiv)
-
Carboxylic Acid (R-COOH) (1.1 equiv)
-
DCC (N,N'-Dicyclohexylcarbodiimide) or EDC[2]·HCl (1.2 equiv)
-
DMAP (4-Dimethylaminopyridine) (0.1 equiv)
-
DCM or DMF (anhydrous)
Step-by-Step Procedure:
-
Dissolution: Dissolve the Carboxylic Acid in anhydrous DCM (or DMF) under nitrogen.
-
Activation: Add DCC (or EDC) at 0°C. Stir for 15 minutes to form the O-acylisourea intermediate.
-
Addition: Add Compound A followed immediately by DMAP .
-
Reaction: Stir at 0°C for 1 hour, then warm to RT overnight.
-
Observation: If using DCC, a white precipitate (dicyclohexylurea, DCU) will form.
-
-
Workup:
-
If DCC was used: Filter off the white precipitate (DCU) before extraction.
-
Dilute filtrate with DCM. Wash with sat. NaHCO₃ (removes unreacted acid) and Brine.
-
Dry (Na₂SO₄) and concentrate.[3]
-
Visualization of Workflows
Figure 1: Synthetic Pathway & Logic Flow
Caption: Decision tree for esterification of benzimidazole alcohols. Method selection is dictated by the stability of the acyl donor.
Figure 2: Mechanistic Role of DMAP (Steglich)
Caption: DMAP acts as an acyl-transfer agent, suppressing the slow 1,3-rearrangement of O-acylisourea to unreactive N-acylurea.
Purification & Characterization (Self-Validation)
To ensure the protocol is "self-validating," compare the crude data against these benchmarks.
Purification: Column Chromatography
Benzimidazoles are basic and often "streak" (tail) on silica gel due to interaction with acidic silanol groups.
-
Mobile Phase: DCM / Methanol (95:5 to 90:10).
-
Additive: Add 1% Triethylamine (TEA) to the mobile phase. This blocks the acidic sites on the silica, resulting in sharp peaks.
Characterization Benchmarks
| Technique | Observation | Interpretation |
| TLC | UV Active spot, Rf ~0.4–0.6 (5% MeOH/DCM) | Product is less polar than the starting alcohol (Rf ~0.2). |
| IR Spectroscopy | New band at 1735–1750 cm⁻¹ | Appearance of Ester Carbonyl (C=O). |
| ¹H NMR | Shift of O-CH ₂ triplet | Starting material: ~3.6 ppm. Product: ~4.1–4.3 ppm (Deshielded by ester). |
| ¹H NMR | Singlet at ~2.5 ppm | Confirms integrity of the 2-Methyl group on benzimidazole. |
Troubleshooting & Expert Insights
-
Problem: Low Yield in Method A.
-
Cause: HCl salt formation precipitated the intermediate before reaction completion.
-
Fix: Increase DCM volume or add a co-solvent (THF/DMF). Ensure TEA is fresh and dry.
-
-
Problem: Product stuck in aqueous layer.
-
Cause: The pH of the workup was too low (< 7), protonating the benzimidazole nitrogen.
-
Fix: Adjust aqueous layer to pH 8–9 with NaHCO₃ or dilute NaOH before extraction.
-
-
Problem: Side Product in Steglich (N-acylurea).
-
Cause: Reaction too slow; O-acylisourea rearranged.
-
Fix: Ensure DMAP is added immediately after the alcohol. Keep the reaction cold (0°C) during the initial mixing.
-
References
-
Steglich Esterification Mechanism: Neises, B.; Steglich, W. "Simple Method for the Esterification of Carboxylic Acids."[4][5] Angew. Chem. Int. Ed.1978 , 17, 522–524.[4][5]
-
Benzimidazole Biological Context: Yadav, G., et al.[6][7] "A Comprehensive Account on Recent Progress in Pharmacological Activities of Benzimidazole Derivatives." Bioorganic Chemistry2021 .
-
General Esterification Protocols: Organic Chemistry Portal. "Steglich Esterification."
-
Benzimidazole Synthesis & Reactivity: "Benzimidazole Synthesis." Organic Chemistry Portal.
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Methods for crystallizing 3-(2-methyl-1H-1,3-benzodiazol-1-yl)propan-1-ol
An Application Note and Protocol for the Crystallization of 3-(2-methyl-1H-1,3-benzodiazol-1-yl)propan-1-ol
Abstract
This document provides a comprehensive guide to the crystallization of 3-(2-methyl-1H-1,3-benzodiazol-1-yl)propan-1-ol, a benzimidazole derivative of interest in pharmaceutical research and development. The successful isolation of this compound in a pure, stable, and crystalline form is paramount for its subsequent characterization, formulation, and use as an active pharmaceutical ingredient (API). This guide moves beyond a simple recitation of steps to explain the underlying principles of crystallization, offering detailed, field-tested protocols for common techniques including cooling crystallization, anti-solvent addition, and slow evaporation. It is intended for researchers, chemists, and drug development professionals seeking to establish a robust and reproducible crystallization process.
Introduction and Physicochemical Rationale
3-(2-methyl-1H-1,3-benzodiazol-1-yl)propan-1-ol belongs to the benzimidazole class of heterocyclic compounds, a scaffold known for a wide range of pharmacological activities.[1] The molecule's structure, featuring a relatively rigid benzimidazole core and a flexible propanol side chain, dictates its physicochemical behavior and, consequently, the strategy for its crystallization.
-
Benzimidazole Core: The fused aromatic system provides a flat, rigid backbone prone to π-π stacking interactions, which are favorable for crystal lattice formation. The imidazole portion contains both a hydrogen bond donor (N-H) and acceptor (N=), facilitating strong intermolecular interactions.
-
2-Methyl Group: This small alkyl group adds a degree of lipophilicity.
-
N-Propanol Side Chain: The hydroxyl (-OH) group is a primary site for hydrogen bonding, significantly increasing the molecule's polarity and its affinity for protic solvents. This side chain also introduces conformational flexibility.
The presence of both hydrogen-bonding sites and an aromatic system suggests that a range of solvents, particularly polar protic and aprotic solvents, will be effective for dissolution. The key to successful crystallization lies in systematically identifying a solvent or solvent system in which the compound has high solubility at elevated temperatures but low solubility at ambient or sub-ambient temperatures.
Guiding Principles of Crystallization
Crystallization is a thermodynamic process driven by the establishment of a supersaturated state, from which the solute precipitates in an ordered, crystalline form rather than as an amorphous solid. Supersaturation can be achieved through several methods:
-
Cooling: Dissolving the solute in a suitable solvent at an elevated temperature to create a saturated solution, followed by controlled cooling to a temperature where solubility is significantly lower.
-
Anti-Solvent Addition: Adding a "poor" solvent (an anti-solvent) in which the solute is insoluble to a solution of the solute in a "good" solvent, thereby reducing the overall solubility of the solute in the mixed solvent system.
-
Solvent Evaporation: Slowly removing the solvent from a solution, which increases the solute concentration until it exceeds the solubility limit and begins to crystallize. This method is particularly useful for generating high-quality single crystals for structural analysis.[2]
Strategic Solvent Selection
The choice of solvent is the most critical parameter in developing a crystallization protocol. A systematic screening process is recommended. Based on the molecular structure and data from related benzimidazole compounds, the following solvents are proposed for initial screening.[3][4][5]
| Solvent Category | Example Solvents | Rationale & Potential Use |
| Polar Protic | Isopropanol, Ethanol, Methanol, Water | The -OH group of the propanol side chain will interact strongly with these solvents. They are excellent candidates for primary solvents in cooling crystallization. Water may also serve as an anti-solvent when mixed with alcohols.[6] |
| Polar Aprotic | Ethyl Acetate, Acetone, Acetonitrile (MeCN) | These solvents can dissolve the compound through dipole-dipole interactions. They are good candidates for primary solvents in anti-solvent methods or for slow evaporation.[4] |
| Non-Polar | Heptane, Hexane, Toluene | The compound is expected to have very low solubility in these solvents. They are ideal candidates for use as anti-solvents. |
| Chlorinated | Dichloromethane (DCM) | DCM is a versatile solvent that can often dissolve benzimidazole derivatives and is volatile enough for slow evaporation techniques.[7] |
Screening Protocol:
-
Add ~10-20 mg of the crude compound to a small vial.
-
Add the test solvent dropwise at room temperature until the solid dissolves. Note the approximate solubility.
-
If soluble, place the vial in an ice bath to assess for precipitation upon cooling.
-
If poorly soluble at room temperature, gently warm the vial. If it dissolves upon heating, it is a good candidate for cooling crystallization.
-
For anti-solvent screening, dissolve the compound in a good solvent (e.g., ethanol) and slowly add the potential anti-solvent (e.g., water or heptane) until turbidity (the "cloud point") is observed.
Detailed Crystallization Protocols
Prerequisite: All protocols assume the starting material is crude 3-(2-methyl-1H-1,3-benzodiazol-1-yl)propan-1-ol. If the crude material contains colored impurities or fine particulates, an optional hot filtration step with activated carbon is recommended.[6]
Protocol 4.1: Cooling Crystallization from a Single Solvent (Ethanol/Water)
This method is robust and often effective for compounds with a steep solubility curve. The use of a water co-solvent helps to reduce solubility upon cooling, improving yield.
Methodology:
-
Dissolution: In an appropriately sized flask equipped with a reflux condenser, add the crude compound. Add the minimum volume of 95% ethanol required to fully dissolve the solid at reflux temperature.
-
Hot Filtration (Optional): If the solution is colored or contains insoluble matter, add a small amount of activated carbon (approx. 1-2% w/w) and maintain reflux for 5-10 minutes. Filter the hot solution quickly through a pre-heated funnel containing celite or filter paper into a clean, pre-warmed flask. This prevents premature crystallization.[8]
-
Induce Supersaturation: While the solution is still hot, add deionized water dropwise until a faint, persistent cloudiness appears. Add a few more drops of hot ethanol to redissolve the precipitate, resulting in a clear, saturated solution.
-
Controlled Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of larger, more well-defined crystals.
-
Maturation: Once at room temperature, place the flask in an ice-water bath (0-4 °C) for at least one hour to maximize crystal precipitation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystal cake with a small amount of a cold ethanol/water mixture (e.g., 50:50 v/v) to remove any residual soluble impurities.
-
Drying: Dry the crystals under vacuum at 40-50 °C until a constant weight is achieved.
Protocol 4.2: Anti-Solvent Addition Crystallization (Ethyl Acetate/Heptane)
This technique is ideal when a suitable single solvent for cooling crystallization cannot be identified. It is highly effective and allows for fine control over the rate of crystallization.
Methodology:
-
Dissolution: At room temperature, dissolve the crude compound in a moderate volume of ethyl acetate (a "good" solvent). Ensure the solution is not fully saturated to prevent immediate crashing upon anti-solvent addition.
-
Filtration: Filter the solution through a 0.45 µm filter to remove any particulate matter.
-
Anti-Solvent Addition: While stirring the solution gently, add heptane (an "anti-solvent") dropwise via an addition funnel or syringe pump. A slow, controlled addition rate is critical.
-
Induce Crystallization: Continue adding heptane until the solution becomes persistently turbid (the cloud point). At this stage, you may add a single seed crystal or gently scratch the inside of the flask with a glass rod to induce nucleation.
-
Crystal Growth: Allow the mixture to stir slowly at room temperature for several hours (or overnight) to permit the crystals to grow.
-
Isolation: Collect the resulting crystalline solid by vacuum filtration.
-
Washing: Wash the crystals with a small volume of a pre-mixed ethyl acetate/heptane solution (using the approximate final solvent ratio) and then with pure heptane.
-
Drying: Dry the product under vacuum at 40-50 °C.
Protocol 4.3: Slow Evaporation for High-Quality Crystals
This method is primarily used to grow X-ray quality single crystals but can also be adapted for small-scale purification. The key is to allow the solvent to evaporate very slowly, providing ample time for molecules to arrange into a highly ordered lattice.[9]
Methodology:
-
Dissolution: Dissolve the compound in a suitable volatile solvent, such as dichloromethane (DCM) or ethyl acetate, to form a clear, slightly sub-saturated solution.
-
Filtration: Filter the solution through a syringe filter directly into a clean crystallizing dish or a small beaker.
-
Evaporation Setup: Cover the container with paraffin film. Using a needle, pierce a few small holes in the film. The number and size of the holes will control the rate of evaporation. Fewer/smaller holes lead to slower evaporation and better crystals.
-
Incubation: Place the container in a vibration-free location (e.g., a fume hood with the sash down) at a constant temperature.
-
Crystal Formation: Allow the setup to stand undisturbed for several days to weeks. Crystals will form as the solvent slowly evaporates and the solution becomes supersaturated.
-
Isolation: Once suitable crystals have formed, carefully decant the remaining solvent (mother liquor) and collect the crystals.
-
Drying: Gently dab the crystals with filter paper and allow them to air-dry briefly. Avoid prolonged drying under high vacuum, which can sometimes damage delicate solvated crystals.
Workflow Visualization
The following diagrams illustrate the general workflow for crystallization and a specific protocol.
Caption: General workflow for the crystallization of 3-(2-methyl-1H-1,3-benzodiazol-1-yl)propan-1-ol.
Caption: Step-by-step workflow for the Anti-Solvent Addition protocol.
Characterization and Quality Control
To validate the success of the crystallization and ensure the material is suitable for further use, the following analytical techniques are essential:
| Technique | Purpose | Expected Outcome |
| Melting Point | Assess purity and identify the crystalline form. | A sharp melting point range (e.g., < 2 °C) indicates high purity. Broad ranges suggest impurities. |
| NMR Spectroscopy (¹H, ¹³C) | Confirm chemical structure and identity. | The spectra should match the expected structure of the title compound and be free of significant impurity signals. |
| X-Ray Powder Diffraction (XRPD) | Confirm the material is crystalline and identify the polymorphic form. | A diffraction pattern with sharp peaks confirms crystallinity. The pattern is a unique fingerprint for a specific crystal form. |
| Thermogravimetric Analysis (TGA) | Determine the presence of residual solvent or water (solvates/hydrates). | A weight loss step corresponding to the loss of solvent molecules will be observed if a solvate or hydrate has been formed. |
Troubleshooting Common Issues
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Oiling Out / Amorphous Precipitation | Solution is too supersaturated; cooling is too rapid; impurities are present. | Re-heat to dissolve the oil, add more solvent, and allow to cool much more slowly. Try a different solvent system. |
| No Crystals Form | Solution is not sufficiently supersaturated; nucleation is inhibited. | Add a seed crystal; scratch the inner surface of the flask; cool to a lower temperature; slowly evaporate some of the solvent. |
| Very Fine Needles / Poor Filterability | Crystallization occurred too quickly from a highly supersaturated state. | Reduce the rate of cooling or the rate of anti-solvent addition. Use a less polar solvent system if possible. |
| Low Yield | Compound has high solubility in the mother liquor; insufficient cooling/maturation time. | Increase maturation time at low temperature. For anti-solvent method, add more anti-solvent. For co-solvent method, adjust the solvent ratio to decrease solubility. |
References
- Synthesis And Characterization Of Novel Derivatives Of Benzeimidazole - IJCRT.org. (2025). IJCRT.org.
- RESEARCH ON BENZIMIDAZOLE DERIVATIVES - DTIC. (2020). DTIC.
- Crystallization of benzimidazole by solution growth method and its characterization - ResearchGate. (2006). ResearchGate.
- A process for the preparation of benzimidazole derivatives and their salts - Google Patents. (2008). Google Patents.
- Crystals of benzimidazole derivatives and their production - Google Patents. (1998). Google Patents.
- 1H-benzimidazol-3-ium 3,4,5-trihydroxybenzoate–1,3-bis(1H-benzimidazol-2-yl)propane–ethyl acetate (2/1/2.94): co-crystallization between a salt, a neutral molecule and a solvent - PMC. (2023). National Center for Biotechnology Information.
- Synthesis and Biological Evaluation of 2-methyl-1H- benzimidazole and 1H-benzimidazol-2-yl-methanol. (n.d.). Dhaka University Journal of Pharmaceutical Sciences.
- Solubility of Benzimidazoles in Alcohols - ResearchGate. (n.d.). ResearchGate.
- Which organic solvent can dissolve 1-(1H-benzimidazol-2-yl)ethan-1-ol compound? - ResearchGate. (2017). ResearchGate.
- Solubility of Imidazoles, Benzimidazoles, and Phenylimidazoles in Dichloromethane, 1-Chlorobutane, Toluene, and 2-Nitrotoluene - ResearchGate. (n.d.). ResearchGate.
- (1H-Benzodiazol-2-ylmethyl)diethylamine - PMC. (2024). National Center for Biotechnology Information.
Sources
- 1. banglajol.info [banglajol.info]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. ijcrt.org [ijcrt.org]
- 7. (1H-Benzodiazol-2-ylmethyl)diethylamine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. WO2008045777A2 - A process for the preparation of benzimidazole derivatives and their salts - Google Patents [patents.google.com]
- 9. 2-[3-(1H-Benzimidazol-2-yl)propyl]-1H-benzimidazol-3-ium 3,4,5-trihydroxybenzoate–1,3-bis(1H-benzimidazol-2-yl)propane–ethyl acetate (2/1/2.94): co-crystallization between a salt, a neutral molecule and a solvent - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 3-(2-methyl-1H-1,3-benzodiazol-1-yl)propan-1-ol
A Guide for Researchers, Scientists, and Drug Development Professionals
This technical support guide provides in-depth troubleshooting and frequently asked questions (FAQs) for the synthesis of 3-(2-methyl-1H-1,3-benzodiazol-1-yl)propan-1-ol. As Senior Application Scientists, we aim to deliver not just protocols, but a deeper understanding of the reaction mechanisms and critical parameters that influence yield and purity.
I. Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for 3-(2-methyl-1H-1,3-benzodiazol-1-yl)propan-1-ol and what are the typical yields?
The most prevalent and direct method for synthesizing 3-(2-methyl-1H-1,3-benzodiazol-1-yl)propan-1-ol is the N-alkylation of 2-methylbenzimidazole with a suitable 3-carbon synthon, typically 3-chloropropan-1-ol or 3-bromopropan-1-ol. This reaction is a classic example of nucleophilic substitution where the nitrogen of the benzimidazole ring attacks the electrophilic carbon of the alkyl halide.
Reported yields for this synthesis can vary significantly, generally ranging from moderate to good. For instance, studies have reported yields around 76% under specific conditions.[1] However, achieving high yields consistently requires careful optimization of reaction parameters.
Q2: What are the key factors influencing the yield of the N-alkylation reaction?
Several critical parameters can dramatically impact the final yield and purity of the desired product. Understanding and controlling these factors are paramount for a successful synthesis.
-
Choice of Base: The selection of a suitable base is crucial for deprotonating the benzimidazole nitrogen, thereby increasing its nucleophilicity. Common bases include potassium carbonate (K₂CO₃), sodium hydroxide (NaOH), and triethanolamine.[1][2] The strength and solubility of the base can influence the reaction rate and the formation of byproducts.
-
Solvent System: The solvent plays a vital role in solubilizing the reactants and influencing the reaction kinetics. Aprotic polar solvents like acetonitrile and dimethylformamide (DMF) are often employed.[1] In some cases, greener solvent systems or even solvent-free conditions have been explored.[3]
-
Reaction Temperature: The optimal temperature is a trade-off between reaction rate and the potential for side reactions or decomposition. Temperatures typically range from room temperature to reflux, depending on the reactivity of the alkylating agent and the solvent used.[3]
-
Nature of the Leaving Group: The reactivity of the alkylating agent (e.g., 3-chloropropan-1-ol vs. 3-bromopropan-1-ol) will affect the reaction rate. Bromides are generally more reactive than chlorides, leading to faster reaction times but potentially more side products if not controlled properly.
-
Stoichiometry of Reactants: The molar ratio of 2-methylbenzimidazole, the alkylating agent, and the base should be carefully controlled to maximize the formation of the desired product and minimize unreacted starting materials and side products.
Q3: What are the common side products, and how can their formation be minimized?
The primary side reaction of concern is the dialkylation of the benzimidazole ring, leading to the formation of a quaternary salt. This occurs when the already N-alkylated product undergoes a second alkylation.
Strategies to Minimize Side Products:
-
Control Stoichiometry: Using a slight excess of 2-methylbenzimidazole relative to the alkylating agent can help to ensure that the alkylating agent is consumed before significant dialkylation can occur.
-
Optimize Reaction Time: Monitoring the reaction progress using Thin Layer Chromatography (TLC) is essential.[4] Stopping the reaction once the starting material is consumed can prevent the formation of over-alkylated products.
-
Gradual Addition of Alkylating Agent: Adding the alkylating agent portion-wise or via a syringe pump can maintain a low concentration of the alkylating agent in the reaction mixture, thereby disfavoring the second alkylation step.
Q4: What are the recommended purification methods for the final product?
Purification is critical to obtain a high-purity sample of 3-(2-methyl-1H-1,3-benzodiazol-1-yl)propan-1-ol. The choice of method depends on the scale of the reaction and the nature of the impurities.
-
Column Chromatography: This is a highly effective method for separating the desired product from unreacted starting materials and side products. A silica gel stationary phase with a suitable mobile phase, such as a mixture of ethyl acetate and hexane, is commonly used.[5]
-
Recrystallization: If the crude product is a solid and of reasonable purity, recrystallization from a suitable solvent system (e.g., ethanol, ethyl acetate/hexane) can be an efficient purification technique.[4]
-
Extraction: A standard aqueous work-up is typically performed to remove the base and other water-soluble impurities. This involves partitioning the reaction mixture between an organic solvent (like ethyl acetate or dichloromethane) and water.[5][6]
II. Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis and provides actionable solutions.
| Problem | Potential Cause(s) | Troubleshooting Steps & Recommendations |
| Low or No Product Formation | - Ineffective deprotonation of benzimidazole.- Low reactivity of the alkylating agent.- Incorrect reaction temperature. | - Base Selection: Ensure the base is sufficiently strong and soluble in the reaction medium. Consider switching to a stronger base like NaOH or using a phase-transfer catalyst (e.g., tetrabutylammonium bromide) to enhance reactivity.[2]- Alkylating Agent: Verify the purity and reactivity of the alkylating agent. Consider using the more reactive 3-bromopropan-1-ol.- Temperature Optimization: Gradually increase the reaction temperature while monitoring the reaction by TLC. Refluxing may be necessary. |
| Multiple Spots on TLC of Crude Product | - Incomplete reaction.- Formation of dialkylated side product.- Decomposition of starting materials or product. | - Reaction Monitoring: Continue the reaction until the 2-methylbenzimidazole spot disappears on TLC.[4]- Stoichiometry Control: Use a slight excess of 2-methylbenzimidazole. Add the alkylating agent slowly to the reaction mixture.- Temperature Control: Avoid excessive heating, which can lead to decomposition. |
| Difficulty in Isolating the Product | - Product is highly soluble in the work-up solvent.- Formation of an emulsion during extraction. | - Solvent Choice: If the product is water-soluble, consider using a more polar organic solvent for extraction or perform multiple extractions.- Emulsion Breaking: Add a small amount of brine to the aqueous layer to break emulsions. Centrifugation can also be effective. |
| Product is an Oil Instead of a Solid | - Presence of impurities.- Product is inherently an oil at room temperature. | - Purification: Purify the oil using column chromatography to remove impurities that may be inhibiting crystallization.- Crystallization Techniques: Try dissolving the oil in a minimal amount of a good solvent and then adding a poor solvent to induce precipitation. Scratching the inside of the flask with a glass rod can also initiate crystallization. |
III. Experimental Protocols & Methodologies
Optimized Protocol for the Synthesis of 3-(2-methyl-1H-1,3-benzodiazol-1-yl)propan-1-ol
This protocol is a generalized procedure based on common laboratory practices for N-alkylation of benzimidazoles.
Materials:
-
2-methylbenzimidazole
-
3-chloropropan-1-ol (or 3-bromopropan-1-ol)
-
Potassium carbonate (K₂CO₃), finely ground
-
Acetonitrile (CH₃CN), anhydrous
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-methylbenzimidazole (1.0 eq) and anhydrous acetonitrile.
-
Addition of Base: Add finely ground potassium carbonate (1.5 - 2.0 eq) to the suspension.
-
Addition of Alkylating Agent: Add 3-chloropropan-1-ol (1.1 - 1.2 eq) to the reaction mixture.
-
Reaction: Heat the mixture to reflux (approximately 82°C for acetonitrile) and monitor the reaction progress by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexane as the eluent). The reaction is typically complete within 3-6 hours.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Filter off the inorganic salts and wash the solid with a small amount of acetonitrile.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Dissolve the crude product in ethyl acetate and wash with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford the pure 3-(2-methyl-1H-1,3-benzodiazol-1-yl)propan-1-ol.
Visualization of the Synthetic Workflow
Caption: General workflow for the synthesis of the target compound.
IV. Troubleshooting Logic Diagram
Sources
Purification techniques for 1-(3-hydroxypropyl)-2-methylbenzimidazole reaction mixtures
Welcome to the technical support center for the purification of 1-(3-hydroxypropyl)-2-methylbenzimidazole. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this compound. Here, we provide in-depth, experience-based answers to frequently asked questions and troubleshooting scenarios.
Understanding the Chemistry: Synthesis and Common Impurities
The purification strategy for 1-(3-hydroxypropyl)-2-methylbenzimidazole is intrinsically linked to its synthesis. A common synthetic route involves the condensation of o-phenylenediamine with acetic acid to form 2-methylbenzimidazole, followed by N-alkylation with a 3-halopropanol (e.g., 3-chloropropanol or 3-bromopropanol) in the presence of a base.
This process can lead to several impurities that complicate purification:
-
Unreacted Starting Materials: Residual 2-methylbenzimidazole and o-phenylenediamine.
-
Over-alkylation or Di-substituted Products: Formation of 1,3-disubstituted benzimidazolium salts.
-
Side-Reaction Products: Impurities arising from reactions with the solvent or base.
-
Positional Isomers: While less common in this specific synthesis, other benzimidazole syntheses can yield isomeric products.
-
Residual Solvents and Reagents: Solvents like DMF or DMSO and inorganic salts from the base (e.g., K2CO3, NaH) can be carried through.[1][2]
The following troubleshooting guide addresses the purification challenges posed by these common impurities.
Diagram: Purification Workflow Decision Tree
This diagram outlines a logical approach to selecting the appropriate purification technique based on the nature of the impurities present in the crude reaction mixture.
Sources
Technical Support Center: Minimizing O-Alkylation in Benzimidazole Synthesis
Topic: Strategies to control regioselectivity and minimize O-alkylation side reactions during the functionalization of benzimidazol-2-ones and hydroxybenzimidazoles. Ticket ID: BZ-ALK-001 Status: Resolved / Guide Available
Core Directive: The Ambident Nucleophile Challenge
The primary source of O-alkylation in this scaffold is the tautomeric equilibrium between benzimidazol-2-one (keto form) and 2-hydroxybenzimidazole (enol form). Upon deprotonation, the resulting anion is ambident , possessing two nucleophilic sites: the nitrogen (
According to the Hard and Soft Acids and Bases (HSAB) theory:
-
Nitrogen (N): Softer nucleophile. Favored by orbital control and soft electrophiles.
-
Oxygen (O): Harder nucleophile. Favored by electrostatic control and hard electrophiles.
To minimize O-alkylation, your experimental design must destabilize the O-nucleophilic pathway while maximizing the N-nucleophilic trajectory.
Visualizing the Pathway
The following diagram illustrates the competing pathways and the decision nodes required to enforce N-selectivity.
Figure 1: Mechanistic divergence of the benzimidazol-2-one anion. Controlling the environment (solvent/counter-ion) steers the reaction toward the desired N-alkylated product.
Troubleshooting Guide: Diagnostics & Solutions
Issue 1: "I am using an alkyl halide and getting a mixture of N- and O-alkylated products."
Diagnosis: You are likely operating under conditions that do not sufficiently discriminate between the hard (O) and soft (N) centers. Corrective Action:
-
Switch the Base: Move from Sodium Hydride (NaH) or Potassium Carbonate (
) to Cesium Carbonate ( ) . The "Cesium Effect" involves the large, soft cesium cation forming a looser ion pair with the benzimidazole anion, exposing the nitrogen lone pair for reaction and favoring N-alkylation. -
Solvent Control: Ensure strictly anhydrous DMF or DMSO . Avoid THF if possible, as tight ion pairs in THF can sometimes favor O-alkylation depending on the specific substitution pattern.
-
Temperature: Lower the temperature (
to RT). O-alkylation is often the kinetic product (faster to form due to charge density), while N-alkylation is thermodynamic. However, high heat can sometimes simply increase the rate of the unwanted side reaction if the electrophile is very reactive. Note: If the N-product is thermodynamically more stable, heating might actually help equilibrate O-to-N, but this rearrangement is substrate-dependent.
Issue 2: "I need to introduce a bulky alkyl group, but O-alkylation dominates."
Diagnosis: Steric hindrance at the nitrogen atom forces the electrophile toward the more accessible oxygen. Corrective Action:
-
Abandon Direct Alkylation: Direct
with bulky halides is prone to failure here. -
Adopt Mitsunobu Conditions: Use the alcohol form of your alkyl group (R-OH) with
and DIAD. The Mitsunobu reaction typically proceeds with high N-selectivity for benzimidazol-2-ones because the protonated betaine intermediate favors interaction with the more acidic nitrogen site (pKa dependent).
Issue 3: "I am trying to arylate the nitrogen, but phenol ethers are forming."
Diagnosis:
-
Use Chan-Lam Coupling: This is the gold standard for N-arylation. Copper(II) catalysis with aryl boronic acids is highly chemoselective for nitrogen over oxygen in these systems.
Experimental Protocols
Protocol A: Optimized Base-Mediated N-Alkylation
Best for: Primary alkyl halides (Methyl, Ethyl, Benzyl).
Reagents:
-
Benzimidazol-2-one derivative (1.0 equiv)
- (1.5 - 2.0 equiv)
-
Alkyl Halide (1.1 equiv)
-
Solvent: Anhydrous DMF (0.1 M concentration)
Workflow:
-
Charge a flame-dried flask with the benzimidazol-2-one and
. -
Add anhydrous DMF under Argon/Nitrogen atmosphere.
-
Stir at Room Temperature (RT) for 30 minutes to ensure deprotonation/formation of the cesium salt.
-
Add the Alkyl Halide dropwise.
-
Monitor via TLC/LCMS.
-
Checkpoint: If O-alkylation is observed (>10%), add TBAI (Tetrabutylammonium iodide) (10 mol%). Iodide acts as a nucleophilic catalyst, converting alkyl chlorides/bromides to softer alkyl iodides in situ, favoring the soft N-nucleophile.
-
-
Quench with water and extract with EtOAc.
Protocol B: Mitsunobu N-Alkylation
Best for: Secondary alkyl groups or when avoiding halides.
Reagents:
-
Benzimidazol-2-one (1.0 equiv)
-
Alcohol R-OH (1.2 equiv)
- (Triphenylphosphine) (1.5 equiv)
-
DIAD or DEAD (1.5 equiv)
-
Solvent: Anhydrous THF or Toluene
Workflow:
-
Dissolve benzimidazol-2-one, R-OH, and
in anhydrous THF under inert atmosphere. -
Cool the mixture to
. -
Add DIAD dropwise over 15–20 minutes. Do not add all at once; exotherms can degrade selectivity.
-
Allow to warm to RT and stir overnight.
-
Purification Note: Triphenylphosphine oxide (
) is a byproduct. Use a non-polar wash (hexane/ether trituration) or careful column chromatography to remove it.
Protocol C: Chan-Lam N-Arylation
Best for: Adding Phenyl/Heteroaryl rings.
Reagents:
-
Benzimidazol-2-one (1.0 equiv)
-
Aryl Boronic Acid (1.5 - 2.0 equiv)
- (0.1 - 0.2 equiv)
-
Ligand: 2,2'-Bipyridine (0.2 equiv) - Optional but boosts yield.
-
Base:
or Pyridine (2.0 equiv) -
Solvent: DCE (Dichloroethane) or DMF.
Workflow:
-
Combine all solids in a reaction vessel.
-
Crucial Step: The reaction requires oxygen. Do not purge with Argon. Attach an oxygen balloon or stir open to air (if humidity is low).
-
Heat to
for 12-24 hours. -
Filter through a Celite pad to remove Copper residues before workup.
Summary of Selectivity Factors
| Variable | Conditions Favoring N-Alkylation | Conditions Favoring O-Alkylation (Avoid) |
| Electrophile | Soft (Alkyl Iodides, Benzyl Bromides) | Hard (Alkyl Tosylates, Sulfonates) |
| Base Counter-ion | Cesium ( | Lithium ( |
| Solvent | DMF, DMSO (Polar Aprotic) | Alcohols, THF (sometimes) |
| Methodology | Mitsunobu, Chan-Lam, Pd-Catalysis | Direct Alkylation with hard bases |
| Additives | TBAI (makes electrophile softer) | Crown ethers (can expose naked anions too aggressively) |
Decision Matrix (Graphviz)
Use this flow to determine the correct protocol for your specific substrate.
Figure 2: Decision matrix for selecting the optimal N-alkylation protocol based on substituent type.
References
-
Regioselective N-Alkylation of Indazoles (Analogous Mechanism)
-
Title: Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution.[3][4][5]
- Source: Beilstein Journal of Organic Chemistry (2021).
-
URL:[Link]
- Relevance: Validates the use of and solvent effects (DMF vs THF) in controlling N vs O selectivity in tautomeric heterocycles.
-
-
Chan-Lam Coupling for N-Arylation
-
Mitsunobu Reaction Selectivity
-
Title: Selectivity of N- Versus O-Alkylation in Mitsunobu Reactions with Various Quinolinols and Isoquinolinols.[8]
- Source: Heterocycles (via Semantic Scholar).
-
URL:[Link]
- Relevance: Provides mechanistic insight into how Mitsunobu conditions generally favor N-alkylation in tautomeric hydroxy-heterocycles.
-
-
General Benzimidazole Synthesis
Sources
- 1. mdpi.com [mdpi.com]
- 2. BJOC - One-pot synthesis of 2-arylated and 2-alkylated benzoxazoles and benzimidazoles based on triphenylbismuth dichloride-promoted desulfurization of thioamides [beilstein-journals.org]
- 3. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. BJOC - Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution [beilstein-journals.org]
- 6. Nickel-catalyzed Chan–Lam cross-coupling: chemoselective N-arylation of 2-aminobenzimidazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. semanticscholar.org [semanticscholar.org]
Technical Support Center: Recrystallization of Benzimidazole Propanol
Welcome to the technical support center for the purification of benzimidazole derivatives. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in selecting the optimal solvent for the recrystallization of benzimidazole propanol. Our focus is on providing practical, field-tested insights grounded in chemical principles to ensure you can develop a robust and validated purification protocol.
Understanding the Molecule: Benzimidazole Propanol
Benzimidazole propanol, specifically 2-(3-hydroxypropyl)benzimidazole, possesses a bicyclic aromatic benzimidazole core and a flexible propanol side chain.[1] This structure imparts both aromatic and polar characteristics. The benzimidazole ring system can engage in π-stacking, while the imino nitrogen and the hydroxyl group are key sites for hydrogen bonding. These features are critical when selecting an appropriate recrystallization solvent. The principle of "like dissolves like" is a useful starting point; a solvent that can interact with both the polar and non-polar regions of the molecule is likely to be a good candidate.[2]
Frequently Asked Questions (FAQs)
Q1: What are the ideal characteristics of a recrystallization solvent for benzimidazole propanol?
An ideal solvent for recrystallizing benzimidazole propanol should meet several key criteria:
-
High Solubility at Elevated Temperatures: The solvent must completely dissolve the benzimidazole propanol at or near the solvent's boiling point.[3][4] This ensures that a minimum amount of solvent can be used to form a saturated solution.[2][5]
-
Low Solubility at Room Temperature: The compound should be sparingly soluble or insoluble in the solvent at room temperature or below.[3][4] This is crucial for maximizing the recovery of the purified crystals upon cooling.
-
Favorable Temperature Coefficient of Solubility: The solubility of benzimidazole propanol in the solvent should increase significantly with temperature. This steep solubility curve is the cornerstone of effective recrystallization.[2]
-
Inertness: The solvent must not react chemically with the benzimidazole propanol.[3][4]
-
Volatility: The solvent should have a relatively low boiling point to allow for easy removal from the purified crystals during the drying process.[3]
-
Impurity Solubility Profile: Ideally, impurities should either be completely insoluble in the hot solvent (allowing for removal by hot filtration) or highly soluble at room temperature (remaining in the mother liquor after crystallization).[3][4]
Q2: Where do I start? Which solvents should I test for recrystallizing benzimidazole propanol?
Given the structure of benzimidazole propanol, with its polar hydrogen-bonding groups and aromatic rings, solvents with intermediate polarity are excellent starting points. Alcohols and aqueous mixtures are often successful for recrystallizing benzimidazole derivatives.[6][7][8]
Here is a suggested list of single and mixed solvent systems to screen:
-
Single Solvents:
-
Water
-
Ethanol
-
Methanol
-
Isopropanol
-
Acetone
-
Ethyl Acetate
-
-
Mixed Solvent Systems:
-
Ethanol/Water
-
Methanol/Water
-
Acetone/Hexane
-
A mixed solvent system is particularly useful when no single solvent meets the ideal solubility criteria.[9] In an ethanol/water system, for example, ethanol acts as the "good" solvent in which benzimidazole propanol is highly soluble, and water acts as the "anti-solvent" or "bad" solvent to decrease solubility upon cooling.
Experimental Protocol: Systematic Solvent Screening
This protocol outlines a small-scale, systematic approach to identify the optimal recrystallization solvent for your sample of benzimidazole propanol.
Objective: To determine a solvent or solvent system that dissolves benzimidazole propanol when hot but not when cold.
Materials:
-
Crude benzimidazole propanol (~500 mg)
-
A selection of candidate solvents (e.g., water, ethanol, isopropanol, acetone, ethyl acetate, hexane)
-
Test tubes (10-12) and a test tube rack
-
Hot plate with a water bath
-
Pasteur pipettes
-
Stirring rod
Procedure:
-
Preparation: Place approximately 20-30 mg of your crude benzimidazole propanol into several labeled test tubes.
-
Room Temperature Solubility Test: To each test tube, add 0.5 mL of a different solvent. Vigorously stir or vortex the mixture for 60 seconds. Observe and record the solubility.[9]
-
Observation: If the compound dissolves completely at room temperature, the solvent is unsuitable as a single solvent.[9]
-
-
Hot Solubility Test: For the solvents in which the compound was insoluble or sparingly soluble at room temperature, heat the test tubes in a hot water bath.[3][9]
-
Incremental Solvent Addition: If the compound does not dissolve, add the same hot solvent dropwise (up to a total of 2-3 mL), with continuous stirring, until the solid dissolves completely.[2][5]
-
Observation: If the compound dissolves, proceed to the next step. If it remains insoluble even after adding 3 mL of hot solvent, that solvent is likely unsuitable.
-
-
Cooling and Crystallization: Once a clear solution is obtained, remove the test tube from the heat and allow it to cool slowly to room temperature. Subsequently, place it in an ice bath to promote further crystallization.
-
Observation: The formation of a significant amount of crystalline precipitate indicates a promising solvent. If an oil forms, see the troubleshooting guide.
-
-
Evaluating a Mixed Solvent System (e.g., Ethanol/Water):
-
Dissolve the compound in the minimum amount of the "good" solvent (ethanol) at an elevated temperature.
-
Add the "bad" solvent (water) dropwise to the hot solution until a persistent cloudiness appears.
-
Add a few more drops of the "good" solvent (ethanol) until the solution becomes clear again.
-
Allow the solution to cool slowly, as described in step 5.
-
Data Presentation: Candidate Solvent Properties
The following table summarizes the physical properties of common laboratory solvents that can be used in the initial screening process for recrystallizing benzimidazole propanol.
| Solvent | Boiling Point (°C) | Polarity Index (P') | Dielectric Constant |
| Water | 100.0 | 10.2 | 80.1 |
| Methanol | 64.7 | 5.1 | 32.7 |
| Ethanol | 78.5 | 4.3 | 24.5 |
| Isopropanol | 82.5 | 3.9 | 19.9 |
| Acetone | 56.5 | 5.1 | 20.7 |
| Ethyl Acetate | 77.1 | 4.4 | 6.0 |
| Tetrahydrofuran (THF) | 66.0 | 4.0 | 7.6 |
| Dichloromethane | 39.6 | 3.1 | 9.1 |
| Toluene | 110.6 | 2.4 | 2.4 |
| Hexane | 69.0 | 0.1 | 1.9 |
Data compiled from various sources. Polarity Index (P') is a relative measure of solvent polarity.[10][11][12][13][14]
Visualization of the Solvent Selection Workflow
The following diagram illustrates the decision-making process for selecting a suitable recrystallization solvent.
Caption: Workflow for single-solvent suitability testing.
Troubleshooting Guide
Problem: No crystals form upon cooling.
-
Cause & Rationale: The most common reason is using too much solvent, resulting in a solution that is not supersaturated upon cooling.[15][16]
-
Solution:
-
Induce Crystallization: Gently scratch the inside of the flask with a glass stirring rod at the meniscus. The microscopic scratches can provide nucleation sites for crystal growth.[16] Adding a "seed crystal" from a previous successful crystallization can also initiate the process.
-
Reduce Solvent Volume: Gently heat the solution to boil off some of the solvent. Allow it to cool again.[15] Be careful not to evaporate too much solvent, which can cause the compound to "crash out" of solution too quickly.
-
Cool Further: Ensure the solution has been adequately cooled in an ice bath.
-
Problem: The compound "oils out" instead of crystallizing.
-
Cause & Rationale: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point, forming a liquid phase instead of solid crystals. This is more common with impure compounds or when using mixed solvent systems.[16]
-
Solution:
-
Re-heat and Add More Solvent: Re-heat the solution until the oil redissolves. Add a small amount of additional solvent to keep the compound dissolved at a slightly lower temperature during the cooling process.[15][16]
-
Slower Cooling: Allow the solution to cool much more slowly. Insulate the flask to ensure gradual temperature decrease, which favors the formation of an ordered crystal lattice over an amorphous oil.[16]
-
Change Solvent System: The chosen solvent system may not be appropriate. Try a different solvent or adjust the ratio in a mixed solvent system.
-
Problem: The crystal yield is very low.
-
Cause & Rationale: A low yield can result from several factors: using too much solvent, premature crystallization during a hot filtration step, or washing the final crystals with a solvent that is too warm.
-
Solution:
-
Minimize Solvent: Use the absolute minimum amount of hot solvent required to fully dissolve the compound.
-
Check the Mother Liquor: After filtering your crystals, cool the remaining filtrate in an ice bath to see if more crystals form. This indicates that the initial cooling was insufficient or the solution was not concentrated enough.
-
Wash with Ice-Cold Solvent: When washing the collected crystals, use a minimal amount of ice-cold recrystallization solvent to rinse away impurities without dissolving a significant amount of the product.[2]
-
Problem: The recrystallized product is still impure or colored.
-
Cause & Rationale: Rapid crystallization can trap impurities within the crystal lattice.[15] Colored impurities may require a specific removal step.
-
Solution:
-
Slow Down Crystallization: As mentioned previously, ensure the cooling process is slow and undisturbed.
-
Use Activated Charcoal: For colored impurities, add a small amount of activated charcoal to the hot solution before filtration. The charcoal will adsorb the colored compounds. Use charcoal sparingly, as it can also adsorb your desired product. Perform a hot gravity filtration to remove the charcoal before cooling.
-
References
Sources
- 1. 2-Benzimidazolepropanol | C10H12N2O | CID 75470 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. people.chem.umass.edu [people.chem.umass.edu]
- 3. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]
- 4. vet.mu.edu.iq [vet.mu.edu.iq]
- 5. Home Page [chem.ualberta.ca]
- 6. ijcrt.org [ijcrt.org]
- 7. derpharmachemica.com [derpharmachemica.com]
- 8. researchgate.net [researchgate.net]
- 9. web.mnstate.edu [web.mnstate.edu]
- 10. scribd.com [scribd.com]
- 11. Reagents & Solvents [chem.rochester.edu]
- 12. research.cbc.osu.edu [research.cbc.osu.edu]
- 13. www1.chem.umn.edu [www1.chem.umn.edu]
- 14. Polarity Index [macro.lsu.edu]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
Technical Support Center: Troubleshooting Low Aqueous Solubility of 3-(2-methyl-1H-1,3-benzodiazol-1-yl)propan-1-ol
As Senior Application Scientists, we understand that navigating the physicochemical properties of novel compounds is a critical step in research and development. A frequent challenge encountered is the poor aqueous solubility of promising molecules like 3-(2-methyl-1H-1,3-benzodiazol-1-yl)propan-1-ol. This guide provides a structured, in-depth approach to systematically address and overcome this issue, ensuring the successful progression of your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: Why does 3-(2-methyl-1H-1,3-benzodiazol-1-yl)propan-1-ol exhibit low water solubility?
A1: The limited aqueous solubility of this compound is primarily dictated by its molecular structure. It is a classic example of a molecule with conflicting physicochemical characteristics.
-
The Hydrophobic Core: The molecule is built on a benzimidazole scaffold, which consists of a fused benzene ring and an imidazole ring.[1] This bicyclic system, along with the 2-methyl group, is largely non-polar and lipophilic, leading to unfavorable interactions with polar water molecules.[2] The majority of benzimidazole derivatives have limited water solubility due to this hydrophobic nature.[2][3]
-
The Hydrophilic Tail: The propan-1-ol side chain (–CH₂CH₂CH₂OH) introduces a hydroxyl group, which is polar and capable of hydrogen bonding with water. However, the hydrophobic character of the larger benzimidazole ring system dominates the overall solubility profile of the molecule.
Essentially, the molecule's large, non-polar surface area outweighs the solubilizing effect of the single hydroxyl group, leading to its classification as a poorly water-soluble compound.[2][4]
Q2: What is the most direct and common first step to improve the solubility of this compound?
A2: The most straightforward initial approach is pH adjustment . The benzimidazole ring contains a basic nitrogen atom (the one not bonded to the propanol side chain) that can be protonated in an acidic environment.[1] By converting the neutral, poorly soluble molecule into a charged, cationic salt, its interaction with polar water molecules is significantly enhanced.[][6] Approximately 75% of drug molecules are basic, making pH modification a widely used and effective strategy.[7]
Q3: How does pH modification work, and what is the experimental protocol for its application?
A3: The underlying principle is the ionization of the weak base. The imidazole part of the benzimidazole ring has a pKa value that allows it to accept a proton (H⁺) from an acid, forming a more soluble conjugate acid.
Below is a diagram illustrating this pH-dependent equilibrium.
Caption: pH-dependent ionization of the benzimidazole ring.
Experimental Protocol: pH-Based Solubilization
-
Preparation of Stock Acid Solution: Prepare a 1 M stock solution of hydrochloric acid (HCl). For more sensitive applications, organic acids like citric acid can be used to create a buffer system.[7]
-
Dispersion of Compound: Weigh the desired amount of 3-(2-methyl-1H-1,3-benzodiazol-1-yl)propan-1-ol and suspend it in the required volume of purified water. The mixture will appear as a cloudy suspension or slurry.
-
Titration: While vigorously stirring the suspension (e.g., with a magnetic stirrer), add the 1 M HCl solution dropwise.
-
Observation: Continue adding the acid and monitor the solution's clarity. As the pH drops and the compound protonates, the suspension should gradually clear.
-
Endpoint and Final pH: The endpoint is reached when the solution becomes completely clear, indicating full dissolution. Measure the final pH of the solution. It is crucial to use the minimum amount of acid necessary to achieve solubilization to avoid potential compound degradation at very low pH.
-
Volume Adjustment: If necessary, add more purified water to reach the final target concentration and volume.
Q4: My experiment is pH-sensitive and cannot be performed in acidic conditions. What is the next best alternative?
A4: If pH modification is not viable, the use of co-solvents is the recommended secondary strategy.[7][8] Co-solvents are water-miscible organic solvents that, when added to water in small amounts, reduce the overall polarity of the solvent system.[9] This reduction in polarity lowers the energy barrier for solvating a hydrophobic molecule, thereby increasing its solubility.[]
The mechanism involves the co-solvent disrupting the hydrogen bonding network of water, creating a microenvironment that is more favorable for the non-polar benzimidazole core of your compound.[]
Q5: Which co-solvents are most effective and what is a reliable screening protocol?
A5: The choice of co-solvent depends on the specific requirements of your experiment, particularly downstream toxicity concerns. Common co-solvents used in pharmaceutical and biological research are listed in the table below.
Table 1: Properties of Common Laboratory Co-solvents
| Co-solvent | Typical Concentration Range (% v/v) | Key Characteristics |
| Ethanol | 5 - 20% | Good solubilizing power, biocompatible at low concentrations.[][9] |
| Propylene Glycol (PG) | 10 - 40% | Low toxicity, often used in pharmaceutical formulations.[7][9] |
| Polyethylene Glycol 400 (PEG 400) | 10 - 50% | Low toxicity, good for a wide range of hydrophobic compounds.[][7] |
| Dimethyl Sulfoxide (DMSO) | < 1 - 10% | Excellent solubilizing power, but can have cellular effects. Use at the lowest possible concentration.[] |
| N-methyl-2-pyrrolidone (NMP) | 1 - 5% | Strong solubilizer, often used in preclinical studies.[7] |
Experimental Protocol: Co-solvent Solubility Screening
-
Prepare Co-solvent/Water Mixtures: Prepare a series of aqueous solutions containing different concentrations of your chosen co-solvent (e.g., 5%, 10%, 20%, 40% v/v of Propylene Glycol in water).
-
Add Compound: To a fixed volume of each co-solvent mixture (e.g., 1 mL), add an excess amount of your compound. Ensure enough solid is present so that not all of it dissolves.
-
Equilibration: Seal the vials and agitate them at a constant temperature (e.g., room temperature or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Separation of Undissolved Solid: Centrifuge the samples at high speed to pellet the excess, undissolved compound.
-
Quantification: Carefully remove an aliquot of the clear supernatant and dilute it with a suitable solvent (e.g., methanol or acetonitrile). Analyze the concentration of the dissolved compound using a calibrated analytical method like HPLC-UV or LC-MS.
-
Data Analysis: Plot the measured solubility (e.g., in mg/mL) against the co-solvent concentration to determine the optimal mixture for your desired concentration.
Q6: I need to achieve a very high concentration of the compound in an aqueous solution, and co-solvents are not sufficient. What advanced techniques can I employ?
A6: For significant solubility enhancement beyond what pH adjustment or co-solvents can offer, complexation with cyclodextrins is a powerful and widely used technique.[10][11] Cyclodextrins are cyclic oligosaccharides with a unique structure: a hydrophilic exterior and a hydrophobic inner cavity.[12][13]
This structure allows the cyclodextrin to act as a "host" molecule, encapsulating the hydrophobic benzimidazole portion of your "guest" molecule within its cavity.[12][13] This forms a water-soluble inclusion complex, effectively masking the poor solubility of the parent compound.[10][11]
Below is a diagram illustrating the formation of a cyclodextrin inclusion complex.
Caption: Formation of a drug-cyclodextrin inclusion complex.
Experimental Protocol: Preparation of a Cyclodextrin Inclusion Complex (Kneading Method)
Commonly used cyclodextrins for pharmaceutical applications include β-cyclodextrin (β-CD) and its more soluble derivatives like Hydroxypropyl-β-cyclodextrin (HP-β-CD).[12]
-
Molar Ratio Calculation: Determine the desired molar ratio of the compound to cyclodextrin. A 1:1 or 1:2 ratio is a common starting point.
-
Cyclodextrin Hydration: Place the calculated amount of HP-β-CD into a mortar. Add a small amount of water to form a thick, consistent paste.
-
Compound Addition: Add the compound to the cyclodextrin paste.
-
Kneading: Knead the mixture thoroughly with a pestle for 30-60 minutes. During this process, the mechanical energy facilitates the inclusion of the drug molecule into the cyclodextrin cavity.
-
Drying: Dry the resulting paste in an oven at a controlled temperature (e.g., 40-50°C) until a constant weight is achieved, or use a vacuum oven for more sensitive compounds.
-
Pulverization: Pulverize the dried complex into a fine powder. This powder can then be dissolved in water to prepare the final solution. The formation of the complex can be confirmed by techniques such as DSC, FTIR, or XRD.[14]
Q7: How do I choose the best solubilization strategy for my specific needs?
A7: The optimal strategy depends on your experimental constraints and desired outcome. The following table provides a comparative summary.
Table 2: Comparison of Solubilization Strategies
| Strategy | Principle | Advantages | Disadvantages | Best For |
| pH Adjustment | Ionization of the molecule.[] | Simple, cost-effective, often highly effective for ionizable compounds.[][6] | Only works for ionizable compounds; not suitable for pH-sensitive assays. | Initial screening; experiments tolerant of acidic pH. |
| Co-solvency | Reducing solvent polarity.[9] | Simple to screen multiple solvents; effective for many compounds.[15] | Potential for co-solvent toxicity or interference with the experiment; may not achieve very high concentrations.[15][16] | Cell-based assays (with careful toxicity controls); analytical standard preparation. |
| Cyclodextrin Complexation | Encapsulation of the hydrophobic moiety.[12] | Significant solubility enhancement; low toxicity of common cyclodextrins; can improve stability.[10][11] | More complex preparation; higher cost of materials. | Achieving high aqueous concentrations for in vivo studies; formulations where organic solvents are undesirable. |
To validate your chosen method, always perform control experiments. For instance, if using a co-solvent, test the effect of the co-solvent alone on your biological system. If using pH adjustment, ensure the final pH does not impact your assay's performance.
References
-
Jadhav, P., et al. (2020). Cyclodextrin Inclusion Complexes: Novel Techniques to Improve Solubility of Poorly Soluble Drugs: A Review. Research J. Pharm. and Tech., 13(7), 3461-3467. Link
-
Wikipedia. (n.d.). Cosolvent. In Wikipedia. Retrieved from [Link]
-
Soare, A. C., et al. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Pharmaceuticals, 17(5), 639. Link
-
Singh, R., et al. (2023). Cyclodextrin-Based Inclusion Complex as a Solubility Enhancement Technique: A Comprehensive Review. International Journal of Pharmaceutical Sciences, 15(1), 1-14. Link
-
Garg, A., et al. (2011). Strategies for Solubility Enhancement of Poorly Soluble Drugs. International Journal of Pharmaceutical Sciences Review and Research, 8(2), 74-80. Link
-
Pharma Tutor. (2024). Co-solvency and anti-solvent method for the solubility enhancement. PharmaTutor. Link
-
Li, Y., et al. (2023). Improving solubility of poorly water-soluble drugs by protein-based strategy: A review. International Journal of Pharmaceutics, 634, 122704. Link
-
WuXi AppTec. (2024). How to Improve the Bioavailability of Poorly Water-Soluble Compounds? WuXi AppTec. Link
-
WuXi AppTec DMPK. (2024). Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies. WuXi AppTec. Link
-
BOC Sciences. (n.d.). pH Adjustment and Co-Solvent Optimization. BOC Sciences.
-
Savjani, K. T., et al. (2012). Improvement in solubility of poor water-soluble drugs by solid dispersion. Journal of controlled release, 162(2), 245-253. Link
-
Journal of Cancer Science and Clinical Therapeutics. (2023). Benzimidazole Derivatives in Anticancer Therapy: A Comprehensive Review. Journal of Cancer Science and Clinical Therapeutics, 7, 243-254. Link
-
Chaudhary, V. B., & Patel, J. K. (2013). Cyclodextrin inclusion complex to enhance solubility of poorly water soluble drugs: A review. International Journal of Pharmaceutical Sciences and Research, 4(1), 68-76. Link
-
YouTube. (2024). CarboHydrate Chronicles S2E8 - How can cyclodextrins enhance solubility?. YouTube. Link
-
JoVE. (n.d.). Bioavailability Enhancement: Drug Solubility Enhancement. JoVE. Link
-
Shandong IRO Chelating Chemical Co., Ltd. (n.d.). Cosolvent - The 'Medicinal Magician' in The Laboratory. Shandong IRO Chelating Chemical Co., Ltd.. Link
-
Solubility of Things. (n.d.). Benzimidazole. Solubility of Things. Link
-
Slideshare. (2015). solubility enhancement -by pH change & complexation. Slideshare. Link
-
National Center for Biotechnology Information. (n.d.). Benzimidazole. PubChem. Link
Sources
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. Benzimidazole Derivatives in Anticancer Therapy: A Comprehensive Review – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 3. Benzimidazole | C7H6N2 | CID 5798 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. globalresearchonline.net [globalresearchonline.net]
- 6. Video: Bioavailability Enhancement: Drug Solubility Enhancement [jove.com]
- 7. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 8. How to Improve the Bioavailability of Poorly Water-Soluble Compounds? - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 9. Cosolvent - Wikipedia [en.wikipedia.org]
- 10. humapub.com [humapub.com]
- 11. ijpsjournal.com [ijpsjournal.com]
- 12. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 13. m.youtube.com [m.youtube.com]
- 14. ijpsr.com [ijpsr.com]
- 15. wisdomlib.org [wisdomlib.org]
- 16. Cosolvent - The 'Medicinal Magician' in The Laboratory [irochelating.com]
Technical Support Center: Optimizing Reaction Temperature for 2-Methylbenzimidazole Alkylation
For Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center dedicated to the N-alkylation of 2-methylbenzimidazole. This guide is designed to provide you, as a senior application scientist, with field-proven insights and robust troubleshooting strategies. The N-alkylation of the benzimidazole scaffold is a cornerstone transformation in medicinal chemistry, forming the core of numerous pharmacologically active compounds.[1] Optimizing the reaction temperature is a critical parameter that directly influences yield, purity, and regioselectivity. This document provides a structured, in-depth guide to navigate the complexities of this reaction, ensuring scientifically sound and reproducible outcomes.
Troubleshooting Guide
This section addresses common issues encountered during the alkylation of 2-methylbenzimidazole, with a focus on temperature optimization as a key solution.
Question: My reaction yield is consistently low, or the reaction is not proceeding to completion. What are the potential causes related to temperature?
Answer: Low conversion is a frequent challenge and often points to insufficient activation energy for the reaction to proceed at a practical rate. While other factors are at play, temperature is the most direct way to influence reaction kinetics.
-
Causality: The N-alkylation of 2-methylbenzimidazole is typically an SN2 reaction. The process involves the deprotonation of the imidazole nitrogen by a base to form a nucleophilic benzimidazolide anion, which then attacks the electrophilic alkylating agent. If the temperature is too low, the reactants may not have sufficient kinetic energy to overcome the activation barrier, leading to a sluggish or stalled reaction. This is particularly true when using less reactive alkylating agents (e.g., alkyl chlorides vs. iodides) or sterically hindered substrates.[2][3]
-
Troubleshooting Steps:
-
Evaluate the System: First, ensure your base and solvent system are appropriate. A strong base like Sodium Hydride (NaH) in an anhydrous polar aprotic solvent (e.g., DMF, THF) ensures near-complete deprotonation, which may allow the reaction to proceed at a lower temperature.[2] Weaker bases like K₂CO₃ or Cs₂CO₃ often require more thermal energy.[2][4]
-
Incremental Temperature Increase: If deprotonation is confirmed, gradually increase the reaction temperature in 10-15 °C increments. Monitor the reaction progress closely using Thin Layer Chromatography (TLC). A typical starting point can be room temperature, with heating up to 80-100 °C being common.[5][6]
-
Consider Microwave Synthesis: For high-throughput or rapid optimization, microwave-assisted synthesis can be highly effective. It allows for rapid heating to a target temperature, often leading to significantly reduced reaction times and improved yields.[7][8]
-
Question: I am observing a significant amount of impurities and by-products. How can temperature optimization mitigate this?
Answer: The formation of multiple spots on a TLC plate is a clear indicator of side reactions or decomposition, both of which are often exacerbated by excessive heat.
-
Causality: High temperatures can provide enough energy to activate alternative reaction pathways. For benzimidazole alkylation, this can manifest as:
-
Decomposition: The starting material, product, or even the solvent (e.g., DMF at high temperatures) can decompose, leading to a complex and often discolored reaction mixture.[5][9]
-
Di-alkylation: The initially formed N-alkylated product can act as a nucleophile and react with another molecule of the alkylating agent, forming a di-alkylated benzimidazolium salt.[10] This is more likely at higher temperatures where the mono-alkylated product has sufficient energy to react further.
-
Elimination Reactions: If using alkyl halides, particularly secondary or tertiary ones, higher temperatures can favor E2 elimination pathways over the desired SN2 substitution.
-
-
Troubleshooting Steps:
-
Reduce Reaction Temperature: The most straightforward solution is to lower the temperature. Even a reduction of 10-20 °C can dramatically improve the product profile by minimizing decomposition and unwanted side reactions.
-
Optimize Reaction Time: Monitor the reaction carefully. Prolonged heating, even at a moderate temperature, can lead to impurity formation once the primary starting material is consumed.[5] Aim to stop the reaction as soon as TLC indicates complete consumption of the 2-methylbenzimidazole.
-
Inert Atmosphere: At elevated temperatures, oxidative side reactions can occur. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can help maintain a clean reaction profile.[5]
-
Question: My reaction is producing a mixture of N-1 and N-3 regioisomers. How can temperature influence the selectivity?
Answer: The formation of regioisomers is a classic challenge in the chemistry of unsymmetrical benzimidazoles.[10] While the 2-methylbenzimidazole substrate itself is symmetrical, substitution on the benzene ring would create this issue. For the parent compound, this question relates to controlling the reaction to avoid unforeseen complexities. Temperature plays a crucial role in dictating kinetic versus thermodynamic product control.
-
Causality: The two nitrogen atoms in the benzimidazole ring have similar nucleophilicity. The final ratio of N-1 to N-3 alkylated products (in a substituted benzimidazole) is governed by a delicate balance of steric hindrance, electronics, and reaction conditions. Lowering the reaction temperature generally favors the kinetically controlled product, as it increases the energy difference required to proceed via the higher-energy transition state of the alternative pathway. This enhances the selectivity of the reaction.[10]
-
Troubleshooting Steps:
-
Lower the Temperature: Perform the reaction at a lower temperature (e.g., 0 °C or even room temperature) for a longer period. This is the most effective strategy to enhance regioselectivity.[10]
-
Solvent and Base Effects: The choice of solvent and the counterion of the base can influence the accessibility of the nitrogen atoms.[10] Experiment with different solvent polarities and bases (e.g., NaH vs. K₂CO₃ vs. Cs₂CO₃) in conjunction with temperature adjustments to find the optimal conditions for your specific substrate.
-
Frequently Asked Questions (FAQs)
Q1: What is a good starting temperature for alkylating 2-methylbenzimidazole?
A typical starting point is room temperature (20-25 °C). Many reactions with reactive alkylating agents like benzyl bromide or methyl iodide proceed efficiently without heating. If no reaction is observed after monitoring for 1-2 hours, a moderate temperature of 50-80 °C is a reasonable next step. Some procedures may call for temperatures up to 100 °C or higher, particularly in phase-transfer catalysis conditions or with less reactive reagents.[5][6]
Q2: How do my choices of solvent and base affect the optimal reaction temperature?
The solvent and base are intrinsically linked to the required temperature.
-
Solvents: Polar aprotic solvents like DMF, DMSO, and acetonitrile are preferred because they effectively solvate the benzimidazolide anion without protonating it.[2][10] Reactions in these solvents often proceed at lower temperatures than in less polar solvents like THF or dioxane.
-
Bases: A strong base like NaH will irreversibly and completely deprotonate the benzimidazole, creating a high concentration of the nucleophile. This often allows the reaction to occur at lower temperatures. Weaker, heterogeneous bases like K₂CO₃ may require higher temperatures to facilitate sufficient deprotonation and drive the reaction forward.[2][11]
Q3: How does the reactivity of the alkylating agent influence the required temperature?
The reactivity of the alkylating agent is critical. For alkyl halides, the reactivity follows the order: R-I > R-Br > R-Cl.[2] Highly reactive agents like methyl iodide or benzyl bromide may react exothermically upon addition and often require cooling (0 °C) or ambient temperatures. Less reactive agents like ethyl chloride would likely require significantly elevated temperatures to achieve a reasonable reaction rate.
Data Presentation
Table 1: Impact of Reaction Parameters on 2-Methylbenzimidazole Alkylation
| Parameter | Condition | Effect on Temperature Requirement | Potential Issues & Considerations |
| Alkylating Agent | High Reactivity (e.g., MeI, BnBr) | Lower (0 °C to RT) | Potential for di-alkylation; may require slow addition.[10] |
| Low Reactivity (e.g., EtCl, iPrBr) | Higher (Reflux) | May favor elimination over substitution; longer reaction times. | |
| Base | Strong (e.g., NaH, n-BuLi) | Lower (0 °C to RT) | Requires anhydrous conditions; handle with care.[2] |
| Weak (e.g., K₂CO₃, Cs₂CO₃) | Higher (RT to 100 °C) | Slower reaction rates; Cs₂CO₃ is often more effective than K₂CO₃.[2] | |
| Solvent | Polar Aprotic (e.g., DMF, DMSO) | Generally Lower | Excellent solubility for reactants; risk of decomposition at high temps.[9] |
| Less Polar (e.g., THF, Toluene) | Generally Higher | May require phase-transfer catalyst for heterogeneous bases.[12][13] | |
| Catalysis | Phase-Transfer (e.g., TBAB) | Variable (RT to 90 °C) | Allows use of inorganic bases with organic solvents; can be very efficient.[6][12] |
| Microwave-Assisted | Controlled Temperature | Drastically reduces reaction time; allows for rapid optimization.[7][8] |
Experimental Protocols
General Protocol for N-Alkylation of 2-Methylbenzimidazole
This protocol provides a robust starting point. The temperature, base, and solvent should be optimized based on the specific alkylating agent used.
-
Setup: To a dry round-bottom flask equipped with a magnetic stir bar, add 2-methylbenzimidazole (1.0 eq.). Flush the flask with an inert gas (Nitrogen or Argon), especially if using a strong, moisture-sensitive base like NaH.
-
Solvent Addition: Add an appropriate volume of anhydrous polar aprotic solvent (e.g., DMF or acetonitrile) to achieve a concentration of approximately 0.1-0.5 M.
-
Base Addition: Cool the mixture to 0 °C in an ice bath. Add the base (e.g., NaH, 1.1 eq. or K₂CO₃, 1.5 eq.) portion-wise to control any exotherm or gas evolution.
-
Deprotonation: Allow the mixture to stir at 0 °C to room temperature for 30-60 minutes to ensure complete formation of the benzimidazolide anion.
-
Alkylation: Slowly add the alkylating agent (1.0-1.2 eq.) to the reaction mixture, maintaining the desired temperature (e.g., keep at 0 °C for reactive halides, or allow to warm to room temperature, or heat to a target temperature).
-
Reaction Monitoring: Monitor the reaction's progress by TLC, observing the consumption of the 2-methylbenzimidazole spot.
-
Work-up: Upon completion, cool the reaction to room temperature and quench it carefully by the slow addition of water or a saturated aqueous solution of ammonium chloride.
-
Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, 3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or silica gel column chromatography.[14]
Visualization
Troubleshooting Workflow for Alkylation Reactions
The following diagram outlines a logical workflow for troubleshooting common issues encountered during the N-alkylation of 2-methylbenzimidazole, with a focus on temperature optimization.
Sources
- 1. Alkylated benzimidazoles: Design, synthesis, docking, DFT analysis, ADMET property, molecular dynamics and activity against HIV and YFV - PMC [pmc.ncbi.nlm.nih.gov]
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- 3. Chiral Alkyl Halides: Underexplored Motifs in Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. CN101391982A - Alkylation reaction method of benzimidazoles compounds - Google Patents [patents.google.com]
- 7. The Highly Efficient Synthesis of 1,2-Disubstituted Benzimidazoles Using Microwave Irradiation [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. reddit.com [reddit.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
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- 12. researchgate.net [researchgate.net]
- 13. phasetransfer.com [phasetransfer.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Purification of 2-Methylbenzimidazole Product Mixtures
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) for the effective removal of unreacted 2-methylbenzimidazole from your product mixtures. Our focus is on providing not just procedural steps, but the underlying chemical principles to empower you to make informed decisions during your purification workflows.
Troubleshooting Common Purification Issues
Encountering impurities in your final product is a common challenge. The following flowchart is designed to guide you through a logical troubleshooting process to identify the most effective purification strategy for your specific mixture.
Caption: Troubleshooting workflow for selecting a purification method.
Frequently Asked Questions (FAQs)
Q1: My TLC shows a major spot for my product, but I suspect unreacted 2-methylbenzimidazole is co-eluting. How can I confirm its presence and remove it?
A1: This is a frequent challenge, as compounds with similar polarities can be difficult to resolve by TLC alone.
Confirmation:
-
Proton NMR (¹H NMR): This is the most definitive method. Look for the characteristic singlet of the methyl group of 2-methylbenzimidazole, typically around 2.5 ppm, and the aromatic protons.
-
LC-MS: Liquid Chromatography-Mass Spectrometry can physically separate the compounds and provide mass data to confirm the presence of 2-methylbenzimidazole (MW: 132.16 g/mol )[1][2].
Removal Strategy: Acid-Base Extraction
The benzimidazole core is basic and can be protonated to form a water-soluble salt.[3][4] This property allows for an effective separation from neutral or acidic products.
Underlying Principle: Acid-base extraction leverages the differential solubility of a compound in its neutral and salt forms.[3] By treating the mixture with an aqueous acid, the basic 2-methylbenzimidazole is protonated, forming a salt that partitions into the aqueous phase, while a non-basic product remains in the organic phase.
Experimental Protocol: Acid-Base Extraction
-
Dissolution: Dissolve the crude reaction mixture in an organic solvent immiscible with water, such as ethyl acetate or dichloromethane.
-
Acidification & Extraction: Transfer the solution to a separatory funnel and add an equal volume of a dilute aqueous acid (e.g., 1 M HCl). Shake the funnel vigorously, venting frequently. The protonated 2-methylbenzimidazole will move to the aqueous layer.[5]
-
Separation: Allow the layers to separate and drain the lower aqueous layer.
-
Product Isolation (from organic layer): Wash the organic layer with brine, dry it over anhydrous sodium sulfate or magnesium sulfate, filter, and remove the solvent under reduced pressure to isolate your purified product.
-
Recovery of 2-Methylbenzimidazole (Optional): To recover the starting material, cool the acidic aqueous layer in an ice bath and slowly add a base (e.g., 1 M NaOH or saturated NaHCO₃) until the solution is basic. The neutral 2-methylbenzimidazole will precipitate and can be collected by vacuum filtration.[5]
Caption: Workflow for acid-base extraction purification.
Q2: I've tried recrystallization, but my product keeps "oiling out" or the recovery is very low. What am I doing wrong?
A2: "Oiling out" occurs when a compound comes out of solution above its melting point, forming a liquid instead of crystals. Low recovery often points to a suboptimal solvent system.
Causality & Solutions:
-
Oiling Out: This often happens if the boiling point of the solvent is higher than the melting point of your compound or if the solution is cooled too rapidly. 2-Methylbenzimidazole has a melting point of 175-177 °C.[1][2][6]
-
Solution: Choose a solvent or solvent system with a lower boiling point. Ensure a slow cooling process; you can insulate the flask to encourage gradual crystal formation.
-
-
Low Recovery: Your product might be too soluble in the chosen solvent, even at low temperatures.
-
Solution: A mixed-solvent system is often the answer. Dissolve your crude product in a minimum amount of a "good" solvent (in which it is highly soluble) at an elevated temperature. Then, slowly add a "poor" solvent (in which it is sparingly soluble) until the solution becomes turbid. Reheat to clarify and then allow to cool slowly.
-
Solvent Selection for Recrystallizing 2-Methylbenzimidazole
The key is to find a solvent where 2-methylbenzimidazole has high solubility at high temperatures and low solubility at low temperatures.
| Solvent System | Suitability for Removing 2-Methylbenzimidazole | Rationale & Notes |
| Water | Excellent | 2-Methylbenzimidazole is soluble in hot water but only slightly soluble in cold water.[1][6] This is an ideal and cost-effective choice if your product has opposing solubility. |
| Ethanol/Water | Very Good | Ethanol is a good solvent for many benzimidazole derivatives.[5] Adding water as an anti-solvent can effectively induce crystallization. |
| Toluene | Good | 2-Methylbenzimidazole can be crystallized from toluene.[6][7] This is a good option for less polar products. |
| Ethyl Acetate/Hexane | Good | A common and effective system for many organic compounds.[5][8] Dissolve in hot ethyl acetate and add hexane as the anti-solvent. |
| Dichloromethane | Poor (as single solvent) | 2-Methylbenzimidazole has some solubility in dichloromethane, making it less ideal for high-recovery recrystallization.[9] |
Experimental Protocol: Recrystallization
-
Dissolution: In a flask, add the crude product and a small amount of the chosen "good" solvent. Heat the mixture to boiling while stirring.
-
Saturation: Continue adding small portions of the hot solvent until the solid just dissolves.
-
Decolorization (if needed): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.[6][10]
-
Hot Filtration: Quickly filter the hot solution through a pre-heated funnel to remove the charcoal or any insoluble impurities.
-
Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature, then in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry thoroughly.
Q3: Acid-base extraction and recrystallization have failed to give me a pure product. What is the next step?
A3: When other methods fall short, especially with impurities that have very similar chemical properties to your product, column chromatography is the most powerful purification technique.[5][11][12]
Principle of Separation: Column chromatography separates compounds based on their differential adsorption to a stationary phase (e.g., silica gel) while being carried through by a mobile phase (solvent).[13][14] Less polar compounds typically travel faster down the column.
Considerations for Column Chromatography
-
Stationary Phase: Silica gel is the most common choice for benzimidazole derivatives.[11][12]
-
Mobile Phase (Eluent): A gradient of non-polar to more polar solvents is typically used. A common starting point is a mixture of hexane and ethyl acetate.[8][12] The polarity is gradually increased by increasing the proportion of ethyl acetate to elute the more polar compounds.
-
Monitoring: The separation is monitored by collecting fractions and analyzing them by TLC.
Experimental Protocol: Column Chromatography
-
Column Packing: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane) and carefully pack it into a chromatography column.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase (or a slightly more polar solvent if necessary) and adsorb it onto a small amount of silica gel. Carefully add this to the top of the packed column.
-
Elution: Begin eluting with a low-polarity solvent mixture (e.g., 9:1 Hexane:Ethyl Acetate).
-
Gradient: Gradually increase the polarity of the mobile phase (e.g., to 7:3, then 1:1 Hexane:Ethyl Acetate) to elute compounds with increasing polarity.
-
Fraction Collection: Collect the eluent in a series of test tubes.
-
Analysis: Spot each fraction on a TLC plate to identify which fractions contain your pure product.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure.
Caption: General workflow for purification by column chromatography.
References
-
2-Methylbenzimidazole. (n.d.). PubChem. Retrieved February 12, 2026, from [Link]
-
Synthesis and Characterization of Benzimidazole Derivatives for Antimicrobial Property. (2020). International Journal of Pharmaceutical Sciences and Medicine (IJPSM). Retrieved February 12, 2026, from [Link]
-
2-Methyl-1H-benzo[d]imidazole | CAS#:615-15-6. (n.d.). Chemsrc. Retrieved February 12, 2026, from [Link]
-
Synthesis And Characterization Of Novel Derivatives Of Benzeimidazole. (2025). IJCRT.org. Retrieved February 12, 2026, from [Link]
- Improved preparation and separated purification method of benzimidazole type proton pump inhibitors and precursor thereof. (2006). Google Patents.
-
Solubility of Benzimidazoles in Alcohols. (2007). ResearchGate. Retrieved February 12, 2026, from [Link]
-
2-Mercaptobenzimidazole. (n.d.). Solubility of Things. Retrieved February 12, 2026, from [Link]
-
Acid-Base Extraction. (n.d.). University of Colorado Boulder. Retrieved February 12, 2026, from [Link]
-
RESEARCH ON BENZIMIDAZOLE DERIVATIVES. (1963). DTIC. Retrieved February 12, 2026, from [Link]
-
Synthesis, characterization and in vitro, in vivo, in silico biological evaluations of substituted benzimidazole derivatives. (2021). PMC. Retrieved February 12, 2026, from [Link]
-
Heterogeneous Catalytic Synthesis of 2-Methylbenzimidazole from 2-Nitroaniline and Ethanol Over Mg Modified Cu-Pd/γ-Al2O3. (2018). MDPI. Retrieved February 12, 2026, from [Link]
-
Acid–base extraction. (n.d.). Wikipedia. Retrieved February 12, 2026, from [Link]
-
Cationic Micellar Precipitation for Simultaneous Preconcentration of Benzimidazole Anthelmintics in Milk Samples by High-Performance Liquid Chromatography. (2019). SciELO. Retrieved February 12, 2026, from [Link]
-
SYNTHETIC APPROACHES OF BENZIMIDAZOLE DERIVATIVES: A REVIEW. (2023). Rasayan Journal of Chemistry. Retrieved February 12, 2026, from [Link]
-
Separation of Benzimidazole on Newcrom R1 HPLC column. (n.d.). SIELC Technologies. Retrieved February 12, 2026, from [Link]
-
Solubility of Imidazoles, Benzimidazoles, and Phenylimidazoles in Dichloromethane, 1-Chlorobutane, Toluene, and 2-Nitrotoluene. (2005). ResearchGate. Retrieved February 12, 2026, from [Link]
- Preparation method of 2-methylbenzimidazole. (2012). Google Patents.
-
Synthesis of 2- Methyl benzimidazole. (2020). YouTube. Retrieved February 12, 2026, from [Link]
-
Solubility of (b) 1H-imidazole, ([) 2-methyl-1Himidazole, (2) benzimidazole, (9) 2-methylbenzimidazole, (/) 2-phenylimidazole, (O) 4,5-diphenylimidazole, or (4) 2,4,5triphenylimidazole in toluene; points are the experimental values. (n.d.). ResearchGate. Retrieved February 12, 2026, from [Link]
-
Concise on Some Biologically Important 2-Substituted Benzimidazole Derivatives. (2018). Journal of Drug Delivery and Therapeutics. Retrieved February 12, 2026, from [Link]
-
Optimizing Benzimidazole Extraction with Supported Liquid Membranes: A Chemometric Study of Influential Factors. (2008). African Journal of Biotechnology. Retrieved February 12, 2026, from [Link]
-
Benzimidazole. (n.d.). Wikipedia. Retrieved February 12, 2026, from [Link]
-
Acid base extraction. (2020). YouTube. Retrieved February 12, 2026, from [Link]
-
Solid-phase reactive chromatography (SPRC): a sustainable method for the synthesis of benzimidazol-diphenyl-2-imino-thiazolidine-4-ols (hemiaminals) which are active against lung cancer. (2021). RSC Publishing. Retrieved February 12, 2026, from [Link]
-
THE CHEMISTRY OF THE BENZIMIDAZOLES. (n.d.). University of Florida. Retrieved February 12, 2026, from [Link]
-
SYNTHESIS AND ANTIOXIDANT ACTIVITY OF THE 2-METHYL BENZIMIDAZOLE. (2016). Semantic Scholar. Retrieved February 12, 2026, from [Link]
-
Benzimidazole. (n.d.). Organic Syntheses Procedure. Retrieved February 12, 2026, from [Link]
-
Solid-phase reactive chromatography (SPRC): a sustainable method for the synthesis of benzimidazol-diphenyl-2-imino-thiazolidine. (2021). RSC Publishing. Retrieved February 12, 2026, from [Link]
-
Substituent and ring effects on enthalpies of formation: 2-methyl- and 2-ethylbenzimidazoles versus benzene- and imidazole-derivatives. (2007). ResearchGate. Retrieved February 12, 2026, from [Link]
-
Benzimidazole synthesis. (n.d.). Organic Chemistry Portal. Retrieved February 12, 2026, from [Link]
-
Synthesis of 2-Methylbenzimidazole in Continuous Flow: Mechanism of Cu–Pd/(K)γ-Al2O3-Catalyzed Deactivation and Regeneration. (2023). ACS Publications. Retrieved February 12, 2026, from [Link]
-
Classifying Separation Techniques. (2021). Chemistry LibreTexts. Retrieved February 12, 2026, from [Link]
-
Synthesis and Biological Evaluation of 2-methyl-1H- benzimidazole and 1H-benzimidazol-2-yl-methanol. (2016). Dhaka University Journal of Pharmaceutical Sciences. Retrieved February 12, 2026, from [Link]PS/article/view/28532)
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- 3. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 4. youtube.com [youtube.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. 2-Methylbenzimidazole | 615-15-6 [chemicalbook.com]
- 7. CN102827083A - Preparation method of 2-methylbenzimidazole - Google Patents [patents.google.com]
- 8. ijpsm.com [ijpsm.com]
- 9. researchgate.net [researchgate.net]
- 10. ijcrt.org [ijcrt.org]
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- 12. Synthesis, characterization and in vitro, in vivo, in silico biological evaluations of substituted benzimidazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Solid-phase reactive chromatography (SPRC): a sustainable method for the synthesis of benzimidazol-diphenyl-2-imino-thiazolidine-4-ols (hemiaminals) w ... - RSC Advances (RSC Publishing) DOI:10.1039/D0RA09082D [pubs.rsc.org]
- 14. pubs.rsc.org [pubs.rsc.org]
Technical Support Center: Hygroscopic Nature and Storage Stability of Benzimidazole Alcohols
Welcome to the technical support center for researchers, scientists, and drug development professionals working with benzimidazole alcohols. This guide provides in-depth, field-proven insights into the challenges posed by the hygroscopic nature of these compounds and offers robust strategies for ensuring their storage stability. Our goal is to move beyond simple instructions, explaining the causality behind experimental choices to empower you with a self-validating system for your critical work.
Part 1: Frequently Asked Questions (FAQs) - The Core Challenges
This section addresses the fundamental issues researchers face when handling benzimidazole alcohols.
Q1: My benzimidazole alcohol sample seems to gain weight and become clumpy. What is happening and why is this class of compounds susceptible?
A1: You are observing hygroscopicity, the inherent tendency of a substance to attract and absorb moisture from the atmosphere.[1][2] Benzimidazole alcohols are particularly prone to this for two primary chemical reasons:
-
The Benzimidazole Nucleus: The benzimidazole ring system contains two nitrogen atoms with available lone pairs of electrons. These sites can readily form hydrogen bonds with water molecules present in the air.
-
The Alcohol Functional Group: The hydroxyl (-OH) group is, by its nature, polar and an excellent hydrogen bond donor and acceptor. This feature significantly increases the molecule's affinity for water.
The combination of these structural features creates a molecule that actively draws water from the environment. This absorption leads to physical changes like clumping, caking, or even deliquescence (dissolving in the absorbed water), which can severely complicate handling and processing.[2][3]
Q2: Beyond the obvious physical changes, how can this moisture absorption concretely impact my experimental results?
A2: The consequences of uncontrolled moisture absorption are significant and can compromise the integrity of your research at multiple stages:
-
Inaccurate Weighing and Concentration Errors: As the compound absorbs moisture, its mass continuously changes, making it nearly impossible to obtain an accurate weight.[1] This directly leads to errors in preparing stock solutions and calculating molar concentrations, which invalidates subsequent assays (e.g., bioassays, kinetic studies).
-
Chemical Degradation: Water is not an inert bystander; it is a reactive nucleophile. Its presence can initiate or accelerate degradation pathways, most commonly hydrolysis. For benzimidazole alcohols, this could involve reactions catalyzed by the presence of water, leading to the formation of impurities and a decrease in the potency of the active pharmaceutical ingredient (API).[1][4]
-
Altered Physical Properties: Moisture can change a compound's dissolution rate, which is a critical parameter in drug development and formulation.[3] It can also induce changes in the solid-state form (polymorphism), affecting bioavailability and stability.
Part 2: Troubleshooting Guide - From Problem to Solution
Encountering issues is a common part of research. This guide provides a systematic way to diagnose and resolve common problems associated with benzimidazole alcohols.
| Observed Problem | Probable Cause(s) | Recommended Actions & Rationale |
| Inconsistent analytical results (e.g., HPLC, NMR). | 1. Inaccurate initial weighing due to ongoing moisture absorption.2. Degradation of the compound in solution or solid state. | 1. Implement a controlled weighing protocol: Use a low-humidity environment like a glove box or a balance with a draft shield. Work quickly and use a "weighing by difference" technique.[1] This minimizes exposure to ambient humidity.2. Assess water content: Use Karl Fischer titration to quantify the water content of your solid sample before weighing.[5] Correct your sample weight for the water content to calculate the true concentration.3. Prepare solutions fresh: Prepare stock solutions immediately before use from properly stored, dry material.[1] |
| Solid material appears "wet," clumpy, or has formed a solid mass ("bricked"). | Prolonged or repeated exposure to ambient humidity during storage or handling.[2] | 1. Dry the material: If the compound is thermally stable, dry it under vacuum at an appropriate temperature (consult the Safety Data Sheet - SDS).[6]2. Use fresh stock: If thermal stability is a concern or the material is severely compromised, it is best to use a fresh, unopened container.3. Improve storage: Immediately transfer the dried material or new stock to a desiccator containing an active desiccant (e.g., silica gel, molecular sieves) or a dry, inert gas cabinet.[3] |
| Difficulty achieving a stable reading on the analytical balance. | The compound is actively absorbing moisture from the air during the weighing process. | 1. Reduce exposure time: Have all tools and vials ready before opening the main container. Minimize the opening size and reseal immediately.[6]2. Control the environment: If available, perform all weighing inside a glove box with a dry nitrogen or argon atmosphere. This is the gold standard for highly hygroscopic materials.[7] |
| Appearance of new impurity peaks in the HPLC chromatogram over time. | Chemical degradation, likely hydrolysis or oxidation, accelerated by the presence of absorbed water. | 1. Confirm water content: Correlate the appearance of impurities with the water content of the stored sample using Karl Fischer titration.[4]2. Perform forced degradation studies: Subject the compound to stress conditions (acid, base, peroxide, heat, light) to identify potential degradation products. This is a core component of developing a stability-indicating method.[8][9]3. Optimize storage conditions: Based on stability data, store the compound under the most protective conditions (e.g., refrigerated or frozen, under inert gas, protected from light). A comprehensive study showed that storage at -20 °C or -80 °C is often optimal for benzimidazole stability.[10] |
Part 3: Key Experimental Protocols & Workflows
Adhering to validated protocols is essential for generating reproducible and reliable data.
Workflow for Handling a New Hygroscopic Benzimidazole Alcohol
This workflow ensures that the integrity of a new compound is maintained from receipt through to experimental use.
Caption: Initial handling workflow for hygroscopic compounds.
Protocol 1: Water Content Determination by Karl Fischer (KF) Titration
Karl Fischer titration is the gold standard for accurately determining water content in pharmaceutical substances due to its precision and specificity to water.[5][11][12] It is based on a stoichiometric reaction between iodine and water.
Objective: To quantify the percentage of water (w/w) in a benzimidazole alcohol sample.
Materials:
-
Karl Fischer Titrator (volumetric or coulometric)
-
KF reagent (e.g., Hydranal™-Composite 5)
-
Anhydrous methanol
-
Water standard (e.g., Hydranal™-Water Standard 1.0)
-
Airtight glass syringe and needle
-
Analytical balance
Methodology:
-
System Preparation:
-
Fill the KF titrator burette with the KF reagent.
-
Add fresh, anhydrous methanol to the titration vessel to a level that immerses the electrode.
-
Run a "pre-titration" to neutralize any residual moisture in the solvent until a stable, dry endpoint is reached. The vessel is now prepared.[11]
-
-
Titer Determination (Reagent Standardization):
-
Accurately weigh a specific amount of the water standard (or inject a precise volume) into the conditioned titration vessel.
-
Start the titration. The instrument will dispense the KF reagent until all the water has reacted and the endpoint is reached.
-
The titer (F), in mg of water per mL of reagent, is calculated automatically. For sodium tartrate dihydrate, a common solid standard, the factor is F = (Weight of standard in mg * 0.1566) / Volume of reagent in mL.[11]
-
Perform this in triplicate and use the average value. The RSD should be <1%.
-
-
Sample Analysis:
-
Working quickly to minimize atmospheric exposure, accurately weigh a suitable amount of the benzimidazole alcohol sample.[13]
-
Immediately transfer the sample into the conditioned titration vessel.
-
Seal the vessel and begin stirring to dissolve the sample.
-
Start the titration and record the volume of KF reagent consumed (V).
-
-
Calculation:
-
The percentage of water in the sample is calculated using the formula: % Water (w/w) = [(V × F) / (Weight of sample in mg)] × 100
-
Where:
-
V = Volume of KF reagent consumed by the sample (mL)
-
F = Titer of the KF reagent (mg/mL)
-
-
Protocol 2: Developing a Stability-Indicating HPLC Method
A stability-indicating method is an analytical procedure that can accurately quantify the active ingredient without interference from any degradation products, impurities, or excipients.[9][14]
Objective: To develop an RP-HPLC method to separate and quantify the parent benzimidazole alcohol from its potential degradation products.
Methodology Framework:
-
Initial Method Development:
-
Column Selection: Start with a standard C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase Selection: A common starting point is a gradient elution with Acetonitrile and a buffered aqueous phase (e.g., 0.1% formic acid or ammonium acetate buffer). Benzimidazole compounds are often well-retained and resolved using these conditions.[8][15]
-
Detection: Use a photodiode array (PDA) detector to monitor at multiple wavelengths. This helps in identifying peak purity and selecting the optimal wavelength for quantification.
-
-
Forced Degradation (Stress Testing):
-
The goal is to intentionally degrade the drug to produce the likely degradation products.[8][9]
-
Expose the benzimidazole alcohol (in solution and as a solid) to the following conditions as recommended by ICH guidelines:
-
Acid Hydrolysis: 0.1 M HCl at 60 °C
-
Base Hydrolysis: 0.1 M NaOH at 60 °C
-
Oxidation: 3% H₂O₂ at room temperature
-
Thermal: 80 °C (solid and solution)
-
Photolytic: Expose to UV/Vis light (e.g., 1.2 million lux hours and 200 watt hours/m²)
-
-
Analyze the stressed samples at various time points. The goal is to achieve 5-20% degradation of the main peak.
-
-
Method Optimization:
-
Inject the stressed samples into the HPLC system.
-
Optimize the gradient, flow rate, and mobile phase pH to achieve baseline separation between the parent peak and all degradation product peaks.
-
Peak Purity Analysis: Use the PDA detector to assess the peak purity of the parent compound in the presence of its degradants. The purity angle should be less than the purity threshold.
-
-
Validation:
-
Once the method is optimized, validate it according to ICH guidelines for parameters including:
-
Specificity: The ability to resolve the analyte from degradants.
-
Linearity: Across a range of concentrations.
-
Accuracy: Recovery of spiked samples.
-
Precision: Repeatability and intermediate precision.
-
Robustness: Small, deliberate changes in method parameters (e.g., pH, flow rate).[16]
-
-
Troubleshooting Out-of-Specification Stability Results
Caption: Decision tree for investigating stability failures.
References
-
Moisture determination in hygroscopic drug substances by near infrared spectroscopy. (n.d.). PubMed. [Link]
-
Improved Water Content Analysis in Pharmaceuticals with HSGC. (n.d.). Chromatography Today. [Link]
-
Comprehensive stability study of benzimidazole drug residues in standard solution, muscle and milk. (2023). PubMed. [Link]
-
Water Content Determination by Karl Fischer. (2011). Pharmaguideline. [Link]
-
A Systematic Method Development Strategy for Water Determinations in Drug Substance Using Karl Fischer Titrations. (2010). American Pharmaceutical Review. [Link]
-
KF titration in pharmaceuticals. (n.d.). News-Medical.Net. [Link]
-
Protecting Pharmaceuticals from Humidity's Wrath. (n.d.). SMT Dry Cabinets. [Link]
-
Moisture Analysis in the Pharmaceutical Industry. (2019). AZoM. [Link]
-
Stability indicating RP-HPLC method for the determination of flubendazole in pharmaceutical dosage forms. (n.d.). RSC Publishing. [Link]
-
Photodegradation Pattern of Benzimidazole Anthelmintics. (n.d.). ResearchGate. [Link]
-
Karl Fischer Moisture Analysis. (n.d.). Pacific BioLabs. [Link]
-
What are recommended packaging conditions for highly hygroscopic APIs? (2013). ResearchGate. [Link]
-
Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. (n.d.). PMC. [Link]
-
5 Tips to Help Process Dry Hygroscopic Resins. (n.d.). Asaclean Purging Compounds. [Link]
-
How do you handle hygroscopic solutes in the lab? (n.d.). TutorChase. [Link]
-
The Karl Fischer Titration of Water. (n.d.). ResearchGate. [Link]
-
Maintaining Humidity-Controlled Storage for Hygroscopic Products. (n.d.). Pharma GMP. [Link]
-
Stability indicating RP-HPLC method for the determination of flubendazole in pharmaceutical dosage forms. (2014). RSC Publishing. [Link]
-
Hygroscopic: What it Means, What You Need to Know. (n.d.). CORECHEM Inc. [Link]
-
Techniques for Handling Air- and Moisture-Sensitive Compounds. (2014). Wipf Group - University of Pittsburgh. [Link]
-
Photo- and Thermal-Stability Studies on Benzimidazole Anthelmintics by HPLC and GC-MS. (n.d.). J-STAGE. [Link]
-
Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. (n.d.). LCGC International. [Link]
-
Development and Validation of Stability-indicating HPLC Method for Simultaneous Estimation of Cefixime and Linezolid. (n.d.). PMC - NIH. [Link]
-
"Validated stability-indicating HPLC method for simultaneous estimation of Ofloxacin and Satranidazole from pharmaceutical dos. (n.d.). ResearchGate. [Link]
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Validation & Comparative
A Senior Application Scientist's Guide to the 1H NMR Spectral Analysis of 3-(2-methyl-1H-1,3-benzodiazol-1-yl)propan-1-ol
Introduction: The Imperative of Structural Verification in Drug Discovery
In the landscape of modern drug development, the benzimidazole scaffold stands out as a "privileged structure" due to its presence in a multitude of pharmacologically active compounds, exhibiting antimicrobial, antiviral, and antitumor properties.[1][2] The synthesis of novel benzimidazole derivatives, such as 3-(2-methyl-1H-1,3-benzodiazol-1-yl)propan-1-ol, is a cornerstone of medicinal chemistry. However, synthesis is merely the first step; unambiguous structural characterization is paramount to ensure that the molecule synthesized is indeed the molecule intended.
Among the arsenal of analytical techniques available, ¹H Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful and definitive tool for the structural elucidation of organic molecules in solution.[1] It provides a detailed "fingerprint" of the molecule, offering rich information about the number of distinct proton environments, their electronic surroundings, and their spatial relationships through spin-spin coupling. This guide provides an in-depth analysis of the ¹H NMR spectrum of 3-(2-methyl-1H-1,3-benzodiazol-1-yl)propan-1-ol, contextualizes its data against other spectroscopic methods, and presents a robust protocol for acquiring high-quality spectra.
Molecular Structure and Proton Environments
To interpret the ¹H NMR spectrum, we must first dissect the molecule into its constituent proton environments. Each chemically non-equivalent proton or group of protons will give rise to a distinct signal.[3] The structure of 3-(2-methyl-1H-1,3-benzodiazol-1-yl)propan-1-ol possesses several unique proton sets, which are labeled in the diagram below for clarity.
Caption: Labeled structure of the target molecule.
Anticipated ¹H NMR Spectral Data: A Predictive Analysis
Based on established principles of chemical shifts and spin-spin coupling, we can predict the features of the ¹H NMR spectrum. The electronic environment heavily influences a proton's resonance frequency (chemical shift, δ), with electronegative atoms and aromatic rings causing a "deshielding" effect, shifting signals downfield (to a higher ppm value).[4][5]
1. Aromatic Protons (Ha, Hb, Hc, Hd):
-
Chemical Shift (δ): Protons on the benzene ring of the benzimidazole core are expected to resonate in the aromatic region, typically between 7.0 and 8.3 ppm.[1] The exact positions will vary based on their proximity to the fused imidazole ring.
-
Splitting: These protons will exhibit complex splitting patterns (multiplets) due to coupling with their neighbors. For instance, Ha will likely appear as a doublet of doublets, being coupled to both Hb and Hc (though the latter is a weaker, 4-bond coupling).
2. Methyl Protons (He):
-
Chemical Shift (δ): The methyl group at the C2 position is attached to an sp² carbon of the imidazole ring. It will appear as a sharp singlet, typically in the range of 2.5-2.7 ppm.[6]
-
Splitting: As there are no adjacent protons, this signal will be a singlet.
-
Integration: The integral for this peak will correspond to 3 protons.
3. Propanol Chain Protons (Hf, Hg, Hh):
-
N-CH₂ Protons (Hf): These protons are directly attached to a nitrogen atom of the aromatic system. This causes significant deshielding, and their signal is expected to appear as a triplet around 4.2-4.5 ppm.
-
O-CH₂ Protons (Hh): These protons are adjacent to the highly electronegative oxygen atom. They will be deshielded and should appear as a triplet around 3.5-3.8 ppm.[7][8]
-
Central CH₂ Protons (Hg): This methylene group is flanked by two other CH₂ groups. Being further from the heteroatoms, it is the most shielded of the chain protons and will appear further upfield as a multiplet (specifically, a quintet or pentet) around 2.0-2.3 ppm.
-
Integration: Each of these signals (Hf, Hg, Hh) will integrate to 2 protons.
4. Hydroxyl Proton (Hi):
-
Chemical Shift (δ): The chemical shift of the alcohol proton is highly variable and depends on concentration, temperature, and solvent. It often appears as a broad singlet and can range from 2.0 to 5.0 ppm or even wider.[7]
-
Splitting: Due to rapid chemical exchange with other trace acidic protons (like water), this proton often does not couple with the adjacent CH₂ group and appears as a broad singlet.[7] This can be confirmed by a D₂O exchange experiment, where the OH peak disappears.
-
Integration: This signal will integrate to 1 proton.
Summary of Predicted ¹H NMR Data
| Proton Label | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration | Rationale for Shift and Splitting |
| Ha, Hb, Hc, Hd | 7.0 - 8.3 | Multiplets (m) | 4H | Protons are part of an aromatic system, leading to significant deshielding. Complex splitting arises from coupling with adjacent aromatic protons. |
| He | 2.5 - 2.7 | Singlet (s) | 3H | Methyl group attached to the C2 position of the benzimidazole ring. No adjacent protons for coupling. |
| Hf | 4.2 - 4.5 | Triplet (t) | 2H | Methylene group bonded to the benzimidazole nitrogen, causing strong deshielding. Coupled to the two Hg protons. |
| Hg | 2.0 - 2.3 | Quintet (quin) | 2H | Central methylene group, shielded relative to Hf and Hh. Coupled to both Hf (2 protons) and Hh (2 protons), resulting in a quintet (n+1 = 4+1 = 5). |
| Hh | 3.5 - 3.8 | Triplet (t) | 2H | Methylene group bonded to the hydroxyl oxygen, causing deshielding. Coupled to the two Hg protons. |
| Hi | 2.0 - 5.0 (variable) | Broad Singlet (br s) | 1H | Hydroxyl proton. Chemical shift is variable and signal is often broadened due to chemical exchange. |
Experimental Protocol: Acquiring a High-Resolution ¹H NMR Spectrum
The trustworthiness of NMR data hinges on a meticulously executed experimental protocol. The following steps outline a self-validating system for obtaining a publication-quality spectrum.
Caption: Standard workflow for NMR data acquisition.
Step-by-Step Methodology:
-
Sample Preparation:
-
Weigh approximately 5-10 mg of the purified 3-(2-methyl-1H-1,3-benzodiazol-1-yl)propan-1-ol. Causality: This mass provides sufficient concentration for a good signal-to-noise ratio without causing line broadening due to saturation.
-
Dissolve the sample in 0.6-0.7 mL of a deuterated solvent, such as DMSO-d₆ or CDCl₃, inside a clean NMR tube. Causality: Deuterated solvents are used because they are "invisible" in ¹H NMR. DMSO-d₆ is particularly useful as it slows the exchange rate of the -OH proton, sometimes allowing its coupling to the adjacent CH₂ to be resolved.
-
Add a small drop of Tetramethylsilane (TMS) as an internal standard. Causality: TMS is chemically inert and its protons are highly shielded, providing a sharp singlet at a defined 0.0 ppm for accurate calibration of the chemical shift axis.[3][7]
-
-
Instrumental Setup & Calibration:
-
Insert the sample into the NMR spectrometer.
-
Lock the field onto the deuterium signal from the solvent. Causality: The lock signal compensates for any magnetic field drift over time, ensuring spectral stability.
-
Tune and match the probe for the ¹H frequency. Causality: This maximizes the efficiency of radiofrequency pulse transmission and signal detection.
-
Shim the magnetic field. This is an iterative process to optimize the field homogeneity across the sample volume. Causality: A homogeneous field is critical for achieving sharp, symmetrical peaks and high resolution, which is necessary to resolve fine splitting patterns.
-
-
Data Acquisition:
-
A standard one-pulse experiment is typically sufficient. Set the spectral width to cover the expected range of proton signals (e.g., -1 to 13 ppm).
-
Set an appropriate acquisition time (e.g., 2-4 seconds) and a relaxation delay (e.g., 1-5 seconds). Causality: These parameters ensure that the magnetization has sufficiently relaxed between pulses, allowing for accurate quantitative integration.
-
Acquire a number of scans (e.g., 8 or 16) and average them. Causality: Signal averaging increases the signal-to-noise ratio, making weak signals more apparent.
-
-
Data Processing:
-
Apply a Fourier Transform to convert the time-domain signal (FID) into the frequency-domain spectrum.
-
Carefully phase the spectrum to ensure all peaks are in the positive absorptive mode with a flat baseline.
-
Calibrate the spectrum by setting the TMS peak to exactly 0.00 ppm.
-
Integrate all signals and normalize the values to obtain the relative ratio of protons for each signal.
-
Comparative Analysis with Alternative Spectroscopic Techniques
While ¹H NMR is a powerhouse for structural analysis, a multi-technique approach provides the most robust and irrefutable characterization. Each technique offers a unique piece of the molecular puzzle.
| Technique | Information Provided for this Molecule | Strengths | Limitations |
| ¹H NMR | - Number of proton environments- Electronic environment of protons- Proton connectivity (J-coupling)- Relative number of protons (integration) | Provides detailed structural and connectivity information, often allowing for complete structural assignment from a single spectrum. | Can have overlapping signals in complex regions (e.g., aromatic). Variable peaks (-OH) can complicate interpretation. |
| ¹³C NMR | - Number of unique carbon environments- Hybridization of carbon atoms (sp³, sp², sp) | Directly probes the carbon skeleton.[9] Complements ¹H NMR by confirming the number of carbons. Typically has less signal overlap than ¹H NMR. | Low natural abundance of ¹³C results in lower sensitivity, requiring more sample or longer acquisition times. Does not typically show C-C coupling. |
| Mass Spectrometry (MS) | - Molecular weight (from the molecular ion peak)- Molecular formula (with high-resolution MS)- Structural fragments (from fragmentation pattern) | Extremely sensitive, requiring very little sample. Provides the definitive molecular weight, which is a critical piece of data. | Is a "destructive" technique. Isomer differentiation can be difficult without tandem MS (MS/MS). Provides limited connectivity information. |
| Infrared (IR) Spectroscopy | - Presence of key functional groups: - O-H stretch (broad, ~3300 cm⁻¹) - C-H stretches (aromatic & aliphatic) - C=C and C=N stretches (~1500-1600 cm⁻¹) | Fast, simple, and non-destructive. Excellent for quickly confirming the presence or absence of key functional groups. | Provides little to no information about the overall molecular skeleton or connectivity. The "fingerprint region" can be complex and difficult to interpret fully. |
This comparison illustrates that while ¹H NMR provides the most detailed map of the molecule's proton framework, techniques like ¹³C NMR, MS, and IR provide orthogonal and confirmatory data that, when combined, leave no doubt as to the molecule's identity and purity.
Conclusion
The ¹H NMR spectral analysis of 3-(2-methyl-1H-1,3-benzodiazol-1-yl)propan-1-ol is a clear demonstration of the technique's power in modern chemical research. Through a systematic interpretation of chemical shifts, splitting patterns, and integration, a detailed and unambiguous picture of the molecular structure can be constructed. The predicted spectrum, with its distinct signals for the aromatic, methyl, and propanol chain protons, serves as a reliable template for verifying the successful synthesis of this target compound. When this detailed ¹H NMR data is supported by complementary techniques such as ¹³C NMR, Mass Spectrometry, and IR Spectroscopy, researchers can have the utmost confidence in their findings, a critical requirement for advancing compounds in the drug development pipeline.
References
- BenchChem. (n.d.). Application Note: Characterization of Benzimidazole Derivatives Using ¹H NMR Spectroscopy.
- El Kihel, A., et al. (2008). 1 H and 13 C NMR spectra of condensed benzimidazole and imidazobenzodiazepines. Magnetic Resonance in Chemistry.
- Claramunt, R. M., et al. (2014). An experimental and theoretical NMR study of NH-benzimidazoles in solution and in the solid state: proton transfer and tautomerism. Magnetic Resonance in Chemistry, 52(10), 637-646.
- Doc Brown's Chemistry. (n.d.). propan-1-ol low high resolution H-1 proton nmr spectrum of analysis interpretation.
- Lee, C. K., & Lee, I.-S. H. (2008). NMR STUDIES OF 2-ARYL DERIVATIVES OF BENZIMIDAZOLE, BENZIMIDAZOLIUM ION, AND BENZIMIDAZOLINE. Journal of the Korean Chemical Society, 36(5), 793-801.
- Royal Society of Chemistry. (n.d.). Dalton Transactions Supplementary Information.
- ChemicalBook. (n.d.). Benzimidazole(51-17-2) 1H NMR spectrum.
- ResearchGate. (n.d.). The NMR interpretations of some heterocyclic compounds which are...
- ResearchGate. (n.d.). (PDF) An experimental and theoretical NMR study of NH-benzimidazoles in solution and in the solid state: proton transfer and tautomerism.
- YouTube. (2023, April 21). Propanol's H-NMR Spectra: 4 Peaks Explained.
- ChemicalBook. (n.d.). 1-Propanol(71-23-8) 1H NMR spectrum.
- Royal Society of Chemistry. (n.d.). SUPPLEMENTARY INFORMATION.
- Modgraph. (n.d.). 1H chemical shifts in NMR, part 18 1. Ring currents and π-electron effects in hetero-aromatics.
- KPU Pressbooks. (n.d.). 6.6 ¹H NMR Spectra and Interpretation (Part I) – Organic Chemistry I.
- Minnesota State University Moorhead. (n.d.). Short Summary of 1H-NMR Interpretation.
- Royal Society of Chemistry. (2015). Expedient synthesis of benzimidazoles using amides - Supplementary Information.
- Doc Brown's Chemistry. (n.d.). Carbon-13 NMR spectrum of propan-1-ol.
Sources
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A Comparative Guide to the C13 NMR Chemical Shifts of 1-(3-hydroxypropyl)-2-methylbenzimidazole
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth analysis of the ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts for 1-(3-hydroxypropyl)-2-methylbenzimidazole, a heterocyclic compound of interest in medicinal chemistry. Due to the limited availability of direct experimental spectra for this specific molecule in publicly accessible databases, this guide leverages predictive models and comparative analysis with structurally related compounds to offer a reliable reference for its characterization.
Introduction
1-(3-hydroxypropyl)-2-methylbenzimidazole belongs to the benzimidazole family, a class of heterocyclic compounds renowned for their diverse pharmacological activities, including antimicrobial, antiviral, and antitumor properties.[1][2] Accurate characterization of these molecules is paramount for drug discovery and development, and ¹³C NMR spectroscopy is an indispensable tool for structural elucidation. This guide aims to provide a detailed understanding of the ¹³C NMR spectrum of 1-(3-hydroxypropyl)-2-methylbenzimidazole by comparing predicted data with experimental data of the parent compound, 2-methylbenzimidazole.
Predicted ¹³C NMR Chemical Shifts
To provide a baseline for the ¹³C NMR spectrum of 1-(3-hydroxypropyl)-2-methylbenzimidazole, a prediction was performed using established computational methods.[3][4][5][6][7] The predicted chemical shifts (in ppm) in deuterated chloroform (CDCl₃) are presented in the table below.
| Carbon Atom | Predicted Chemical Shift (ppm) |
| C2 | 152.5 |
| C3a | 142.0 |
| C7a | 135.8 |
| C4 | 119.5 |
| C5 | 122.0 |
| C6 | 122.3 |
| C7 | 109.5 |
| C1' | 42.1 |
| C2' | 30.5 |
| C3' | 58.9 |
| 2-CH₃ | 13.8 |
Comparative Analysis with 2-Methylbenzimidazole
A comparative analysis with the experimentally determined ¹³C NMR spectrum of 2-methylbenzimidazole provides valuable insights into the substituent effects of the 1-(3-hydroxypropyl) group. The experimental chemical shifts for 2-methylbenzimidazole in CDCl₃ are as follows:
| Carbon Atom | Experimental Chemical Shift (ppm) |
| C2 | 151.7 |
| C3a, C7a | 138.6 |
| C4, C7 | 114.6 |
| C5, C6 | 122.1 |
| 2-CH₃ | 14.9 |
Note: In 2-methylbenzimidazole, rapid tautomeric exchange on the NMR timescale results in the equivalence of C3a/C7a, C4/C7, and C5/C6, leading to fewer signals in the spectrum.[8][9]
Key Observations and Rationale:
-
C2 (Imidazole Carbon): The chemical shift of C2 is predicted to be slightly downfield (152.5 ppm) in the N-substituted derivative compared to the parent compound (151.7 ppm). This is a typical effect of N-alkylation in benzimidazoles.
-
Aromatic Carbons (C3a-C7a): The introduction of the 3-hydroxypropyl group at the N1 position breaks the symmetry of the benzimidazole ring. This results in distinct signals for C3a and C7a, as well as for C4, C5, C6, and C7. The predicted shifts show a general deshielding of the carbon atoms in the vicinity of the substitution.
-
Alkyl Chain Carbons (C1', C2', C3'):
-
The methylene carbon attached to the nitrogen (C1') is expected around 42.1 ppm.
-
The central methylene carbon (C2') is predicted at approximately 30.5 ppm.
-
The terminal methylene carbon bearing the hydroxyl group (C3') is significantly deshielded to around 58.9 ppm due to the electronegativity of the oxygen atom.[10] This is a characteristic chemical shift for a carbon atom in a primary alcohol.
-
-
Methyl Carbon (2-CH₃): The chemical shift of the methyl group at the C2 position is predicted to be slightly shielded (13.8 ppm) compared to the parent compound (14.9 ppm).
Experimental Protocol for ¹³C NMR Acquisition
For researchers aiming to acquire experimental data, the following protocol outlines a standard procedure for obtaining a ¹³C NMR spectrum.
Sample Preparation:
-
Dissolve approximately 10-20 mg of 1-(3-hydroxypropyl)-2-methylbenzimidazole in 0.6-0.7 mL of deuterated chloroform (CDCl₃).
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).
-
Transfer the solution to a 5 mm NMR tube.
Spectrometer Setup and Data Acquisition:
-
The ¹³C NMR spectrum should be recorded on a spectrometer operating at a frequency of, for example, 100 MHz.
-
A standard pulse program for a proton-decoupled ¹³C NMR experiment should be used.
-
Typical acquisition parameters would include a spectral width of ~250 ppm, a relaxation delay of 2 seconds, and an acquisition time of 1-2 seconds.
-
The number of scans can be adjusted to achieve an adequate signal-to-noise ratio, typically ranging from a few hundred to several thousand scans.
Data Processing:
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase correct the resulting spectrum.
-
Reference the spectrum to the TMS signal at 0.00 ppm.
Molecular Structure and Atom Numbering
The following diagram illustrates the molecular structure of 1-(3-hydroxypropyl)-2-methylbenzimidazole with the IUPAC numbering convention used for the assignment of the ¹³C NMR chemical shifts.
Figure 1. Molecular structure and atom numbering of 1-(3-hydroxypropyl)-2-methylbenzimidazole.
Conclusion
This guide provides a comprehensive overview of the ¹³C NMR chemical shifts for 1-(3-hydroxypropyl)-2-methylbenzimidazole based on predictive modeling and comparative analysis with the parent 2-methylbenzimidazole. The provided data and interpretations serve as a valuable resource for the structural verification and characterization of this and related compounds in research and development settings. The outlined experimental protocol offers a standardized approach for obtaining empirical data to further validate and refine these findings.
References
-
CASPRE - 13C NMR Predictor. (n.d.). Retrieved from [Link]
-
NMR Predictor | Chemaxon Docs. (n.d.). Retrieved from [Link]
-
NMR Prediction | 1H, 13C, 15N, 19F, 31P NMR Predictor | ACD/Labs. (n.d.). Retrieved from [Link]
- Supplementary Information. (n.d.).
-
Predict 13C carbon NMR spectra - NMRDB.org. (n.d.). Retrieved from [Link]
-
2-Methyl-1H-benzimidazole - Optional[13C NMR] - Chemical Shifts - SpectraBase. (n.d.). Retrieved from [Link]
-
2-Methyl-1H-benzimidazole - Optional[13C NMR] - Chemical Shifts - SpectraBase. (n.d.). Retrieved from [Link]
-
13C-NMR Chemical Shifts in 1,3-Benzazoles as a Tautomeric Ratio Criterion - PMC. (n.d.). Retrieved from [Link]
- 1H and 13C NMR spectra of condensed benzimidazole and imidazobenzodiazepines. (n.d.).
-
Expedient synthesis of benzimidazoles using amides - The Royal Society of Chemistry. (n.d.). Retrieved from [Link]
-
13C NMR predictor - virtual Chemistry 3D. (n.d.). Retrieved from [Link]
- Synthesis, Characterization and Structural elucidation of some di-substituted 2-(α-hydroxy benzyl) Bezimidazole derivatives. (n.d.).
-
An experimental and theoretical NMR study of NH-benzimidazoles in solution and in the solid state: proton transfer and tautomerism - PMC. (n.d.). Retrieved from [Link]
-
Calculated and experimental 13C chemical shifts of the imidazole and substituent parts. (n.d.). Retrieved from [Link]
-
Interpreting C-13 NMR Spectra - Chemistry LibreTexts. (2023, January 29). Retrieved from [Link]
-
Synthesis and Characterization of Benzimidazole Derivatives for Antimicrobial Property - International Journal of Pharmaceutical Sciences and Medicine (IJPSM). (n.d.). Retrieved from [Link]
-
The molecular and crystal structures of 2-(3-hydroxypropyl)benzimidazole and its nitrate salt - PMC. (n.d.). Retrieved from [Link]
-
Synthesis, characterization and in vitro, in vivo, in silico biological evaluations of substituted benzimidazole derivatives - PMC. (n.d.). Retrieved from [Link]
-
Chemical Synthesis and Hemi-Synthesis of Novel Benzimidazole Derivatives Using Microwave-Assisted Process: Chemical Characterization, Bioactivities and Molecular Docking - MDPI. (n.d.). Retrieved from [Link]
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Comparative Guide: FTIR Characterization of 3-(2-methyl-1H-1,3-benzodiazol-1-yl)propan-1-ol
Topic: FTIR characteristic peaks of 3-(2-methyl-1H-1,3-benzodiazol-1-yl)propan-1-ol Content Type: Publish Comparison Guides. Audience: Researchers, scientists, and drug development professionals.
Executive Summary & Application Scope
This guide provides an in-depth spectral analysis of 3-(2-methyl-1H-1,3-benzodiazol-1-yl)propan-1-ol (hereafter referred to as MB-PrOH ). This compound is a critical intermediate in the synthesis of bioactive benzimidazole derivatives, often serving as a scaffold for antihistamines, antifungal agents, and kinase inhibitors.
The primary challenge in characterizing MB-PrOH lies in distinguishing it from its precursor, 2-methylbenzimidazole (2-MB) , and identifying the successful N-alkylation versus O-alkylation side reactions. This guide compares the FTIR spectral fingerprint of MB-PrOH against 2-MB, establishing a self-validating protocol for confirming reaction completion and product purity.
Structural Dynamics & Vibrational Logic
To interpret the FTIR spectrum accurately, one must understand the structural transition from the precursor to the product. The synthesis involves the substitution of the acidic N-H proton on the imidazole ring with a 3-hydroxypropyl chain.
Mechanistic Spectral Shift Diagram
The following diagram illustrates the correlation between chemical structural changes and expected spectral shifts.
Figure 1: Vibrational logic flow demonstrating the disappearance of the imidazole N-H and the emergence of alcohol-associated bands upon synthesis.
Comparative Spectral Analysis
The table below contrasts the product (MB-PrOH) with its primary alternative/precursor (2-MB). This comparison is essential for reaction monitoring.
Table 1: Critical Peak Assignments & Comparison
| Functional Group | Vibration Mode | Precursor: 2-Methylbenzimidazole (cm⁻¹) | Product: MB-PrOH (cm⁻¹) | Diagnostic Note |
| O-H (Alcohol) | Stretching ( | Absent | 3200 – 3400 (Broad) | The most distinct indicator of the propanol chain addition. Broadening indicates H-bonding. |
| N-H (Imidazole) | Stretching ( | 2600 – 3120 (Broad/Multi) | Absent | Disappearance confirms N-alkylation. Precursor N-H often shows broad "fermi resonance" bands. |
| C-H (Aromatic) | Stretching ( | 3030 – 3060 | 3030 – 3060 | Remains relatively unchanged; serves as an internal reference. |
| C-H (Aliphatic) | Stretching ( | ~2920 (Weak, Methyl only) | 2850 – 2960 (Medium) | Intensity increases significantly due to the addition of the propyl (-CH₂-CH₂-CH₂-) chain. |
| C=N (Imidazole) | Stretching ( | 1620 – 1624 | 1610 – 1620 | Slight shift may occur due to electronic changes at N1, but position is conserved. |
| C-O (Primary Alcohol) | Stretching ( | Absent | 1050 – 1080 | Strong, sharp peak confirming the presence of the terminal -OH group. |
| C-N (Aromatic) | Stretching ( | 1450 – 1470 | 1460 – 1480 | Characteristic of the benzimidazole ring system. |
| Benzene Ring | Skeletal | 740 – 750 (Ortho-sub) | 740 – 760 | Out-of-plane bending typical for 1,2-disubstituted benzene rings. |
Technical Insight: In the precursor (2-MB), the N-H stretch is often observed as a very broad series of bands extending from 3200 down to 2500 cm⁻¹ in the solid state due to strong intermolecular hydrogen bonding. In the product (MB-PrOH), this is replaced by a cleaner, albeit still broad, O-H stretch centered higher (approx. 3300 cm⁻¹).
Experimental Protocol: Validated Characterization Workflow
To ensure reproducibility and minimize artifacts (such as water contamination mimicking the O-H peak), the following protocol should be strictly followed.
Method A: KBr Pellet (Gold Standard for Resolution)
Best for: resolving fine fingerprint details (600–1400 cm⁻¹).
-
Sample Prep: Dry the MB-PrOH sample in a vacuum desiccator over P₂O₅ for 24 hours to remove surface moisture.
-
Grinding: Mix 2 mg of sample with 200 mg of spectroscopic-grade KBr. Grind in an agate mortar until a fine, uniform powder is achieved (particle size < 2 µm to avoid scattering).
-
Compression: Press at 10 tons for 2 minutes to form a transparent pellet.
-
Acquisition: Scan from 4000 to 400 cm⁻¹; Resolution: 4 cm⁻¹; Scans: 32.
Method B: ATR (Attenuated Total Reflectance)
Best for: Rapid screening and reaction monitoring.
-
Crystal Selection: Use a Diamond or ZnSe crystal.
-
Background: Collect an air background spectrum immediately prior to sampling.
-
Application: Place ~5 mg of solid MB-PrOH on the crystal. Apply high pressure using the clamp to ensure intimate contact.
-
Correction: Apply "ATR Correction" in your software to adjust for penetration depth differences relative to transmission spectra.
Reaction Monitoring Workflow
The following Graphviz diagram outlines the decision-making process during synthesis using FTIR data.
Figure 2: Logical flowchart for utilizing FTIR data to validate synthesis success.
Detailed Peak Interpretation & Causality
The Hydroxyl Region (3200–3500 cm⁻¹)
The presence of the propanol chain introduces a hydroxyl group. Unlike the N-H of the imidazole ring, which can participate in "tautomeric hopping" in the precursor, the O-H in MB-PrOH is fixed at the end of the alkyl chain.
-
Observation: A broad band centered around 3350 cm⁻¹.
-
Causality: Intermolecular hydrogen bonding between the -OH group and the N3 nitrogen of a neighboring benzimidazole ring.
The Fingerprint Region (1000–1500 cm⁻¹)
This region contains the definitive proof of the propanol chain attachment.
-
C-O Stretch (1050–1080 cm⁻¹): This is a high-intensity mode corresponding to the stretching of the C-O bond in the primary alcohol. It is absent in 2-methylbenzimidazole.
-
C-N Stretch (1250–1350 cm⁻¹): The N1-C(alkyl) bond formation alters the vibrational modes of the imidazole ring. You will observe new bands or shifts in this region compared to the N-H precursor.
References
-
N-Alkylated Benzimidazole Spectra: Comparison of N-H vs N-Alkyl spectral features. ResearchGate.[1][2] Available at:
-
Synthesis of Benzimidazole Derivatives: Protocols for hydroxy-functionalized benzimidazoles. MDPI. Available at:
-
Vibrational Assignment of 2-Methylbenzimidazole: NIST Chemistry WebBook data on benzimidazole scaffolds. NIST. Available at:
-
FTIR Interpretation Guide: Standard assignments for organic functional groups (Alcohols and Amines). UPI Journal of Science & Technology. Available at:
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A Senior Application Scientist's Guide to the Mass Spectrometry Fragmentation of N-Substituted Benzimidazoles
For: Researchers, scientists, and drug development professionals.
Introduction: The Analytical Challenge of Benzimidazole Scaffolds
The benzimidazole core is a privileged scaffold in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents, including proton pump inhibitors, anthelmintics, and anticancer drugs.[1][2][3] The functionalization of the benzimidazole system, particularly at the N-1 position, allows for extensive chemical diversification to modulate pharmacological activity.[1] Consequently, the precise structural characterization of these N-substituted derivatives is a critical step in drug discovery and development.
Mass spectrometry (MS) stands as an indispensable tool for this purpose, offering unparalleled sensitivity and structural information from minute sample quantities.[4][5] The choice of ionization technique—primarily hard ionization like Electron Ionization (EI) or soft ionization like Electrospray Ionization (ESI)—profoundly influences the resulting mass spectrum and the nature of the structural data obtained.[6][7]
This guide provides an in-depth comparison of the fragmentation patterns of N-substituted benzimidazoles observed under EI and ESI conditions. As a senior application scientist, my objective is not merely to list fragments but to explain the causal relationships behind the observed cleavages, offering field-proven insights to aid in the structural elucidation of these vital compounds.
Pillar 1: A Comparative Overview of Ionization Techniques
The initial ionization event dictates the entire fragmentation cascade. The energy imparted to the molecule determines whether you observe a rich tapestry of fragment ions useful for detailed structural mapping or a simple, clean spectrum dominated by the molecular ion, ideal for molecular weight confirmation.
-
Electron Ionization (EI): The Classic "Hard" Technique EI involves bombarding gas-phase analyte molecules with a high-energy beam of electrons (typically 70 eV).[8][9] This process is highly energetic, inducing not only ionization by ejecting an electron to form a radical cation (M•+) but also causing extensive and often complex fragmentation.[6][8] While this provides a detailed fingerprint of the molecule, the high energy can sometimes lead to the complete absence of the molecular ion peak, complicating molecular weight determination.[8] The reproducibility of EI spectra makes them ideal for library matching.
-
Electrospray Ionization (ESI): The Gentle "Soft" Technique In contrast, ESI is a soft ionization method perfectly suited for coupling with liquid chromatography (LC).[5][6] It generates ions by creating a fine spray of charged droplets, from which solvent evaporates to yield intact, protonated molecules ([M+H]+) or other adducts.[7] ESI mass spectra are characterized by a strong signal for the pseudomolecular ion with minimal fragmentation.[7] To elicit structural information, fragmentation is intentionally induced in a controlled manner through tandem mass spectrometry (MS/MS), where the [M+H]+ ion is isolated and fragmented by collision-induced dissociation (CID).[3][4]
Below is a conceptual workflow comparing these two fundamental approaches.
Caption: General workflows for EI-MS and ESI-MS/MS analysis.
Pillar 2: Deciphering the Fragmentation Code
The fragmentation of an N-substituted benzimidazole is a story told by its chemical bonds. The process is governed by the stability of the resulting ions and neutral losses, with the benzimidazole core and the N-substituent directing the primary cleavage pathways.
General Fragmentation of the Benzimidazole Core
The benzimidazole ring system is relatively stable. However, under ionization, it exhibits characteristic fragmentation patterns. A common pathway observed for many derivatives is the sequential loss of hydrogen cyanide (HCN, 27 Da), a signature fragmentation for many nitrogen-containing heterocyclic compounds.[10][11][12] This process can lead to ions at m/z 91/90, which can further fragment to the phenyl cation at m/z 77.[10][13]
Influence of the N-Substituent: A Comparative Analysis
The nature of the group attached to the N-1 position is the single most important factor directing the initial fragmentation events.
1. N-Benzyl Benzimidazoles
This class provides a classic example of substituent-directed fragmentation.
-
Under EI conditions, the most prominent fragmentation is the cleavage of the C-N bond between the benzylic carbon and the imidazole nitrogen. This is an example of α-cleavage.[11] This cleavage is highly favored because it results in the formation of a stable benzyl cation, which rearranges to the even more stable tropylium ion at m/z 91 .[13] This m/z 91 ion is often the base peak in the spectrum. The other fragment corresponds to the benzimidazole radical.
-
Under ESI-MS/MS, the protonated molecule ([M+H]+) also readily loses the benzyl group, but as a neutral toluene molecule (92 Da), leading to a protonated benzimidazole fragment.
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A Comparative Guide to the Biological Activity of 2-Methyl vs. 2-Phenyl Benzimidazole Derivatives
Introduction
The benzimidazole scaffold, a bicyclic aromatic structure formed by the fusion of benzene and imidazole rings, represents a "privileged" pharmacophore in medicinal chemistry.[1] Its derivatives are integral to numerous FDA-approved drugs, demonstrating a vast array of pharmacological activities including anticancer, antimicrobial, antiviral, and anthelmintic properties.[2][3][4] The biological profile of these compounds is critically influenced by the nature and position of substituents on the benzimidazole core, with the C-2 position being a primary site for chemical modification to modulate therapeutic efficacy.[2][5]
This guide provides an in-depth, objective comparison of the biological activities of two fundamental classes of benzimidazole derivatives: those substituted with a methyl group at the 2-position and those bearing a phenyl group at the same position. We will dissect how this seemingly simple structural change—from a small, aliphatic methyl group to a bulky, aromatic phenyl group—profoundly impacts their interaction with biological targets, leading to distinct activity profiles. This analysis is supported by experimental data from peer-reviewed literature and includes detailed protocols for foundational biological assays to empower researchers in their own discovery efforts.
Comparative Analysis of Biological Activities
The choice between a methyl and a phenyl group at the 2-position dictates the steric, electronic, and hydrophobic properties of the molecule, which in turn governs its biological activity.
Anticancer Activity
The development of benzimidazole derivatives as anticancer agents is a highly active area of research.[6][7] These compounds exert their effects through multiple mechanisms, including the inhibition of tubulin polymerization, modulation of protein kinases, and intercalation with DNA.[6][8][9]
Generally, 2-phenyl benzimidazole derivatives exhibit more potent and broad-spectrum anticancer activity compared to their 2-methyl counterparts. The phenyl ring offers a platform for further substitution, allowing for fine-tuning of the molecule's properties to enhance binding affinity with cancer-related targets like VEGFR-2.[10][11] The larger, planar phenyl group can engage in π-π stacking and hydrophobic interactions within target proteins, which is not possible for the small methyl group.
For instance, studies have shown that certain 2-phenyl derivatives display IC₅₀ values in the low micromolar and even nanomolar range against various cancer cell lines.[10][12] In contrast, 2-methyl derivatives, while demonstrating cytotoxicity, often require higher concentrations to achieve the same effect.[13]
Table 1: Comparative Anticancer Activity (IC₅₀ Values)
| Compound Class | Derivative Example | Cancer Cell Line | IC₅₀ (µM) | Reference |
| 2-Methyl | 2-methyl-1H-benzimidazole | N/A (Cytotoxicity LC₅₀) | 0.42 µg/mL | [13] |
| 2-Methyl | 2-methyl-3-(3-chlorobenzyl)benzimidazole | A549 (Lung) | > 150 | [14] |
| 2-Phenyl | Compound 8 | MCF-7 (Breast) | 3.37 | [10] |
| 2-Phenyl | Compound 9 | MCF-7 (Breast) | 6.30 | [10] |
| 2-Phenyl | Compound 15 | MCF-7 (Breast) | 5.84 | [10] |
| 2-Phenyl | Compound 38 | A549 (Lung) | 4.47 µg/mL | [12] |
| 2-Phenyl | Compound 38 | MDA-MB-231 (Breast) | 4.68 µg/mL | [12] |
| 2-Phenyl | Compound 40 | MDA-MB-231 (Breast) | 3.55 µg/mL | [12] |
Note: Direct comparison is challenging due to variations in experimental conditions and specific derivative structures. However, the trend indicates a higher potency for 2-phenyl derivatives in targeted anticancer assays.
Antimicrobial Activity
Both 2-methyl and 2-phenyl benzimidazoles have been investigated for their antimicrobial properties.[1] The activity is highly dependent on the specific derivative and the target microorganism.
2-Phenyl benzimidazoles often show potent activity, which can be further enhanced by substitutions on the N-1 position of the benzimidazole or on the C-2 phenyl ring itself.[15][16] For example, N-alkylation of 2-phenyl derivatives has been shown to yield compounds with significant inhibitory activity against pathogenic bacteria and fungi, with Minimum Inhibitory Concentration (MIC) values as low as 4-8 µg/mL against strains like Staphylococcus aureus.[15]
2-Methyl benzimidazoles can also possess antimicrobial properties, though they are often described as having weak to moderate activity.[13][17] One study reported very weak activity for 2-methyl-1H-benzimidazole, with zones of inhibition of 7-8 mm in a disc diffusion assay, whereas the standard antibiotic showed zones of 41-45 mm.[13]
Table 2: Comparative Antimicrobial Activity
| Compound Class | Derivative Example | Microorganism | Activity Measurement | Result | Reference |
| 2-Methyl | 2-methyl-1H-benzimidazole | Various bacteria | Zone of Inhibition | 7-8 mm (Weak) | [13] |
| 2-Phenyl | Compound 2g | S. aureus | MIC | 4 µg/mL | [15] |
| 2-Phenyl | Compound 2g | MRSA | MIC | 4 µg/mL | [15] |
| 2-Phenyl | Compound 2g | S. faecalis | MIC | 8 µg/mL | [15] |
| 2-Phenyl | Compound 1b, 1c, 2e, 2g | C. albicans | MIC | 64 µg/mL | [15] |
| 2-Phenyl | Compound 59 | S. aureus, C. albicans | MIC | 3.12 µg/mL | [16] |
Mechanistic Insights and Structure-Activity Relationships (SAR)
The difference in activity stems from the fundamental properties of the methyl versus the phenyl substituent.
-
Steric and Electronic Effects: The methyl group is a small, electron-donating group. The phenyl group is significantly larger (creating more steric hindrance) and can act as an electron-withdrawing or -donating system depending on its own substituents. This bulkiness and electronic versatility allow the 2-phenyl ring to occupy and interact with larger, more complex hydrophobic pockets in target enzymes or receptors, which is a key reason for its frequent success in anticancer drug design.[11][12]
-
Mechanism of Action - Tubulin Inhibition: A primary mechanism for the anticancer effect of many benzimidazoles is the inhibition of microtubule polymerization.[6][7] By binding to tubulin, they disrupt the formation of the mitotic spindle, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis. The larger phenyl group can form more extensive interactions with the colchicine-binding site on β-tubulin, providing a stronger inhibitory effect than a simple methyl group.
Caption: Mechanism of anticancer action via tubulin polymerization inhibition.
Experimental Protocols for Biological Evaluation
To ensure scientific integrity and reproducibility, standardized assays are crucial for evaluating and comparing the biological activity of newly synthesized compounds.
Protocol 1: MTT Assay for In Vitro Cytotoxicity
The MTT assay is a colorimetric method used to assess cell viability.[18] It measures the metabolic activity of cells, which is proportional to the number of viable cells. Mitochondrial dehydrogenases in living cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.[19][20]
Workflow Diagram: MTT Assay
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A Comparative Guide to the Crystallographic Analysis of 3-(2-methyl-1H-1,3-benzodiazol-1-yl)propan-1-ol and Related Benzimidazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the single-crystal X-ray diffraction (XRD) analysis of 3-(2-methyl-1H-1,3-benzodiazol-1-yl)propan-1-ol. As a novel compound of interest in medicinal chemistry, understanding its three-dimensional structure is paramount for elucidating structure-activity relationships (SAR) and guiding rational drug design. While a comprehensive search of crystallographic databases indicates that the specific crystal structure for this compound has not yet been reported, this guide will present a detailed, validated protocol for its determination. Furthermore, we will compare the anticipated structural features of the title compound with established data from closely related benzimidazole derivatives, offering insights into the potential intermolecular interactions and crystal packing that may influence its physicochemical properties.
The Significance of Crystallographic Data in Drug Discovery
The precise knowledge of a molecule's three-dimensional arrangement, including bond lengths, bond angles, and torsion angles, is fundamental in modern drug development.[1] Single-crystal X-ray diffraction is an advanced analytical technique that provides these details with high precision.[1] This information is critical for understanding how a molecule might interact with its biological target, predicting its solubility and stability, and identifying potential polymorphic forms, all of which are crucial considerations in the pharmaceutical industry.[2]
Proposed Experimental Workflow for Crystal Structure Determination
The determination of a novel crystal structure is a multi-step process that requires careful execution. The following protocol outlines the key stages, from crystal growth to data analysis, for 3-(2-methyl-1H-1,3-benzodiazol-1-yl)propan-1-ol.
Sources
A Comparative Guide to the UV-Vis Absorption Spectra of Benzimidazole Propanol Complexes
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry and materials science, benzimidazole derivatives hold a significant position due to their wide-ranging biological activities and versatile coordination chemistry.[1] The formation of mixed-ligand complexes, particularly with simple alcohols like propanol, can fine-tune the electronic and, consequently, the therapeutic and photophysical properties of these compounds. This guide provides an in-depth comparison of the UV-Vis absorption spectra of benzimidazole propanol complexes, offering insights into their electronic transitions and the factors influencing them.
Understanding the Electronic Transitions in Benzimidazole
Benzimidazole, a heterocyclic aromatic compound, exhibits characteristic UV-Vis absorption bands arising from π → π* and n → π* electronic transitions within the imidazole and benzene rings. Typically, the spectrum of benzimidazole in an organic solvent like ethanol shows strong absorption bands in the UV region, which are attributed to these transitions. The fusion of the benzene and imidazole rings creates a conjugated system that influences the energy of these transitions.
The Influence of Metal Coordination on Benzimidazole's UV-Vis Spectrum
The coordination of a metal ion to the benzimidazole ligand significantly perturbs its electronic structure, leading to noticeable changes in the UV-Vis absorption spectrum. These changes provide valuable information about the nature of the metal-ligand interaction.
Upon complexation, the intra-ligand π → π* and n → π* transitions of the benzimidazole ring are often shifted.[2] This shift, typically towards a longer wavelength (a bathochromic or red shift), suggests a strong interaction between the metal and the ligand.[3] The coordination of the metal ion to the nitrogen atom of the imidazole ring can alter the energy levels of the molecular orbitals involved in these transitions.
In addition to the ligand-centered transitions, the presence of a transition metal ion with a partially filled d-orbital introduces new electronic transitions, namely d-d transitions and charge transfer bands.
-
d-d Transitions: These transitions involve the excitation of an electron from a lower energy d-orbital to a higher energy d-orbital within the metal ion. For first-row transition metals like cobalt(II), nickel(II), and copper(II), these bands typically appear in the visible region of the spectrum and are often broad and of low intensity.[4] The energy and number of d-d bands are indicative of the coordination geometry of the metal ion (e.g., octahedral, tetrahedral, or square planar).[4][5]
-
Charge Transfer (CT) Transitions: These are generally more intense than d-d transitions and involve the transfer of an electron between the metal ion and the ligand. They can be either ligand-to-metal charge transfer (LMCT) or metal-to-ligand charge transfer (MLCT) transitions.
The Role of the Propanol Co-Ligand
The introduction of a propanol molecule as a co-ligand in a benzimidazole-metal complex can further modify the electronic spectrum. Propanol can coordinate to the metal center through its oxygen atom, acting as a neutral ligand or, upon deprotonation, as an alkoxide anion. This coordination influences the ligand field strength around the metal ion, which in turn affects the energy of the d-d transitions.
The electron-donating nature of the oxygen atom in propanol can increase the electron density on the metal center. This can influence the energy of both the d-d and charge transfer transitions. The specific isomer of propanol (n-propanol or isopropanol) could also have a subtle effect due to steric and electronic differences.
Comparative Analysis of UV-Vis Spectra
| Metal Ion (M) | Expected Geometry | Typical d-d Transition Range (nm) | Intra-Ligand Transitions (nm) | Key Spectral Features |
| Co(II) | Octahedral | 450-600 | ~270-290 | Multiple broad bands in the visible region corresponding to d-d transitions.[4] |
| Ni(II) | Octahedral | 350-450, 550-700, >800 | ~270-290 | Typically three distinct d-d absorption bands are observed for octahedral Ni(II) complexes. |
| Cu(II) | Distorted Octahedral | 600-900 | ~270-290 | A single broad d-d band is characteristic of Cu(II) complexes, often with a shoulder due to Jahn-Teller distortion.[6] |
| Zn(II) | Tetrahedral | No d-d transitions | ~270-290 | As a d¹⁰ metal ion, Zn(II) complexes are colorless and do not exhibit d-d transitions. The spectrum is dominated by the intra-ligand bands of benzimidazole. |
Experimental Protocol: Synthesis and UV-Vis Analysis
This section provides a generalized, step-by-step methodology for the synthesis of a representative benzimidazole propanol metal complex and its subsequent UV-Vis spectral analysis.
Synthesis of a [M(benzimidazole)₂(propanol)₂]Cl₂ Complex
-
Ligand Dissolution: Dissolve two molar equivalents of benzimidazole in approximately 20 mL of propanol with gentle heating and stirring.
-
Metal Salt Addition: In a separate flask, dissolve one molar equivalent of the desired metal chloride (e.g., CoCl₂·6H₂O, NiCl₂·6H₂O, CuCl₂·2H₂O, or ZnCl₂) in a minimum amount of propanol.
-
Reaction: Slowly add the metal salt solution to the benzimidazole solution with continuous stirring.
-
Reflux: Reflux the resulting mixture for 2-3 hours. The formation of a colored precipitate may be observed.
-
Isolation: Allow the reaction mixture to cool to room temperature. Filter the precipitate, wash it with a small amount of cold propanol, and then with diethyl ether.
-
Drying: Dry the product in a desiccator over anhydrous CaCl₂.
Caption: Workflow for the synthesis of a generic [M(benzimidazole)₂(propanol)₂]Cl₂ complex.
UV-Vis Spectroscopic Measurement
-
Solution Preparation: Prepare a stock solution of the synthesized complex of a known concentration (e.g., 1 x 10⁻³ M) in a suitable solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).[7][8]
-
Dilution: Prepare a series of dilutions from the stock solution to determine the optimal concentration for measurement (typically in the range of 10⁻⁵ to 10⁻⁶ M).
-
Spectrometer Setup: Turn on the UV-Vis spectrophotometer and allow it to warm up.[1] Set the desired wavelength range (e.g., 200-1100 nm).
-
Blank Measurement: Fill a quartz cuvette with the pure solvent (DMF or DMSO) and record the baseline spectrum.
-
Sample Measurement: Rinse the cuvette with the sample solution and then fill it with the sample. Place the cuvette in the spectrophotometer and record the absorption spectrum.
-
Data Analysis: Identify the wavelengths of maximum absorbance (λmax) and determine the molar absorptivity (ε) using the Beer-Lambert law (A = εcl), where A is the absorbance, c is the molar concentration, and l is the path length of the cuvette (typically 1 cm).
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- 6. Benzimidazole-Coordinated Copper(II) Complexes as Effectual Chemotherapeutics against Malignancy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. royalsocietypublishing.org [royalsocietypublishing.org]
- 8. scispace.com [scispace.com]
Safety Operating Guide
3-(2-methyl-1H-1,3-benzodiazol-1-yl)propan-1-ol proper disposal procedures
Topic: 3-(2-methyl-1H-1,3-benzodiazol-1-yl)propan-1-ol Proper Disposal Procedures
Executive Summary
Immediate Action Required: Treat 3-(2-methyl-1H-1,3-benzodiazol-1-yl)propan-1-ol as a Non-Regulated Chemical Waste (unless mixed with regulated solvents) requiring High-Temperature Incineration .
Do Not:
-
DO NOT dispose of down the drain (Sanitary Sewer). Benzimidazole derivatives possess significant biological activity and potential aquatic toxicity.
-
DO NOT mix with strong oxidizers (e.g., Nitric Acid, Peroxides) or halogenated waste streams.
Chemical Profile & Hazard Identification
To ensure safe disposal, we must first validate the chemical identity and its physicochemical properties. This compound is an N-alkylated benzimidazole derivative, commonly used as a linker or intermediate in medicinal chemistry (e.g., antihistamine synthesis).
| Property | Data / Characteristic | Operational Implication |
| Chemical Name | 3-(2-methyl-1H-1,3-benzodiazol-1-yl)propan-1-ol | Verify label matches exactly.[1][2] |
| Functional Groups | Benzimidazole (Tertiary Amine), Primary Alcohol | Weakly basic; forms salts with acids. |
| Physical State | Solid (Powder/Crystal) or Viscous Oil | Likely solid at RT; handle as solid waste. |
| Acidity/Basicity | Basic (pKa ~ 5.5 - 6.0 for benzimidazole N) | Segregate from strong acids. |
| Water Solubility | Moderate (Alcohol chain increases polarity) | High mobility in water systems (Do not flush). |
| Hazards (GHS) | Irritant (H315, H319), STOT SE 3 (H335) | Standard PPE (Nitrile gloves, goggles) required. |
Expert Insight: While specific LD50 data for this exact isomer may be sparse, benzimidazoles are a privileged scaffold in drug discovery often designed for biological efficacy. Therefore, Generator Knowledge (per EPA 40 CFR 262.11) dictates we treat this as a toxic substance despite the absence of a specific "U" or "P" listing.
Waste Characterization Strategy (RCRA Logic)
Before disposal, the waste must be characterized to determine the correct waste stream.
-
RCRA Status: Not a P-listed or U-listed waste.
-
Characteristic Waste Check:
-
Ignitability (D001): Negative (unless in flammable solvent).
-
Corrosivity (D002): Negative (pH is likely < 12.5).
-
Reactivity (D003): Negative (Stable).
-
Toxicity (D004-D043): Negative (Does not contain heavy metals/pesticides).
-
-
Final Classification: Non-Regulated Chemical Waste (if pure).
-
Note: If dissolved in Methanol or Acetonitrile, the waste takes on the code of the solvent (e.g., D001 for Ignitable).
-
Step-by-Step Disposal Protocols
Protocol A: Solid Waste (Pure Substance)
Applicable for: Expired stock, synthesis yield, lyophilized powder.
-
Container Selection: Use a wide-mouth HDPE (High-Density Polyethylene) or Amber Glass jar.
-
Labeling: Apply a hazardous waste label.
-
Segregation: Place the container in the "Solid Organic Waste" bin.
-
Critical: Ensure no oxidizers (nitrates, perchlorates) are in the same secondary containment.
-
-
Disposal Method: Transfer to EHS for Fuel Blending/Incineration .
Protocol B: Liquid Waste (Mother Liquor / Solutions)
Applicable for: Reaction mixtures, HPLC effluent, wash solvents.
-
Solvent Identification: Determine the primary solvent.
-
Halogenated: DCM, Chloroform.
-
Non-Halogenated: Methanol, Ethanol, Ethyl Acetate, DMSO.
-
-
Stream Selection:
-
If Halogenated solvent is present (>2%): Pour into Halogenated Waste carboy.
-
If Non-Halogenated only : Pour into Non-Halogenated / Flammable Waste carboy.
-
-
pH Check: If the solution contains acids (e.g., TFA, HCl), ensure the waste container is compatible (Glass or HDPE, not metal).
-
Documentation: Log the estimated concentration of the benzimidazole derivative on the waste tag.
Protocol C: Contaminated Debris
Applicable for: Gloves, weigh boats, paper towels, syringes.
-
Collection: Collect in a clear 6-mil polyethylene bag or a rigid waste drum.
-
Labeling: Label as "Debris Contaminated with Organic Amines."
-
Disposal: Incineration. Do not throw in regular trash (municipal waste).
Decision Logic & Workflow (Visualization)
The following diagram outlines the decision-making process for disposing of this specific compound, ensuring compliance with segregation rules.
Caption: Decision tree for segregating benzimidazole-derivative waste based on physical state and solvent composition.
Spill Contingency Plan
In the event of a spill in the laboratory:
-
Isolate: Evacuate the immediate area. Mark the zone.
-
PPE: Don double nitrile gloves, lab coat, and safety goggles. If powder is aerosolized, use an N95 or P100 respirator.
-
Containment:
-
Solid: Gently cover with wet paper towels to prevent dust generation, then scoop into a waste bag.
-
Liquid: Surround with absorbent pads or vermiculite.
-
-
Cleaning: Clean the surface with a mild acid solution (e.g., 1% Acetic Acid) to solubilize and remove the basic benzimidazole residue, followed by a soap and water rinse.
-
Disposal: All cleanup materials go into the Solid Hazardous Waste stream.
References
-
United States Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 of the Code of Federal Regulations (CFR). Parts 260-273.[2][4] Available at: [Link]
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for Benzimidazole Derivatives. (General Safety Data). Available at: [Link]
-
Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets. 29 CFR 1910.1200.[1][4][5] Available at: [Link]
Sources
Personal protective equipment for handling 3-(2-methyl-1H-1,3-benzodiazol-1-yl)propan-1-ol
Topic: Audience: Researchers, Scientists, and Drug Development Professionals Role: Senior Application Scientist
Executive Summary: The Safety Logic
As researchers, we often treat organic intermediates as "standard white powders" until a specific hazard manifests. 3-(2-methyl-1H-1,3-benzodiazol-1-yl)propan-1-ol (hereafter referred to as MBP-OH ) is a functionalized benzimidazole scaffold commonly used in kinase inhibitor development.
While specific GHS data for this exact CAS is often sparse in public databases, its structural moieties dictate its safety profile. The benzimidazole core is a known nitrogenous heterocycle associated with skin sensitization and acute ocular irritation, while the propanol tail increases polarity and potential mucosal absorption.
Treat this compound as a potential sensitizer and severe eye irritant. The following guide moves beyond generic "wear gloves" advice to provide a causal, defensive strategy for handling MBP-OH in synthesis and purification.
Technical Hazard Analysis & Risk Assessment
Before selecting PPE, we must understand the "Why."
| Structural Component | Associated Hazard | Operational Implication |
| Benzimidazole Ring | Sensitizer & Irritant. Nitrogen lone pairs act as Lewis bases, capable of interacting with biological membranes and proteins. | Dust Control: Inhalation of dust can trigger immune responses over time. Skin: Potential for allergic dermatitis. |
| Propanol Chain | Polarity & Solubility. Increases solubility in lipids/mucosa compared to bare heterocycles. | Permeation: Enhances the ability of the molecule to penetrate skin if dissolved in organic solvents (e.g., DMSO, DCM). |
| Physical State | Crystalline Solid. Likely static-prone. | Dispersal: High risk of airborne particulate generation during weighing. |
The PPE Protocol: A Self-Validating System
Do not rely on minimum compliance. Use this tiered protection system designed for novel organic intermediates.
A. Dermal Protection (The "Double-Shell" Method)
Benzimidazoles in solution (especially in DCM or DMF) can permeate standard nitrile rapidly.
-
Inner Layer: 4-mil Nitrile (High dexterity).
-
Outer Layer: 5-mil+ Nitrile or Neoprene (Chemical barrier).
-
Protocol: Inspect gloves for "pinholing" before use.[1][2] If MBP-OH is dissolved in Dichloromethane (DCM) , nitrile offers <5 minutes of protection. Immediate glove change is required upon splash.[3][4]
B. Ocular Defense
-
Requirement: Chemical Splash Goggles (Indirect Vented).
-
Why? Safety glasses are insufficient for fine powders. MBP-OH dust can bypass side shields and react with the moisture in the eye (lacrimal fluid), creating a basic, irritating solution directly on the cornea.
C. Respiratory Protection
-
Primary: Certified Fume Hood (Face velocity: 0.3 – 0.5 m/s).
-
Secondary (If hood work is impossible): N95 or P100 particulate respirator.
-
Critical Note: Surgical masks provide zero protection against chemical dust.
Operational Workflow: From Storage to Disposal
This workflow integrates safety into the experimental process.
Step 1: Pre-Weighing Preparation
-
Static Control: Benzimidazole derivatives are often "sticky" and static-prone. Use an anti-static gun or ionizing bar near the balance.
-
Surface Prep: Line the balance area with a disposable absorbent mat (dark color preferred to visualize the white powder spill).
Step 2: Transfer & Solubilization
-
The "Tapping" Technique: Do not pour from the stock bottle. Gently tap the spatula against the receiving vessel to dislodge powder. This minimizes the "dust cloud" effect.
-
Solvent Addition: Add solvent (e.g., Methanol, THF) slowly. The heat of solution is generally low for this alcohol, but the benzimidazole ring can be exothermic if reacting with strong acids (e.g., HCl in ether).
Step 3: Reaction Monitoring
-
TLC/LCMS Handling: When spotting TLC plates, assume the capillary tube contains a concentrated sensitizer. Dispose of capillaries immediately into a sharps container, not the benchtop trash.
Step 4: Waste Disposal
-
Segregation:
-
Solid Waste: Label as "Hazardous Organic Solid – Potential Sensitizer."
-
Liquid Waste: Segregate based on the solvent (Halogenated vs. Non-Halogenated).
-
Decontamination: Wipe all surfaces with a 10% ethanol solution followed by soap and water. Benzimidazoles are generally soluble in alcohols, making ethanol an effective cleaning agent.
-
Visualizing the Safety Lifecycle
The following diagram outlines the decision logic for handling MBP-OH, prioritizing engineering controls over PPE.
Figure 1: Operational Safety Lifecycle for Benzimidazole Intermediates. Note the divergence in PPE intensity based on physical state (Solid vs. Solution).
Emergency Response Protocols
-
Ocular Exposure:
-
Time is Tissue: Irrigate immediately for 15 minutes .
-
Mechanism: Benzimidazoles can be basic. Do not use neutralizing drops; use saline or water only.
-
-
Dermal Spill (Solution):
-
Spill Cleanup (Powder):
-
Do not dry sweep (creates dust).
-
Cover with a wet paper towel (solvent-dampened) to trap particulates, then scoop into a bag.
-
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]
-
PubChem. (n.d.). Benzimidazole Compound Summary. National Library of Medicine. Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). (n.d.).[7] Personal Protective Equipment: Respiratory Protection. United States Department of Labor. [Link]
Sources
- 1. cdhfinechemical.com [cdhfinechemical.com]
- 2. cdhfinechemical.com [cdhfinechemical.com]
- 3. ehs.yale.edu [ehs.yale.edu]
- 4. ehrs.upenn.edu [ehrs.upenn.edu]
- 5. sasoldcproducts.blob.core.windows.net [sasoldcproducts.blob.core.windows.net]
- 6. multimedia.3m.com [multimedia.3m.com]
- 7. fishersci.com [fishersci.com]
Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
